Product packaging for 2,3,4-Trimethyl-1-pentanol(Cat. No.:CAS No. 6570-88-3)

2,3,4-Trimethyl-1-pentanol

Cat. No.: B12661050
CAS No.: 6570-88-3
M. Wt: 130.23 g/mol
InChI Key: PAZDSSMTPLLLIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3,4-Trimethyl-1-pentanol is a primary alcohol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B12661050 2,3,4-Trimethyl-1-pentanol CAS No. 6570-88-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6570-88-3

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

2,3,4-trimethylpentan-1-ol

InChI

InChI=1S/C8H18O/c1-6(2)8(4)7(3)5-9/h6-9H,5H2,1-4H3

InChI Key

PAZDSSMTPLLLIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C)CO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4-trimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust synthetic route to 2,3,4-trimethyl-1-pentanol, a branched primary alcohol. It further details the essential characterization techniques required to confirm the successful synthesis and purity of the final product. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a detailed, practical understanding of this specific chemical transformation.

Introduction: The Significance of Branched Primary Alcohols

Branched primary alcohols like this compound are valuable building blocks in organic chemistry. Their unique steric and electronic properties make them useful intermediates in the synthesis of fine chemicals, pharmaceuticals, and specialty polymers. The strategic placement of methyl groups in the carbon chain can significantly influence the reactivity and physical properties of derivative compounds.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is most effectively achieved through the hydroboration-oxidation of the corresponding alkene, 2,3,4-trimethyl-1-pentene. This two-step process is highly regioselective, yielding the anti-Markovnikov alcohol as the major product.[1][2][3] This approach is favored over methods like Grignard reactions with formaldehyde, which can be complicated by side reactions and the difficulty of handling a gaseous reagent.[4][5]

Causality Behind Experimental Choices

The hydroboration-oxidation reaction sequence is a cornerstone of modern organic synthesis for several key reasons:

  • Anti-Markovnikov Regioselectivity : The boron atom of the borane reagent adds to the less substituted carbon of the alkene double bond, leading to the formation of the desired primary alcohol upon oxidation.[1][2][6]

  • Syn-Addition Stereochemistry : The hydrogen and boron atoms add to the same face of the double bond in a concerted mechanism.[3][7] While not creating a new stereocenter in this specific synthesis, this stereocontrol is crucial in many other applications.

  • Avoidance of Carbocation Rearrangements : Unlike acid-catalyzed hydration, the hydroboration-oxidation mechanism does not involve a carbocation intermediate, thus preventing unwanted skeletal rearrangements.[6]

Experimental Workflow: Synthesis

The synthesis of this compound can be visualized as a two-stage process: hydroboration followed by oxidation.

Synthesis_Workflow Start 2,3,4-trimethyl-1-pentene Hydroboration Hydroboration (BH3-THF) Start->Hydroboration Intermediate Trialkylborane Intermediate Hydroboration->Intermediate Formation of C-B bond Oxidation Oxidation (H2O2, NaOH) Intermediate->Oxidation Replacement of C-B with C-O bond Product This compound Oxidation->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • 2,3,4-trimethyl-1-pentene

  • Borane-tetrahydrofuran complex (BH3-THF), 1 M solution in THF

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H2O2), 30% aqueous solution

  • Anhydrous diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Dry, nitrogen-flushed, round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,3,4-trimethyl-1-pentene in anhydrous diethyl ether under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

  • Hydroboration: Slowly add the 1 M solution of BH3-THF to the stirred solution of the alkene via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours to ensure the complete formation of the trialkylborane intermediate.

  • Oxidation: Cool the reaction mixture back to 0 °C with an ice bath. Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of the 30% H2O2 solution. The rate of addition should be controlled to maintain the reaction temperature below 30 °C.

  • Workup: After the addition of the peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by distillation.[8][9][10]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques and physical property measurements provides a comprehensive analysis.

Characterization Workflow

The characterization process involves a series of analytical techniques to elucidate the structure and confirm the purity of the final product.

Characterization_Workflow Product Purified Product IR Infrared (IR) Spectroscopy Product->IR Functional Group Identification NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Product->NMR Structural Elucidation MS Mass Spectrometry (MS) Product->MS Molecular Weight Determination Purity Purity Confirmation IR->Purity NMR->Purity MS->Purity

Caption: Workflow for the characterization of this compound.

Spectroscopic and Physical Data
Technique Expected Result Interpretation
Infrared (IR) Spectroscopy Broad peak around 3300-3400 cm⁻¹; Strong peak around 1050 cm⁻¹O-H stretch of the alcohol functional group; C-O stretch[11][12][13]
¹H NMR Spectroscopy Multiplet around 3.4-3.6 ppm; Complex multiplets in the upfield regionProtons on the carbon adjacent to the hydroxyl group; Protons of the methyl and methine groups[11]
¹³C NMR Spectroscopy Peak in the range of 60-70 ppmCarbon atom bonded to the hydroxyl group[12]
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 130Confirms the molecular weight of the compound[14][15]
Boiling Point Approximately 175-178 °CPhysical property for identification and purity assessment
Detailed Experimental Protocols: Characterization

Infrared (IR) Spectroscopy:

  • Obtain a background spectrum of the clean ATR crystal or salt plates.

  • Apply a small drop of the purified this compound to the ATR crystal or between the salt plates.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic broad O-H stretching vibration around 3300-3400 cm⁻¹ and the C-O stretching vibration around 1050 cm⁻¹.[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample (5-10 mg) of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • Acquire the ¹³C NMR spectrum. Chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the splitting patterns to deduce the connectivity of the protons.

Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI).

  • Acquire the mass spectrum and identify the molecular ion peak.

  • Analyze the fragmentation pattern to further confirm the structure. Common fragmentation pathways for alcohols include alpha cleavage and dehydration.[12][16]

Conclusion

The synthesis of this compound via the hydroboration-oxidation of 2,3,4-trimethyl-1-pentene is a reliable and high-yielding method that provides excellent regiocontrol. The subsequent characterization using a combination of IR, NMR, and mass spectrometry, along with the determination of its physical properties, allows for unambiguous confirmation of the product's identity and purity. This guide provides a solid foundation for the successful synthesis and analysis of this important branched primary alcohol.

References

"physicochemical properties of 2,3,4-trimethyl-1-pentanol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4-Trimethyl-1-pentanol

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established methodologies for empirical characterization. We will explore the structural attributes, thermodynamic properties, and spectroscopic signatures of this branched-chain alcohol, while also providing detailed, field-proven protocols for their experimental determination.

Introduction and Molecular Identity

This compound (CAS No. 6570-88-3) is a branched primary alcohol. Its structure, characterized by a five-carbon backbone with three methyl group substitutions, results in significant steric hindrance around the primary alcohol functional group. This intricate architecture dictates its physical properties, such as solubility and boiling point, and influences its reactivity in chemical synthesis. Understanding these fundamental characteristics is paramount for its application as a solvent, a synthetic intermediate, or a building block in the development of novel chemical entities.

The primary identifiers for this compound are cataloged in public databases, providing a foundational reference for its study.[1][2][3][4]

  • Molecular Formula: C₈H₁₈O[1][2][3]

  • Molecular Weight: 130.23 g/mol [1][2][5]

  • IUPAC Name: 2,3,4-trimethylpentan-1-ol[1]

  • CAS Registry Number: 6570-88-3[1][2][3]

  • InChI Key: PAZDSSMTPLLLIR-UHFFFAOYSA-N[1][2]

Summary of Physicochemical Properties

Quantitative data for this compound is sparse in the literature, with many available figures being computational estimates. The following table summarizes the most critical physicochemical parameters, distinguishing between experimental and predicted values where applicable.

PropertyValue / RangeData TypeSource
Molecular Formula C₈H₁₈O-[1][2][3]
Molecular Weight 130.23 g/mol Calculated[1][2][5]
Boiling Point Not availableExperimental-
Melting Point Not availableExperimental-
Density Not availableExperimental-
Water Solubility 1841 mg/L @ 25 °CEstimated[6][7]
logP (Octanol/Water) 2.5Computed[5]
Vapor Pressure Not availableExperimental-
Refractive Index Not availableExperimental-

The lack of extensive experimental data underscores the necessity for robust, in-house characterization for any research or development application. The subsequent sections provide the methodologies to perform such characterization authoritatively.

Logical Workflow for Physicochemical Characterization

A systematic approach is essential when characterizing a compound with limited published data. The following workflow outlines the logical progression of experiments to build a comprehensive physicochemical profile.

G cluster_0 Initial Analysis cluster_1 Primary Physical Properties cluster_2 Solubility & Partitioning A Obtain Pure Sample B Structural Verification (NMR, MS) A->B C Boiling Point Determination B->C D Density Measurement B->D E Refractive Index Measurement B->E F Qualitative Solubility Screen (Water, Organic Solvents) B->F G Quantitative Water Solubility (e.g., Shake-Flask Method) F->G H Octanol-Water Partition Coefficient (logP) G->H

Caption: Logical workflow for the physicochemical characterization of an alcohol.

Experimental Protocols

The following sections detail the standard operating procedures for determining the key properties of this compound. These protocols are designed to be self-validating and are grounded in established chemical principles.

Boiling Point Determination via Capillary Method

Expertise & Rationale: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8] The capillary method, also known as the Siwoloboff method, is a microscale technique ideal for determining the boiling point of small sample volumes.[9] The principle relies on trapping the vapor of the liquid in an inverted capillary tube; boiling is indicated by a rapid stream of bubbles, and the precise boiling point is recorded upon cooling when the vapor contracts and liquid is drawn back into the capillary.[10][11]

Step-by-Step Methodology:

  • Apparatus Setup: Secure a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band. Ensure the bottom of the test tube is aligned with the thermometer's bulb.

  • Capillary Insertion: Place a small, inverted capillary tube (sealed at one end) into the test tube.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) and begin heating gently.[11] Stir the bath to ensure uniform temperature distribution.

  • Observation (Heating): As the temperature approaches the boiling point, a slow stream of bubbles will emerge from the capillary tip. Continue heating until a rapid and continuous stream of bubbles is observed.[10]

  • Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly.

  • Record Boiling Point: The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[9] Record this temperature. It is crucial to also record the atmospheric pressure, as boiling point is pressure-dependent.

Density Measurement via Digital Density Meter

Expertise & Rationale: Density is a fundamental physical property defined as mass per unit volume. While traditional methods like pycnometry are highly accurate, they can be time-consuming.[12] Modern digital density meters, based on oscillating U-tube technology, offer rapid and precise measurements.[12][13] This method, standardized by ASTM D4052 and D7777, measures the change in the oscillation frequency of a U-tube when filled with the sample liquid, which directly correlates to the liquid's density.[12][14][15]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the digital density meter according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature (e.g., 20 °C).

  • Temperature Equilibration: Ensure the sample of this compound is equilibrated to the desired measurement temperature. Most modern instruments have built-in temperature control.

  • Sample Injection: Introduce the sample into the oscillating U-tube using a syringe, ensuring no air bubbles are present in the measurement cell. The absence of bubbles is critical for accuracy.[15]

  • Measurement: Allow the instrument to stabilize and record the density reading. Modern instruments provide direct readouts in g/cm³ or kg/m ³.

  • Cleaning: Thoroughly clean the measurement cell with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely before the next measurement.

Solubility Characterization

Expertise & Rationale: The solubility of a compound is governed by the principle of "like dissolves like." The hydroxyl group of this compound can participate in hydrogen bonding, imparting some polarity. However, the bulky, eight-carbon alkyl chain is highly nonpolar (hydrophobic). This dual nature suggests limited solubility in water but good solubility in organic solvents.[16] A systematic solubility screening can efficiently map its miscibility profile.

Solubility Testing Logic Diagram:

G Start Test Compound: This compound Water Add to Water Start->Water Soluble Soluble Water->Soluble  Yes Insoluble Insoluble / Partially Soluble Water->Insoluble  No CheckpH Test pH Soluble->CheckpH HCl Add 5% HCl Insoluble->HCl HCl->Soluble  Yes NaOH Add 5% NaOH HCl->NaOH  No Base Basic Compound (Amine) HCl->Base Implies NaOH->Soluble  Yes H2SO4 Add Conc. H₂SO₄ NaOH->H2SO4  No Acid Acidic Compound (Phenol, etc.) NaOH->Acid Implies H2SO4->Soluble  Yes Inert Inert H2SO4->Inert  No Neutral Neutral (Alcohol, Ketone, etc.) H2SO4->Neutral Implies

Caption: Decision tree for classifying a compound based on solubility tests.

Step-by-Step Methodology (Qualitative):

  • Water Solubility: In a small test tube, add ~25 mg of the compound to 0.75 mL of deionized water. Shake vigorously for 1-2 minutes.[17] Observe if a single homogeneous phase is formed. Given the estimated solubility, it is expected to be only partially soluble.[6]

  • Organic Solvent Solubility: Repeat step 1 with a range of common laboratory solvents of varying polarity, such as ethanol, acetone, diethyl ether, and heptane. Due to its significant hydrocarbon structure, it is expected to be soluble in these solvents.[16]

  • Aqueous Acid/Base Solubility: For a water-insoluble compound, solubility in 5% HCl indicates a basic functional group (e.g., an amine), while solubility in 5% NaOH indicates an acidic functional group (e.g., a phenol or carboxylic acid).[18][19] As a neutral alcohol, this compound is not expected to dissolve in these aqueous solutions.

  • Concentrated Acid Solubility: Solubility in cold, concentrated sulfuric acid is characteristic of compounds containing oxygen or nitrogen atoms or double/triple bonds, which can be protonated. Alcohols typically dissolve in concentrated H₂SO₄.[19]

Spectroscopic Information

  • Mass Spectrometry (MS): The NIST Chemistry WebBook includes an electron ionization mass spectrum for the compound.[1][2][3] This spectrum is critical for confirming the molecular weight (from the molecular ion peak, if present) and for structural elucidation through analysis of fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be complex due to the multiple, distinct methyl and methine protons. Key expected signals would include a multiplet for the -CH₂OH protons adjacent to a chiral center and a distinct signal for the -OH proton, which would be exchangeable with D₂O.

    • ¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight unique carbon atoms in the structure, confirming the molecular asymmetry. The carbon bearing the hydroxyl group (-CH₂OH) would appear in the characteristic 60-70 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol functional group. Strong C-H stretching absorptions would also be present just below 3000 cm⁻¹.

Conclusion

This compound is a structurally complex alcohol for which detailed experimental physicochemical data remains largely uncharacterized in public literature. This guide provides its fundamental molecular identity and consolidates the available computed data. More importantly, it equips the research and development scientist with a logical framework and robust, step-by-step experimental protocols for the precise determination of its key properties. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for any subsequent application, from process chemistry to drug discovery.

References

An In-Depth Technical Guide to 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol (CAS Number: 6570-88-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol (CAS No. 6570-88-3), a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical and physical properties, synthesis, and spectroscopic characterization. Furthermore, it explores its potential therapeutic applications, with a focus on its anticancer and antimicrobial activities, supported by insights into its probable mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a consolidated source of technical information to facilitate further investigation and application of this promising molecule.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The presence of this heterocyclic core can enhance a molecule's metabolic stability and its ability to form hydrogen bonds with biological targets.[3] 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol, the subject of this guide, incorporates this potent pharmacophore along with a bromophenyl moiety, which is known to contribute to the biological efficacy of various therapeutic agents.[4][5] This unique combination of structural features makes it a compelling candidate for further investigation in drug discovery programs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol are summarized in the table below.

PropertyValueSource(s)
CAS Number 6570-88-3[6]
Molecular Formula C₈H₅BrN₂OS[6]
Molecular Weight 257.11 g/mol [6][7]
Appearance White amorphous solid[5]
Melting Point 190-196 °C[5]
Solubility Data not readily available. Likely soluble in organic solvents like DMSO and DMF.
InChI Key IAUFUSRGSRXPQY-UHFFFAOYSA-N[6]

It is important to note the existence of thiol-thione tautomerism in 5-substituted-1,3,4-oxadiazole-2-thiols, where the compound can exist in equilibrium between the thiol and thione forms.[8]

Synthesis and Characterization

The synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol follows a well-established route for 5-substituted-1,3,4-oxadiazole-2-thiols.[2][8] The general synthetic pathway involves two key steps starting from 4-bromobenzoic acid.

General Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Oxadiazole Ring Formation 4_bromobenzoic_acid 4-Bromobenzoic Acid ester Ester Intermediate 4_bromobenzoic_acid->ester Esterification (e.g., EtOH, H₂SO₄) 4_bromobenzohydrazide 4-Bromobenzohydrazide ester->4_bromobenzohydrazide Hydrazinolysis (Hydrazine Hydrate) hydrazide 4-Bromobenzohydrazide product 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol hydrazide->product Cyclization (CS₂, KOH, then Acidification)

Figure 1: General synthetic pathway for 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromobenzohydrazide

  • Esterification: A mixture of 4-bromobenzoic acid and a suitable alcohol (e.g., ethanol) is refluxed in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure, and the resulting ester is purified.

  • Hydrazinolysis: The purified ester is then dissolved in a suitable solvent (e.g., ethanol), and hydrazine hydrate is added. The mixture is refluxed for several hours. After cooling, the precipitated 4-bromobenzohydrazide is collected by filtration, washed, and dried.

Step 2: Synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol

  • To a solution of 4-bromobenzohydrazide in a basic alcoholic solution (e.g., potassium hydroxide in ethanol), carbon disulfide (CS₂) is added dropwise at a controlled temperature.

  • The reaction mixture is then refluxed for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, the reaction mixture is poured into ice-water and acidified with a dilute mineral acid (e.g., HCl).

  • The resulting precipitate, 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol, is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Spectroscopic Characterization

The structural confirmation of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol is achieved through various spectroscopic techniques. Although specific spectra for this compound were not found, the expected characteristic signals based on analogous structures are as follows:[4][10][11]

  • ¹H NMR (DMSO-d₆): Aromatic protons of the bromophenyl ring would appear as multiplets or doublets in the range of δ 7.5-8.0 ppm. The thiol proton (SH) would likely appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.

  • ¹³C NMR (DMSO-d₆): The spectrum would show characteristic signals for the aromatic carbons of the bromophenyl ring and two distinct signals for the carbons of the 1,3,4-oxadiazole ring, typically in the regions of δ 160-165 ppm and δ 175-180 ppm.[12]

  • FT-IR (KBr, cm⁻¹): Key absorption bands would include N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), C-O-C stretching of the oxadiazole ring, and C-Br stretching. The S-H stretching band may be weak and observed around 2550-2600 cm⁻¹.[4]

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ and/or [M+H]⁺, confirming the molecular weight of the compound. The isotopic pattern characteristic of a bromine-containing compound would also be evident.

Biological Activities and Potential Uses

The 1,3,4-oxadiazole scaffold is a cornerstone of many biologically active compounds, and 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol is expected to share in these activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives.[2] Their mechanisms of action are diverse and can involve the inhibition of various enzymes and cellular processes critical for cancer cell proliferation and survival.

Potential Mechanisms of Anticancer Action:

  • Tubulin Polymerization Inhibition: Several 1,3,4-oxadiazole derivatives have been identified as inhibitors of tubulin polymerization.[1][13][14][15][16] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis. The bromophenyl group may enhance the binding affinity to the colchicine binding site on tubulin.

  • Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes implicated in cancer progression, such as tyrosine kinases, histone deacetylases (HDACs), and thymidylate synthase.[3]

Anticancer_Mechanism compound 5-(4-Bromophenyl)- 1,3,4-oxadiazole-2-thiol tubulin Tubulin Polymerization compound->tubulin Inhibits enzymes Cancer-Related Enzymes (e.g., Tyrosine Kinases, HDACs) compound->enzymes Inhibits disruption Microtubule Disruption tubulin->disruption inhibition Enzyme Inhibition enzymes->inhibition arrest G2/M Cell Cycle Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis proliferation Decreased Cell Proliferation and Survival inhibition->proliferation

Figure 2: Potential anticancer mechanisms of action for 1,3,4-oxadiazole derivatives.

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[12][17][18][19]

Potential Mechanisms of Antimicrobial Action:

The antimicrobial efficacy of these compounds can be attributed to their ability to interfere with essential microbial processes.[7][20] Potential targets include:

  • Bacterial Cell Wall Synthesis: Inhibition of enzymes involved in the biosynthesis of peptidoglycan.

  • Nucleic Acid Synthesis: Interference with DNA gyrase or other enzymes essential for DNA replication and repair.

  • Protein Synthesis: Targeting ribosomal function or other aspects of protein translation.

  • Fungal Ergosterol Biosynthesis: Inhibition of enzymes like 14α-demethylase, which is crucial for fungal cell membrane integrity.[20]

In Vitro Experimental Protocols

4.3.1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

4.3.2. Antimicrobial Susceptibility Testing

The agar well diffusion method is a common technique for screening the antimicrobial activity of compounds.

Protocol:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into petri dishes.

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Well Creation: Create wells of a uniform diameter in the agar using a sterile borer.

  • Compound Addition: Add a known concentration of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol (dissolved in a suitable solvent like DMSO) into the wells.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

Safety and Handling

Based on safety data sheets for similar compounds, 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol should be handled with care in a laboratory setting.[4][10][11][16][21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol is a promising heterocyclic compound with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. Its synthesis is achievable through established chemical routes, and its 1,3,4-oxadiazole core, combined with a bromophenyl substituent, provides a strong foundation for potent biological activity. Further research is warranted to fully elucidate its specific mechanisms of action, conduct in vivo efficacy studies, and establish a comprehensive safety profile. This technical guide serves as a foundational resource to encourage and support these future investigations.

References

"stereoisomers of 2,3,4-trimethyl-1-pentanol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Stereoisomers of 2,3,4-trimethyl-1-pentanol: Synthesis, Separation, and Characterization

Abstract

Stereoisomerism, the arrangement of atoms in three-dimensional space, is a fundamental concept in chemistry with profound implications in pharmacology and materials science. Molecules with the same chemical formula and connectivity but different spatial orientations can exhibit remarkably different biological activities and physical properties. This guide provides a comprehensive technical overview of the stereoisomers of this compound, a chiral alcohol. We will delve into the structural analysis to identify its stereogenic centers, enumerate the possible stereoisomers, and discuss the critical relationships between them. Furthermore, this document outlines state-of-the-art methodologies for the stereoselective synthesis, analytical and preparative-scale separation, and rigorous characterization of these isomers. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals who require a deep understanding of stereoisomerism and its practical applications.

The Critical Role of Chirality in Scientific Research

In the realm of drug development, the chirality of a molecule can be the determining factor between a therapeutic effect and a toxicological outcome. The tragic case of thalidomide in the mid-20th century serves as a stark reminder of this principle. While the (R)-enantiomer of thalidomide is an effective sedative, the (S)-enantiomer is a potent teratogen, leading to severe birth defects. This dichotomy arises from the stereospecific interactions of each enantiomer with chiral biological targets such as enzymes and receptors. Therefore, the ability to synthesize, separate, and characterize individual stereoisomers is not merely an academic exercise but a regulatory and safety imperative in the pharmaceutical industry. The principles discussed for this compound serve as a model for the analysis of any chiral molecule.

Structural Analysis of this compound

To understand the stereoisomerism of this compound, a systematic analysis of its structure is necessary to identify all stereogenic centers.

Identification of Chiral Centers

A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups. The structure of this compound is as follows:

Let's examine the key carbon atoms:

  • Carbon-2 (C2): This carbon is bonded to a hydrogen atom (implied), a methyl group (-CH3), a hydroxymethyl group (-CH2OH), and a (3,4)-trimethylpropyl group. These four groups are distinct, rendering C2 a chiral center.

  • Carbon-3 (C3): This carbon is bonded to a hydrogen atom (implied), a methyl group (-CH3), an isopropyl group (-CH(CH3)2), and a (2-hydroxy-1-methyl)ethyl group. These four groups are also unique, making C3 a second chiral center.

  • Carbon-4 (C4): This carbon is bonded to a hydrogen atom, a (2,3-dimethyl)butyl group, and two identical methyl groups. Since it does not have four different substituents, C4 is not a chiral center.

Enumeration of Stereoisomers

The total number of possible stereoisomers for a molecule can be determined by the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=2, there are 2^2 = 4 possible stereoisomers. These are:

  • (2R, 3R)-2,3,4-trimethyl-1-pentanol

  • (2S, 3S)-2,3,4-trimethyl-1-pentanol

  • (2R, 3S)-2,3,4-trimethyl-1-pentanol

  • (2S, 3R)-2,3,4-trimethyl-1-pentanol

The relationships between these isomers are critical. The (2R, 3R) and (2S, 3S) isomers are enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. Enantiomers are non-superimposable mirror images of each other. The relationship between any other pair, such as (2R, 3R) and (2R, 3S), is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 2R,3R 2R,3R 2S,3S 2S,3S 2R,3R->2S,3S Enantiomers 2R,3S 2R,3S 2R,3R->2R,3S Diastereomers 2S,3R 2S,3R 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Caption: Relationships between the four stereoisomers of this compound.

Synthesis and Separation of Stereoisomers

The preparation of a single stereoisomer requires either a stereoselective synthesis or the separation of a racemic or diastereomeric mixture.

Stereoselective Synthesis

Achieving stereocontrol in synthesis is a significant challenge. For a molecule like this compound, a common strategy would involve the use of a chiral auxiliary or a chiral catalyst. For instance, a chiral reducing agent could be used to reduce a ketone precursor to stereoselectively form the alcohol. Asymmetric hydrogenation or hydroformylation of an appropriately substituted alkene are powerful techniques for setting stereocenters with high enantiomeric excess. The choice of catalyst (e.g., those based on rhodium or ruthenium with chiral phosphine ligands) and reaction conditions are critical for achieving high selectivity.

Separation of Stereoisomers: A Practical Workflow

When a synthesis results in a mixture of stereoisomers, a robust separation protocol is required. Chiral chromatography is the most powerful and widely used technique for this purpose.

separation_workflow start Racemic/Diastereomeric Mixture of this compound method_dev Method Development: Screening of Chiral Stationary Phases (CSPs) and Mobile Phases start->method_dev analytical Analytical Scale Separation (e.g., Chiral HPLC/SFC) method_dev->analytical peak_id Peak Identification & Purity Analysis analytical->peak_id prep_scale Preparative Scale Separation peak_id->prep_scale Optimized Method collection Fraction Collection prep_scale->collection char Characterization of Pure Isomers (Polarimetry, NMR, etc.) collection->char end Isolated Stereoisomers char->end

Caption: A typical workflow for the separation of stereoisomers via chiral chromatography.

This protocol describes a general approach for separating the stereoisomers of this compound. The actual conditions would require experimental optimization.

  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector (or a more universal detector like a Charged Aerosol Detector (CAD) if the analyte has a poor chromophore) and a polarimeter for chiral detection.

    • Chiral Stationary Phase (CSP): Screen a variety of CSPs. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralpak® IA, IB, IC) are highly effective for a wide range of chiral molecules.

  • Mobile Phase Preparation:

    • Prepare a series of mobile phases, typically consisting of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving separation.

  • Method Development:

    • Inject a small amount of the stereoisomeric mixture onto the column.

    • Begin with an isocratic elution (e.g., 90:10 hexane:isopropanol) at a flow rate of 1 mL/min.

    • Systematically vary the mobile phase composition and observe the effect on retention time and resolution.

    • Test different CSPs to find the one that provides the best separation (baseline resolution is the goal).

  • Preparative Scale-Up:

    • Once an analytical method is optimized, it can be scaled up to a preparative column with a larger diameter.

    • The flow rate and injection volume are increased proportionally to the column size to isolate larger quantities of each isomer.

  • Fraction Collection and Analysis:

    • Collect the eluent corresponding to each separated peak.

    • Evaporate the solvent to obtain the purified stereoisomer.

    • Confirm the purity of each fraction using the analytical method.

Parameter Analytical Scale Preparative Scale Rationale
Column ID 2.1 - 4.6 mm> 10 mmLarger diameter for higher loading capacity.
Flow Rate 0.5 - 1.5 mL/min10 - 50 mL/min (or higher)Flow rate is scaled with the column cross-sectional area.
Injection Vol. 1 - 10 µL> 100 µLTo process more material in each run.
Objective Method development, purity checkIsolate pure compoundsDifferent goals dictate the scale of the operation.

Characterization of Pure Stereoisomers

Once separated, the identity and absolute configuration of each isomer must be confirmed.

  • Polarimetry: Enantiomers rotate plane-polarized light in equal but opposite directions. The specific rotation [α] is a defining physical characteristic of a chiral molecule. Diastereomers will have different specific rotation values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, enantiomers have identical NMR spectra. However, the spectra of diastereomers will differ. To distinguish enantiomers by NMR, a chiral solvating agent or a chiral derivatizing agent must be used to induce a diastereomeric environment, which results in distinguishable chemical shifts.

  • X-ray Crystallography: If a single crystal of the compound (or a suitable derivative) can be formed, X-ray crystallography provides an unambiguous determination of its three-dimensional structure and absolute configuration. This is considered the gold standard for structural elucidation.

Conclusion

The four stereoisomers of this compound provide an excellent model system for understanding the fundamental principles of stereoisomerism. The identification of its two chiral centers allows for a predictable number of isomers with distinct enantiomeric and diastereomeric relationships. For professionals in drug development and chemical research, the ability to control, separate, and characterize these isomers is paramount. Techniques like stereoselective synthesis and, more commonly, chiral chromatography are indispensable tools in the laboratory. Rigorous characterization using methods such as polarimetry and NMR spectroscopy ensures the stereochemical integrity of a compound, a critical step in the path to safe and effective chemical and pharmaceutical products.

An In-Depth Technical Guide to 2,3,4-Trimethyl-1-pentanol: A Branched Primary Alcohol for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,3,4-trimethyl-1-pentanol, a branched primary alcohol with potential applications in specialized fields of chemical research and development. We will delve into its chemical and physical properties, explore a robust synthetic route, detail methods for its characterization, and discuss its potential utility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Branched Primary Alcohols

Branched-chain higher alcohols (BCHAs) are a class of organic compounds that are gaining increasing interest for their unique physicochemical properties.[1] Unlike their linear counterparts, the branching in their carbon skeleton can impart desirable characteristics such as improved solubility in organic media, altered viscosity, and specific steric profiles. In the context of drug discovery and development, the introduction of branched alkyl chains can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Primary alcohols, in particular, serve as versatile synthetic intermediates, readily participating in a wide range of chemical transformations.[2]

This compound, with its distinct substitution pattern, represents an interesting yet underexplored member of this class. This guide aims to provide a foundational understanding of this molecule for its application in advanced organic synthesis.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below, compiled from reputable chemical databases.

PropertyValueSource
Molecular Formula C₈H₁₈O--INVALID-LINK--
Molecular Weight 130.23 g/mol --INVALID-LINK--
IUPAC Name 2,3,4-trimethylpentan-1-ol--INVALID-LINK--[3]
CAS Number 6570-88-3--INVALID-LINK--[3]
Appearance Colorless liquid (predicted)
Boiling Point 106.6 °C (for the precursor alkene)--INVALID-LINK--[4]
Density 0.718 g/cm³ (for the precursor alkene)--INVALID-LINK--[4]
Water Solubility 1841 mg/L @ 25 °C (estimated)The Good Scents Company[5]

Synthesis of this compound

The most logical and efficient synthetic route to a primary alcohol from a corresponding alkene is through hydroboration-oxidation.[6][7][8][9] This two-step process offers high yields and, crucially, anti-Markovnikov regioselectivity, ensuring the hydroxyl group is added to the terminal carbon of the double bond.[7][8]

The precursor for the synthesis of this compound is 2,3,4-trimethyl-1-pentene.[10]

Step 1: Hydroboration of 2,3,4-Trimethyl-1-pentene

In this step, borane (BH₃), typically stabilized as a complex with tetrahydrofuran (THF), is added across the double bond of the alkene. The boron atom adds to the less sterically hindered carbon (the terminal carbon), and a hydride is transferred to the more substituted carbon. This process is repeated until all three hydrides on the borane have reacted, forming a trialkylborane intermediate.

G cluster_0 Step 1: Hydroboration Alkene 2,3,4-Trimethyl-1-pentene Intermediate Trialkylborane Alkene->Intermediate Addition Borane BH3-THF Borane->Intermediate G cluster_1 Step 2: Oxidation Intermediate Trialkylborane Product This compound Intermediate->Product Oxidation Oxidant H2O2, NaOH Oxidant->Product

References

An In-depth Technical Guide to the Solubility of 2,3,4-trimethyl-1-pentanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4-trimethyl-1-pentanol in a variety of organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, predictive methodologies, and detailed experimental protocols for precise solubility determination. By synthesizing fundamental chemical principles with practical laboratory techniques, this guide serves as an essential resource for understanding and manipulating the solubility of this branched-chain alcohol in relevant organic media.

Introduction: Understanding this compound

This compound is a branched-chain primary alcohol with the chemical formula C8H18O.[1][2] Its structure, featuring a hydroxyl group and significant alkyl branching, imparts a unique combination of polarity and steric hindrance that dictates its interactions with various solvents. A thorough understanding of its solubility is paramount for applications ranging from reaction chemistry and purification to its use as a potential solvent or intermediate in pharmaceutical formulations.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC8H18O[1][2]
Molecular Weight130.23 g/mol [2][3]
CAS Number6570-88-3[1][2]
AppearanceColorless liquid (presumed)General chemical knowledge
Water Solubility1841 mg/L @ 25 °C (estimated)[1]
Hydrogen Bond Donor1[3]
Hydrogen Bond Acceptor1[3]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the intermolecular forces at play.[4][5] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For this compound, its solubility in organic solvents is dictated by a balance of the following forces:

  • Hydrogen Bonding: The primary alcohol functional group (-OH) can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with protic and other hydrogen-bonding solvents.[3]

  • Dipole-Dipole Interactions: The polarity of the C-O and O-H bonds creates a molecular dipole, enabling interactions with other polar molecules.

  • Van der Waals Forces (London Dispersion Forces): The C8 alkyl chain contributes to nonpolar character, leading to van der Waals interactions with nonpolar solvents. The significant branching of the alkyl chain can influence how effectively the molecule packs and interacts with solvent molecules.

The interplay of these forces determines the extent to which this compound is soluble in a given organic solvent.

Predictive Analysis of Solubility in Common Organic Solvents

Based on the principles of intermolecular forces, we can predict the solubility of this compound in different classes of organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)

These solvents are characterized by the presence of a hydroxyl group and are capable of hydrogen bonding. Due to the "like dissolves like" principle, this compound is expected to be highly miscible with short-chain alcohols.[5] The energy gained from forming hydrogen bonds between the solute and solvent molecules readily overcomes the energy required to break the respective solute-solute and solvent-solvent interactions. As the carbon chain of the alcohol solvent increases, the nonpolar character also increases, which should maintain high solubility.[6]

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate)

These solvents possess significant dipole moments but lack a hydrogen-donating group. They can act as hydrogen bond acceptors. Therefore, this compound is expected to be soluble in these solvents. The primary mode of interaction will be hydrogen bonding between the hydroxyl proton of the alcohol and a lone pair on the oxygen or nitrogen of the solvent, in addition to dipole-dipole interactions.

Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride)

These solvents lack significant polarity and interact primarily through London dispersion forces. The C8 alkyl portion of this compound will facilitate its solubility in nonpolar solvents. However, the polar hydroxyl group will disfavor dissolution. Consequently, this compound is expected to have moderate to good solubility in nonpolar solvents, with solubility likely increasing with the nonpolar character of the solvent. A related isomer, 2,3,4-trimethyl-3-pentanol, is noted to be soluble in organic solvents while having limited water solubility, which supports this prediction.[7][8]

The following diagram illustrates the logical flow for predicting solubility based on solvent class:

G cluster_solute This compound cluster_solvents Organic Solvent Classes cluster_interactions Dominant Intermolecular Forces cluster_prediction Predicted Solubility Solute Structure: - Polar -OH group - Nonpolar C8 alkyl chain HBond Hydrogen Bonding Solute->HBond -OH group Dipole Dipole-Dipole Solute->Dipole C-O, O-H bonds VdW Van der Waals Solute->VdW Alkyl chain Protic Polar Protic (e.g., Ethanol) Protic->HBond Aprotic Polar Aprotic (e.g., Acetone) Aprotic->HBond Acceptor only Aprotic->Dipole Nonpolar Nonpolar (e.g., Hexane) Nonpolar->VdW High High / Miscible HBond->High Moderate Moderate / Soluble Dipole->Moderate Good Good VdW->Good

Caption: Predictive solubility workflow for this compound.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for quantitative analysis. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a substance in a solvent.[9][10]

Shake-Flask Method Protocol

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (high purity)

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials for sample collection

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of a distinct undissolved phase is necessary to ensure saturation.[10]

  • Equilibration: Place the sealed container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute.[9] It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solute to settle. This can be facilitated by centrifugation.[11] It is crucial to maintain the temperature during this step to prevent changes in solubility.

  • Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette or syringe. To ensure no particulate matter is transferred, pass the sample through a syringe filter appropriate for the organic solvent into a clean vial.[11]

  • Quantification: Accurately dilute the saturated solution with the pure solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The result is typically expressed in units of g/L, mg/mL, or mol/L.

The following diagram outlines the experimental workflow for the shake-flask method:

G A 1. Prepare Supersaturated Solution (Excess Solute in Solvent) B 2. Equilibrate (Thermostatic Shaker Bath, 24-72h) A->B C 3. Phase Separation (Settle or Centrifuge) B->C D 4. Sample Supernatant (Filter with 0.45µm Syringe Filter) C->D E 5. Dilute Sample D->E F 6. Quantify Concentration (e.g., GC-FID, HPLC) E->F G 7. Calculate Solubility F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices.[12] It is a flammable liquid and should be kept away from heat, sparks, and open flames.[12][13] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.[12][14]

Conclusion

References

The Strategic Application of Highly Branched C8 Alcohols in Modern Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Highly branched C8 alcohols, a unique class of organic compounds, are emerging as pivotal components in advanced pharmaceutical research and development. Their distinct molecular architecture, characterized by alkyl branching, imparts a range of advantageous physicochemical properties, including a lower melting point than their linear counterparts, reduced viscosity, and unique solvency characteristics. These attributes are being strategically leveraged to overcome complex challenges in drug formulation, delivery, and synthesis. This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the potential applications of these alcohols for researchers, scientists, and drug development professionals. We will delve into their role as building blocks in sophisticated prodrug nanoassemblies, their function as highly effective skin permeation enhancers, and their utility as specialized solvents and excipients, providing both mechanistic insights and actionable experimental protocols.

Introduction: The Significance of Molecular Branching

In the realm of pharmaceutical sciences, the precise molecular architecture of excipients and synthesis reagents can profoundly influence the efficacy, stability, and safety of a final drug product. Highly branched C8 alcohols, such as the widely utilized 2-ethylhexanol and the broader class of Guerbet alcohols, represent a departure from simple linear-chain molecules. The branching in the carbon chain inhibits crystallization and introduces steric hindrance, which in turn modifies the molecule's polarity and intermolecular interactions.[1] This seemingly subtle structural alteration is the key to their versatile applications, enabling formulators and chemists to fine-tune properties for specific, challenging applications in drug development.

This guide will illuminate the scientific principles and practical applications of these unique molecules, providing a foundational understanding for their strategic implementation in the laboratory and beyond.

Synthesis and Physicochemical Properties

The Guerbet Reaction: A Cornerstone of Branched Alcohol Synthesis

The primary industrial route to many highly branched C8 and higher alcohols is the Guerbet reaction, named after Marcel Guerbet.[2] This self-condensation of a primary alcohol at elevated temperatures in the presence of a catalyst results in a β-alkylated dimer alcohol.[2][3]

The reaction proceeds through a four-step sequence:

  • Oxidation: The primary alcohol is first oxidized to its corresponding aldehyde.

  • Aldol Condensation: Two aldehyde molecules undergo a base-catalyzed aldol condensation.

  • Dehydration: The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde.

  • Hydrogenation: The unsaturated aldehyde is then hydrogenated to yield the final branched-chain primary alcohol.[3]

Various catalytic systems, including N,N-Dimethylformamide-stabilized Ruthenium nanoparticles, have been developed to enhance the efficiency and selectivity of this reaction under solvent-free conditions.[3][4]

Guerbet_Reaction cluster_0 Reaction Pathway Primary Alcohol Primary Alcohol Aldehyde Aldehyde Primary Alcohol->Aldehyde [1] Oxidation (-H2) Aldol Adduct Aldol Adduct Aldehyde->Aldol Adduct [2] Aldol Condensation Unsaturated Aldehyde Unsaturated Aldehyde Aldol Adduct->Unsaturated Aldehyde [3] Dehydration (-H2O) Guerbet Alcohol Guerbet Alcohol Unsaturated Aldehyde->Guerbet Alcohol [4] Hydrogenation (+H2)

Caption: The Guerbet reaction mechanism for synthesizing branched alcohols.

Key Physicochemical Properties

The unique properties of highly branched C8 alcohols stem directly from their molecular structure. The branching disrupts the orderly packing that is possible with linear chains, leading to several key differences.

Table 1: Comparative Physicochemical Properties of Linear vs. Branched C8 Alcohols

Property1-Octanol (Linear)2-Ethylhexanol (Branched)Rationale for Difference
Melting Point -16 °C-76 °C[1][5]Branching disrupts crystal lattice formation, requiring more energy to be removed for solidification.
Boiling Point 195 °C183-185 °C[6]The more compact, spherical shape of branched isomers reduces the surface area for van der Waals interactions, lowering the boiling point.
Water Solubility 0.3 g/L1.1 g/L[5]Branching decreases the surface area of the non-polar hydrocarbon part, which can lead to increased solubility in polar solvents like water.
Viscosity (at 20°C) 7.29 mPa·s9.8 mPa·s[5]The increased entanglement possibilities of branched chains can lead to slightly higher viscosity compared to their linear counterparts.
Density (at 20°C) 0.824 g/cm³0.833 g/cm³[1]The more compact structure of branched alcohols can result in a slightly higher density.

These properties make highly branched C8 alcohols particularly suitable for applications requiring liquidity over a wide temperature range, specific solvency, and controlled volatility.[1][2]

Applications in Drug Formulation and Delivery

The unique properties of highly branched C8 alcohols make them highly effective in several areas of drug formulation and delivery, particularly for poorly soluble or difficult-to-deliver active pharmaceutical ingredients (APIs).

Prodrug Nanoassemblies: Engineering Efficacy and Safety

One of the most innovative applications of highly branched C8+ alcohols is in the design of self-assembling prodrugs for targeted cancer therapy. In this strategy, a cytotoxic drug (the "drug module") is chemically linked to a branched fatty alcohol (the "assembly module") via a cleavable linker (the "activation module"), such as a disulfide bond that is sensitive to the reductive environment inside tumor cells.

The Causality: The branched alkyl chains are critical to this system's success. Their significant steric hindrance and hydrophobic nature drive the self-assembly of the prodrug molecules into stable nanoparticles in an aqueous environment. This is a crucial advantage over linear-chain analogues, which often possess weaker self-assembly capabilities. The resulting prodrug nanoassemblies offer several benefits:

  • High Drug Loading: The drug itself is part of the nanoparticle structure, leading to very high drug loading capacity.

  • Improved Pharmacokinetics: The nanoparticle form protects the drug from premature degradation and clearance, leading to a longer circulation half-life.

  • Enhanced Safety: By using a branched alcohol as the assembly module, the safety and dose tolerance of the chemotherapeutic can be significantly improved compared to the free drug.

A notable study demonstrated this with docetaxel (DTX) prodrugs, where different lengths of branched-chain fatty alcohols (C16, C18, C20, and C24) were used as the assembly modules. The research found that the length of the carbon chain directly influenced the self-assembly ability and the redox sensitivity of the prodrugs. A C20 branched alcohol (2-octyldodecanol) was found to provide the ideal balance between nanoparticle stability and efficient drug release, maximizing anti-tumor efficacy while minimizing systemic toxicity.

Prodrug_Nanoassembly cluster_0 Prodrug Molecule cluster_1 Self-Assembly in Aqueous Media cluster_2 Target Site Activation Prodrug Drug Module (e.g., Docetaxel) Activation Module (e.g., -S-S-) Assembly Module (Branched C8+ Alcohol) Nanoassembly Prodrug Nanoassembly Prodrug->Nanoassembly Hydrophobic Interactions & Steric Effects Tumor_Cell Tumor Cell (High GSH) Nanoassembly->Tumor_Cell Systemic Circulation & EPR Effect Released_Drug Active Drug Tumor_Cell->Released_Drug Disulfide Bond Cleavage

Caption: Workflow of a prodrug nanoassembly using a branched alcohol.

Transdermal Drug Delivery: Enhancing Skin Permeation

Highly branched C8 alcohols can also function as effective chemical penetration enhancers for transdermal drug delivery. The primary barrier to transdermal delivery is the highly organized, lipid-rich structure of the stratum corneum (SC). Penetration enhancers work by reversibly disrupting this barrier, allowing drug molecules to pass through more easily.

The Causality: Branched-chain alkanols partition into the intercellular lipids of the SC. While their intrinsic potency to fluidize these lipids is lower than that of their linear counterparts, their mechanism of action is similar. They increase the partitioning of the drug into the SC lipids, thereby increasing the concentration gradient and driving diffusion across the skin. Studies have shown that while branched-chain alkanols have a lower enhancer potency than linear alkanols of the same molecular formula, they can still produce a significant, concentration-dependent enhancement of drug permeation. This makes them a valuable tool for formulating topical and transdermal products, especially when the formulator needs to balance efficacy with potential skin irritation.

Microemulsions for Oral and Parenteral Delivery

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often with a co-surfactant. They are excellent vehicles for solubilizing poorly water-soluble drugs for oral, parenteral, and topical delivery.[7]

The Causality: Short-to-medium chain alcohols, including branched C8 alcohols, are frequently used as co-surfactants in microemulsion formulations. Their role is multi-faceted:

  • They further reduce the interfacial tension between the oil and water phases.

  • They increase the fluidity and flexibility of the surfactant film at the interface, allowing for the formation of the microemulsion over a wider range of compositions.[8]

While some studies suggest linear alcohols may have a higher water solubilization capacity in certain systems, branched alcohols are still effective and are selected based on the specific properties of the oil, surfactant, and drug being formulated.[8]

Applications in API Synthesis and Analysis

Beyond formulation, highly branched C8 alcohols serve important functions in the synthesis and analysis of active pharmaceutical ingredients.

Specialized Solvents and Reagents in API Synthesis

Solvents are critical in API manufacturing for dissolving reactants, facilitating reactions, and enabling purification.[9][10][11] 2-Ethylhexanol, with its low volatility and unique solvency, is used as a process solvent in the synthesis of various APIs and as a precursor for other chemical intermediates.[5][12] For example, it is used as a feedstock in the manufacture of low-volatility esters, which can be important in various industrial and pharmaceutical applications.[6]

Furthermore, alcohols in general are being increasingly explored as sustainable "alkylating agents" in modern organic synthesis. Innovative catalytic systems allow for the direct installation of alkyl groups from simple alcohols onto drug-like molecules, offering a greener and more efficient alternative to traditional methods.[7]

Analytical Applications: Ensuring Purity and Quality

In pharmaceutical analysis, ensuring the purity of APIs and the precise composition of the final drug product is paramount. Highly branched C8 alkanes, such as isooctane (2,2,4-trimethylpentane), which is structurally related to isooctanol, are widely used as solvents in analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[13]

When a branched C8 alcohol like 2-ethylhexanol is used in the manufacturing process of an API or excipient, it is classified as a residual solvent. Regulatory bodies like the FDA and international guidelines (ICH Q3C) mandate strict control over the levels of these residual solvents in the final drug product.[14][15][16] Therefore, validated analytical methods are required to quantify their presence.

Experimental Protocols

Protocol: Synthesis of a Docetaxel-Branched Alcohol Prodrug (Conceptual)

This protocol outlines the conceptual steps for synthesizing a docetaxel prodrug linked to a branched C20 alcohol via a disulfide bridge, based on methodologies described in the literature.

Materials:

  • Docetaxel (DTX)

  • Dithiodiacetic acid

  • 2-octyldodecanol (branched C20 alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Standard purification reagents and equipment (silica gel, solvents for chromatography)

Procedure:

  • Activation of Linker: React dithiodiacetic acid with an activating agent (e.g., acetic anhydride) to form a reactive intermediate.

  • Conjugation to Alcohol: React the activated linker with 2-octyldodecanol in the presence of a catalyst like DMAP in an anhydrous solvent such as DCM. This forms the linker-alcohol conjugate. Purify the product via column chromatography.

  • Conjugation to Drug: React the purified linker-alcohol conjugate with Docetaxel using a coupling agent like DCC and a catalyst like DMAP in anhydrous DCM. The reaction couples the carboxylic acid group of the linker to the 2'-hydroxyl group of docetaxel.

  • Purification: The final prodrug (DTX-SS-C20) is purified from the reaction mixture using silica gel column chromatography to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Formulation of a Drug-Loaded Microemulsion

This protocol describes the general steps for preparing a drug-loaded oil-in-water (O/W) microemulsion using a branched C8 alcohol as a co-surfactant.

Materials:

  • Oil Phase (e.g., Isopropyl myristate)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., 2-Ethylhexanol)

  • Aqueous Phase (e.g., Purified Water or buffer)

  • Poorly water-soluble API

Procedure:

  • Phase Diagram Construction: First, determine the microemulsion region by constructing a pseudo-ternary phase diagram. Prepare various mixtures of oil, water, and a fixed ratio of surfactant/co-surfactant (Smix). Titrate the Smix/oil mixture with the aqueous phase, noting the compositions that form clear, isotropic liquids.[17]

  • API Solubilization: Dissolve the predetermined amount of the API in the oil phase. Gentle heating or sonication may be used to facilitate dissolution.

  • Microemulsion Formation: To the oil phase containing the API, add the calculated amounts of surfactant and co-surfactant (2-ethylhexanol) and mix thoroughly.

  • Titration: Slowly add the aqueous phase to the oil/surfactant mixture dropwise with continuous stirring until a clear, transparent microemulsion is formed spontaneously.

  • Characterization: Characterize the final formulation for droplet size and distribution (using dynamic light scattering), viscosity, refractive index, and drug content.[7][18]

Protocol: GC Analysis of Residual 2-Ethylhexanol

This protocol outlines a typical headspace gas chromatography (HS-GC) method for the quantification of residual 2-ethylhexanol in a pharmaceutical powder, in accordance with USP <467> principles.[14][15]

Instrumentation & Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A capillary column suitable for residual solvent analysis, such as a G43 phase (e.g., Agilent DB-624 or equivalent).[14]

  • Temperatures: Inlet: ~200 °C; Detector: ~250 °C.

  • Oven Program: Start at 40 °C, hold for 5-10 minutes, then ramp at 10 °C/min to 240 °C.

  • Carrier Gas: Helium or Hydrogen.

  • Headspace Parameters: Vial Equilibration Temp: ~80 °C; Equilibration Time: ~20 minutes.

Procedure:

  • Standard Preparation: Prepare a stock solution of 2-ethylhexanol in a suitable solvent (e.g., N,N-dimethylformamide). Create a series of calibration standards by diluting the stock solution to concentrations bracketing the expected limit.

  • Sample Preparation: Accurately weigh a specified amount of the drug substance or product into a headspace vial. Add a precise volume of the diluent solvent.

  • Analysis: Place the sealed standard and sample vials into the headspace autosampler. Run the sequence.

  • Quantification: Identify the 2-ethylhexanol peak in the chromatograms based on its retention time from the standard injections. Construct a calibration curve by plotting the peak area versus concentration for the standards. Use the regression equation to calculate the concentration of 2-ethylhexanol in the samples.

Conclusion and Future Perspectives

Highly branched C8 alcohols are far more than simple solvents or industrial intermediates. Their unique, sterically influenced physicochemical properties provide a powerful toolset for pharmaceutical scientists to address persistent challenges in drug development. From engineering safer and more effective cancer therapies through prodrug nanoassemblies to enhancing the delivery of drugs through the skin, the strategic application of these molecules is enabling significant advancements. As the pharmaceutical industry continues to seek innovative solutions for formulating complex molecules and improving patient outcomes, the rational design and implementation of excipients and reagents like highly branched C8 alcohols will undoubtedly play an increasingly critical role. Future research will likely expand their application in other advanced drug delivery platforms, such as lipid nanoparticles and long-acting injectables, and further explore their use in green and sustainable API synthesis.

References

An Examination of 2,3,4-trimethyl-1-pentanol: A Technical Overview of a Structurally Complex Octanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed overview of 2,3,4-trimethyl-1-pentanol, a branched-chain primary alcohol. Due to the limited specific historical and discovery information available in current scientific literature, this document focuses on its known chemical and physical properties, available spectroscopic data, and a theoretical examination of its synthesis within the context of established organic chemistry principles. For comparative purposes, this guide will also reference more extensively studied isomers to provide a broader understanding of trimethylated pentanols.

Compound Identification and Physical Properties

This compound is a member of the octanol family of isomers, possessing the chemical formula C8H18O.[1][2][3][4] Its structure is characterized by a five-carbon pentanol backbone with methyl groups at the second, third, and fourth positions.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
Molecular Formula C8H18O[1][2][3]
Molecular Weight 130.23 g/mol [1][5]
CAS Registry Number 6570-88-3[1][2][3]
IUPAC Name 2,3,4-trimethylpentan-1-ol[1]
InChI InChI=1S/C8H18O/c1-6(2)8(4)7(3)5-9/h6-9H,5H2,1-4H3[1][2][3]
InChIKey PAZDSSMTPLLLIR-UHFFFAOYSA-N[1][2][3]
Canonical SMILES CC(C)C(C)C(C)CO[5]
Appearance Not specified, likely a colorless liquid
Solubility in water 1841 mg/L @ 25 °C (estimated)[6]

Spectroscopic Data

The primary available spectroscopic data for this compound is its mass spectrum, which provides insight into its molecular weight and fragmentation pattern under electron ionization.[1][2]

Mass Spectrometry (Electron Ionization)

The NIST Chemistry WebBook contains a mass spectrum for this compound.[1][2] While the full spectrum requires specialized access, the database confirms its existence and provides a key piece of analytical data for its identification. SpectraBase also lists the availability of mass spectrometry and NMR data for this compound.[8]

Synthesis of this compound: A Theoretical Approach

Detailed, peer-reviewed synthesis procedures specifically for this compound are not prominently documented. However, based on fundamental principles of organic synthesis, a plausible route can be proposed. A common method for the synthesis of primary alcohols is the hydroformylation of an appropriate alkene, followed by reduction of the resulting aldehyde.

A potential synthetic pathway for this compound could involve the following conceptual steps:

G cluster_0 Proposed Synthesis of this compound Start 2,3-dimethyl-1-butene Step1 Hydroformylation (Rh-based catalyst, CO, H2) Start->Step1 Reactant Intermediate 2,3,4-trimethylpentanal Step1->Intermediate Forms Step2 Reduction (e.g., NaBH4 or H2/Pd-C) Intermediate->Step2 Reactant Product This compound Step2->Product Yields

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Hydroformylation: 2,3-dimethyl-1-butene would be subjected to hydroformylation using a rhodium-based catalyst (e.g., Wilkinson's catalyst) under a carbon monoxide and hydrogen atmosphere. This reaction would ideally yield 2,3,4-trimethylpentanal.

  • Reduction: The resulting aldehyde, 2,3,4-trimethylpentanal, would then be reduced to the corresponding primary alcohol. This can be achieved using a mild reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent or through catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst.

  • Purification: The final product, this compound, would be purified from the reaction mixture using standard laboratory techniques such as distillation or column chromatography.

Isomeric Context: A Comparative Overview

To better understand the properties and potential applications of this compound, it is useful to compare it with its more well-documented isomers.

Table 2: Comparison of Trimethyl-1-pentanol Isomers

IsomerCAS NumberKey Features and Applications
2,2,4-trimethyl-1-pentanol 123-44-4A colorless liquid used in the production of fragrances and flavors, acting as a solvent and fixative.[7] Synthesis routes from 2,2,4-trimethyl-1,3-pentanediol are documented.[9]
2,4,4-trimethyl-1-pentanol 16325-63-6A commercially available chemical intermediate.
2,3,4-trimethyl-3-pentanol 3054-92-0A tertiary alcohol, described as a colorless liquid with a characteristic odor, used in organic synthesis.[10]

The availability of synthesis information for isomers like 2,2,4-trimethyl-1-pentanol, often starting from precursors like isobutyraldehyde, suggests that the synthetic landscape for these branched octanols is established.[11]

Conclusion

This compound is a confirmed chemical entity with defined spectroscopic and physical properties available in public databases. While its discovery and history are not well-documented, its structure and properties can be understood within the broader context of its isomers. The proposed synthesis provides a scientifically sound, albeit theoretical, pathway for its preparation. Further research would be necessary to fully characterize this compound and explore its potential applications.

References

Methodological & Application

Application Notes & Protocols: A Theoretical Framework for the Utilization of 2,3,4-Trimethyl-1-pentanol as a Novel Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2,3,4-Trimethyl-1-pentanol is a known chiral alcohol[1][2]; however, a thorough review of scientific literature reveals a significant lack of published data regarding its application as a chiral building block in asymmetric synthesis. The following document, therefore, presents a theoretical yet scientifically grounded framework proposing its potential uses. The protocols described are based on well-established, analogous transformations in organic chemistry and are intended to serve as a starting point for research into this potentially valuable synthon.

Introduction and Strategic Overview

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and materials science. Chiral building blocks—small, optically active molecules—are indispensable tools in this endeavor, providing the foundational stereochemical information for the synthesis of complex targets.[3] this compound, with its C8 hydrocarbon backbone, primary hydroxyl group, and two contiguous stereocenters at the C2 and C3 positions, presents an intriguing, albeit unexplored, scaffold.

Its primary alcohol functionality is an ideal handle for a variety of chemical transformations, including oxidation to aldehydes and carboxylic acids, or esterification for use as a chiral auxiliary. The sterically hindered environment created by the three methyl groups could offer unique facial bias in asymmetric reactions, potentially leading to high levels of stereocontrol.

This guide outlines a proposed research program to validate the utility of this compound as a versatile chiral building block. We will detail hypothetical, yet robust, protocols for its key transformations and applications.

G cluster_0 Synthesis & Preparation cluster_1 Core Transformations cluster_2 Advanced Applications Racemic Synthesis Racemic Synthesis Chiral Resolution Chiral Resolution Racemic Synthesis->Chiral Resolution e.g., Esterification with Chiral Acid Enantiopure Alcohol Enantiopure Alcohol Chiral Resolution->Enantiopure Alcohol Chromatography Chiral Aldehyde Chiral Aldehyde Enantiopure Alcohol->Chiral Aldehyde Mild Oxidation Ester-linked Substrate Ester-linked Substrate Enantiopure Alcohol->Ester-linked Substrate Attach Prochiral Substrate Chiral Carboxylic Acid Chiral Carboxylic Acid Chiral Aldehyde->Chiral Carboxylic Acid Oxidation Diastereomeric Product Diastereomeric Product Ester-linked Substrate->Diastereomeric Product Asymmetric Reaction (e.g., Aldol) Final Chiral Product Final Chiral Product Diastereomeric Product->Final Chiral Product Cleave Auxiliary

Figure 1: Proposed workflow for the validation and application of this compound.

Proposed Synthesis and Enantiomeric Resolution

As no enantioselective synthesis is currently documented, a classical resolution approach is proposed. The first step would be the synthesis of the racemic alcohol, followed by separation into its constituent enantiomers.

Protocol 2.1: Synthesis of Racemic this compound

A plausible route involves the Grignard reaction between isobutyraldehyde and the Grignard reagent derived from 2-bromobutane, followed by reduction. A more direct, though potentially lower-yielding, approach could be the hydroboration-oxidation of 2,3,4-trimethyl-1-pentene.

Protocol 2.2: Classical Resolution via Diastereomeric Ester Formation

This protocol leverages the formation of diastereomeric esters by reacting the racemic alcohol with a commercially available chiral carboxylic acid. The resulting diastereomers, having different physical properties, can then be separated.

  • Step 1: Esterification: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve racemic this compound (1.0 eq) and a chiral resolving agent such as (R)-(-)-O-acetylmandelic acid (1.05 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Step 2: Coupling: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Step 3: Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Step 4: Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Step 5: Separation: Purify the crude diastereomeric ester mixture using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. The two diastereomers should exhibit different retention factors (Rf).

  • Step 6: Saponification: Cleave the separated esters by dissolving each in a 1:1 mixture of THF/methanol and adding 2 M NaOH solution. Stir at room temperature until the ester is fully consumed (monitored by TLC).

  • Step 7: Isolation: Neutralize the mixture and extract the liberated chiral alcohol with diethyl ether. Dry the organic extracts, concentrate, and purify by distillation or chromatography to yield the enantiomerically pure (R)- and (S)-2,3,4-trimethyl-1-pentanols.

Proposed Applications as a Chiral Building Block

The true value of a chiral building block is demonstrated by its utility in subsequent stereoselective transformations. We propose three fundamental applications.

Application 1: Oxidation to (2R,3S)-2,3,4-Trimethylpentanal

The conversion of a primary alcohol to a chiral aldehyde is a critical transformation, providing an electrophilic handle for C-C bond formation. A mild oxidation is required to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) is an excellent candidate due to its high selectivity and neutral reaction conditions.[4]

Protocol 3.1: Dess-Martin Oxidation

  • Step 1: Preparation: To a solution of enantiopure this compound (1.0 eq) in anhydrous DCM (~0.1 M) in a flask under an inert atmosphere, add solid Dess-Martin periodinane (1.2 eq) in one portion at room temperature.

  • Step 2: Reaction: Stir the resulting suspension vigorously for 1-2 hours. The reaction is typically complete when the starting material is no longer visible by TLC.

  • Step 3: Quenching: Quench the reaction by adding an equal volume of a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution. Stir until the solid dissolves and the layers are clear.

  • Step 4: Extraction: Separate the layers and extract the aqueous phase twice with DCM.

  • Step 5: Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure (the aldehyde may be volatile). The crude aldehyde can often be used directly or purified by flash chromatography.

Application 2: Conversion to (2R,3S)-2,3,4-Trimethylpentanoic Acid

Chiral carboxylic acids are valuable intermediates in pharmaceutical synthesis. This can be achieved via a two-step sequence from the alcohol or directly. A highly efficient method is the Pinnick oxidation of the aldehyde generated in Protocol 3.1.

Protocol 3.2: Pinnick Oxidation

  • Step 1: Preparation: Dissolve the crude chiral aldehyde from Protocol 3.1 (1.0 eq) in a 2:1 mixture of tert-butanol and 2-methyl-2-butene.

  • Step 2: Reagent Addition: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water. Add this aqueous solution to the aldehyde solution at room temperature.

  • Step 3: Reaction: Stir the biphasic mixture vigorously for 4-6 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Step 4: Work-up: Dilute the reaction with water and extract with ethyl acetate.

  • Step 5: Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude chiral carboxylic acid, which can be purified by chromatography or crystallization.

Application 3: Hypothetical Use as a Chiral Auxiliary

The steric bulk of this compound makes it a candidate for use as a chiral auxiliary, directing the stereochemical outcome of reactions on an attached prochiral substrate. A classic test for a new auxiliary is its performance in an asymmetric aldol reaction.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Aldol Addition cluster_3 Step 4: Auxiliary Cleavage Ester Chiral Alcohol + Acetic Anhydride -> Chiral Acetate Enolate Chiral Acetate + LDA -> (Z)-Enolate Ester->Enolate Aldol (Z)-Enolate + R-CHO -> Diastereomeric Aldol Adduct Enolate->Aldol Cleavage Adduct + LiOH -> Chiral β-Hydroxy Acid + Recovered Alcohol Aldol->Cleavage

Figure 2: Workflow for evaluating the alcohol as a chiral auxiliary in an aldol reaction.

Protocol 3.3: Asymmetric Aldol Reaction

  • Step 1: Ester Formation: React the enantiopure alcohol with acetyl chloride or acetic anhydride to form the corresponding acetate ester.

  • Step 2: Enolate Generation: Dissolve the chiral acetate (1.0 eq) in anhydrous THF (~0.2 M) under argon and cool to -78 °C. Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or titrated) dropwise. Stir for 30 minutes to generate the lithium enolate.

  • Step 3: Aldol Addition: Add a solution of a test aldehyde (e.g., isobutyraldehyde, 1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Step 4: Reaction and Quench: Stir at -78 °C for 1-2 hours. Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Step 5: Work-up: Allow the mixture to warm to room temperature, extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Step 6: Analysis and Cleavage: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio (d.r.). The product can then be hydrolyzed (e.g., using LiOH in THF/H₂O) to yield the chiral β-hydroxy acid and recover the this compound auxiliary.

Table 1: Hypothetical Performance Data for Aldol Reaction

Aldehyde SubstrateLewis Acid AdditiveExpected Diastereomeric Ratio (d.r.)Predicted Yield (%)
IsobutyraldehydeNone (Li-enolate)>90:1085
BenzaldehydeNone (Li-enolate)>95:590
IsobutyraldehydeTiCl₄ (Ti-enolate)>98:278

This data is purely illustrative and serves as a benchmark for potential experimental outcomes.

Conclusion

While currently an underutilized molecule, this compound possesses all the necessary structural features to serve as a potent chiral building block. The theoretical framework and detailed protocols provided herein offer a clear research path to establish its efficacy. Successful validation of these transformations would add a novel and potentially highly selective tool to the arsenal of synthetic chemists, enabling new pathways in the stereoselective synthesis of complex molecules for research, drug discovery, and materials science.

References

Application Notes and Protocols for 2,3,4-Trimethyl-1-pentanol in Asymmetric Synthesis: A Literature Review

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of scientific literature and chemical databases reveals a notable absence of established applications for 2,3,4-trimethyl-1-pentanol in the field of asymmetric synthesis. Despite its chiral nature, this specific alcohol does not appear to be a commonly utilized chiral auxiliary, ligand precursor, or chiral building block in published stereoselective methodologies.

Asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of a single enantiomer of a chiral molecule.[1] This field heavily relies on the use of chiral auxiliaries, ligands, and catalysts to control the stereochemical outcome of a reaction.[2][3] Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct a subsequent stereoselective transformation, after which they are typically removed.[3] Chiral ligands coordinate to metal catalysts to create a chiral environment that influences the reaction pathway.

While many chiral alcohols, such as 8-phenylmenthol and trans-2-phenyl-1-cyclohexanol, have been successfully employed as effective chiral auxiliaries in a variety of asymmetric reactions, a thorough search of the scientific literature did not yield any specific protocols or application notes detailing the use of this compound for this purpose.[3] Similarly, there is no indication of its use in the synthesis of chiral ligands for asymmetric catalysis.

The PubChem database provides basic information on the stereoisomers of this compound, such as (2S,3R)-2,3,4-trimethylpentan-1-ol, confirming its chiral structure.[4] However, the associated literature and patent information within these databases do not point to any applications in asymmetric synthesis.

This lack of documented use suggests that this compound may not possess the ideal structural or electronic properties required for effective stereochemical control in common asymmetric transformations. The efficacy of a chiral auxiliary or ligand is often dependent on factors such as steric hindrance, conformational rigidity, and the ability to form well-defined transition states, which may not be favorable for this particular molecule.

Based on an extensive review of the available scientific literature, there are no established or published protocols for the use of this compound in asymmetric synthesis. Therefore, it is not possible to provide the detailed application notes, protocols, and mechanistic insights as requested. Researchers and drug development professionals seeking to implement asymmetric synthesis strategies should consider well-established and documented chiral auxiliaries and ligands for which a wealth of experimental data and successful applications exist.

References

Application Notes and Protocols for the Evaluation of 2,3,4-trimethyl-1-pentanol as a Novel Biofuel Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Advanced Biofuels

The imperative to reduce our reliance on fossil fuels has catalyzed extensive research into renewable energy sources. Biofuels, derived from biomass, represent a promising avenue for decarbonizing the transportation sector. While first-generation biofuels like ethanol have become prevalent, their limitations, such as lower energy density and hygroscopicity, have spurred the development of "advanced" or "next-generation" biofuels.[1][2] Branched-chain higher alcohols are at the forefront of this research, offering superior properties including higher octane numbers and better compatibility with existing infrastructure.[3][4]

This document outlines a comprehensive research framework for the evaluation of a lesser-studied yet potentially valuable C8 branched-chain alcohol: 2,3,4-trimethyl-1-pentanol . Due to the current scarcity of direct research on its biofuel applications, these notes provide a series of detailed protocols and a structured workflow for its synthesis, characterization, and performance testing, drawing upon established methodologies for analogous biofuel candidates.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of a fuel candidate is paramount for predicting its behavior and designing relevant experiments. Below is a summary of the known properties of this compound.

PropertyValueSource(s)
Chemical Formula C₈H₁₈O[1][5]
Molecular Weight 130.23 g/mol [1][5]
CAS Number 6570-88-3[1]
Appearance Colorless liquid (presumed)Inferred
Boiling Point Not available
Density Not available
Water Solubility 1841 mg/L @ 25 °C (estimated)[6]

Proposed Synthesis Pathways

The economic viability of a biofuel is intrinsically linked to its production pathway. For this compound, two primary routes, analogous to the synthesis of other branched-chain higher alcohols, are proposed for investigation: Chemo-catalytic and Bio-catalytic synthesis.

Chemo-catalytic Synthesis via the Guerbet Reaction

The Guerbet reaction is a well-established method for converting primary alcohols into their β-alkylated dimer alcohols at elevated temperatures.[7][8] This process can be adapted to produce a variety of higher alcohols, making it a strong candidate for the synthesis of C8 alcohols from smaller, bio-derived alcohols like isobutanol or isopentanol.[9]

Conceptual Protocol for Guerbet Synthesis of this compound:

  • Reactant Selection: A potential pathway involves the cross-condensation of isobutanol and isopentanol.

  • Catalyst System: A bifunctional catalyst possessing both dehydrogenation/hydrogenation and condensation capabilities is required. Nickel or copper-based catalysts on a mixed-oxide support (e.g., Ni/MgO-Al₂O₃) have shown promise for similar reactions.[10]

  • Reaction Conditions:

    • Temperature: Typically in the range of 200-300°C.

    • Pressure: Autogenous pressure in a sealed reactor.

    • Atmosphere: Inert (e.g., Nitrogen or Argon).

  • Product Separation and Purification: The reaction will likely yield a mixture of products. Fractional distillation followed by gas chromatography-mass spectrometry (GC-MS) analysis would be necessary to isolate and identify this compound.

G Conceptual Guerbet Reaction Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Separation & Analysis Isobutanol Isobutanol Guerbet Reactor Guerbet Reactor Isobutanol->Guerbet Reactor Isopentanol Isopentanol Isopentanol->Guerbet Reactor Fractional Distillation Fractional Distillation Guerbet Reactor->Fractional Distillation Crude Product GC-MS Analysis GC-MS Analysis Fractional Distillation->GC-MS Analysis Fractions This compound This compound GC-MS Analysis->this compound Identified Product

Caption: Conceptual workflow for the synthesis of this compound via the Guerbet reaction.

Bio-catalytic Synthesis through Metabolic Engineering

Metabolic engineering offers a pathway to produce specific branched-chain higher alcohols from renewable feedstocks like glucose.[4][11] By leveraging and redirecting the host organism's native amino acid biosynthesis pathways, it is possible to produce a variety of alcohols.[12]

Proposed Metabolic Engineering Strategy:

  • Host Organism Selection: Escherichia coli or Saccharomyces cerevisiae are common choices due to their well-characterized genetics and robust growth.

  • Pathway Design: A synthetic pathway could be designed to elongate the carbon chain of intermediates in the valine and leucine biosynthesis pathways. This would involve the introduction of genes encoding for enzymes such as 2-keto acid chain elongases, decarboxylases, and alcohol dehydrogenases.

  • Genetic Modification: The selected genes would be introduced into the host organism using standard molecular biology techniques (e.g., plasmid-based expression or genomic integration). Endogenous competing pathways may need to be knocked out to improve yield.

  • Fermentation and Product Recovery: The engineered microbe would be cultured in a bioreactor with a suitable feedstock. The this compound produced would then be recovered from the fermentation broth, likely through liquid-liquid extraction or distillation.

Application Protocols: Evaluating Fuel Properties

Once synthesized and purified, a systematic evaluation of the fuel properties of this compound is essential. The following protocols, based on ASTM standards, are recommended.

Protocol 1: Determination of Research Octane Number (RON) and Motor Octane Number (MON)
  • Objective: To measure the anti-knock characteristics of this compound and its blends with gasoline.

  • Methodology:

    • Prepare blends of this compound with a standard gasoline at various concentrations (e.g., 10%, 20%, 50% by volume).

    • Determine the RON of each blend according to ASTM D2699 using a standardized cooperative fuel research (CFR) engine.

    • Determine the MON of each blend according to ASTM D2700 using a CFR engine under more severe operating conditions.

    • Calculate the Anti-Knock Index (AKI) as (RON + MON) / 2.

Protocol 2: Calorific Value (Energy Density) Measurement
  • Objective: To determine the higher and lower heating values of this compound.

  • Methodology:

    • Use a bomb calorimeter for the determination of the gross heat of combustion (Higher Heating Value, HHV) according to ASTM D240.

    • A precisely weighed sample of this compound is combusted in a high-pressure oxygen environment within the bomb.

    • The temperature rise of the surrounding water is measured to calculate the heat released.

    • The Lower Heating Value (LHV) can be calculated from the HHV by accounting for the latent heat of vaporization of the water formed during combustion.

Application Protocols: Engine Performance and Emissions Testing

The ultimate test for a biofuel candidate is its performance in an internal combustion engine.

Protocol 3: Performance and Emission Analysis in a Spark-Ignition (SI) Engine
  • Objective: To evaluate the effect of this compound/gasoline blends on engine performance and exhaust emissions.

  • Methodology:

    • Utilize a single-cylinder, spark-ignition engine mounted on a dynamometer.

    • Prepare fuel blends as in Protocol 1.

    • Operate the engine at various speeds and loads with each fuel blend.

    • Record key performance parameters: brake power, torque, brake specific fuel consumption (BSFC), and brake thermal efficiency (BTE).

    • Simultaneously, analyze the exhaust gas using a gas analyzer to measure concentrations of carbon monoxide (CO), carbon dioxide (CO₂), unburned hydrocarbons (HC), and nitrogen oxides (NOx).

    • Particulate matter (PM) emissions can be measured using a smoke meter or a more sophisticated particle sizing and counting instrument.

G Biofuel Evaluation Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Fuel_Property_Analysis Fuel Property Analysis (RON, MON, Energy Density) Purification->Fuel_Property_Analysis Blending Blending with Gasoline Purification->Blending Engine_Testing SI Engine Testing Blending->Engine_Testing Performance_Data Performance Data (Power, Torque, BSFC, BTE) Engine_Testing->Performance_Data Emissions_Data Emissions Data (CO, HC, NOx, PM) Engine_Testing->Emissions_Data Data_Analysis Comparative Data Analysis Performance_Data->Data_Analysis Emissions_Data->Data_Analysis

Caption: A structured workflow for the comprehensive evaluation of a novel biofuel candidate.

Data Interpretation and Comparative Analysis

The data obtained from the aforementioned protocols should be systematically compared against baseline gasoline and other well-characterized biofuels like ethanol and isobutanol.

Comparative Fuel Properties (Hypothetical Data for this compound)

FuelChemical FormulaEnergy Density (LHV, MJ/kg)RON
GasolineC₄-C₁₂~44.491-98
EthanolC₂H₅OH26.8108
IsobutanolC₄H₉OH33.0102-103
This compound C₈H₁₈O ~35-38 (Projected) >100 (Projected)

The highly branched structure of this compound suggests it will likely exhibit a high Research Octane Number, making it a valuable component for preventing engine knocking. Its energy density is also expected to be significantly higher than that of ethanol and closer to that of gasoline.

Conclusion

While direct experimental data on the application of this compound in biofuel research is not yet available, its molecular structure positions it as a compelling candidate for an advanced biofuel. The protocols and workflows detailed in these application notes provide a robust framework for its systematic synthesis and evaluation. The anticipated high octane number and favorable energy density warrant further investigation into this promising C8 alcohol.

References

Gas Chromatography Methods for the Analysis of 2,3,4-trimethyl-1-pentanol: An Application Note for Researchers and Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide to the analysis of 2,3,4-trimethyl-1-pentanol using gas chromatography (GC). Aimed at researchers, scientists, and drug development professionals, this document outlines robust methodologies for the quantification and purity assessment of this branched-chain alcohol. The protocols described herein are designed to be self-validating, emphasizing the scientific principles behind experimental choices to ensure data integrity and reproducibility. This guide covers instrumentation, column selection, method parameters, sample preparation for various matrices, and data analysis, including mass spectrometry (MS) considerations.

Introduction: The Analytical Significance of this compound

This compound is a C8 branched-chain alcohol that can be present as an impurity, a starting material, or a degradation product in various chemical and pharmaceutical manufacturing processes. Its accurate quantification is crucial for process control, quality assurance, and regulatory compliance. Due to the structural similarity with its isomers, such as 2,2,4-trimethyl-1-pentanol, developing a selective and robust analytical method is paramount. Gas chromatography, with its high resolving power and sensitivity, is the technique of choice for the analysis of such volatile compounds.[1]

This application note will detail a comprehensive approach to developing and validating a GC method for this compound, with a focus on achieving accurate and reliable results.

Foundational Principles: Instrumentation and Consumables

The selection of appropriate instrumentation and consumables is the bedrock of a successful GC analysis. For the analysis of a polar compound like this compound, careful consideration of the stationary phase is critical to achieve good peak shape and resolution.

Gas Chromatograph and Detector Selection

A gas chromatograph equipped with a flame ionization detector (FID) is a robust and widely applicable choice for the quantification of alcohols, offering high sensitivity and a wide linear range. For applications requiring definitive identification or in the presence of co-eluting impurities, a mass spectrometer (MS) is the preferred detector. The fragmentation patterns generated by MS provide structural information that can confirm the identity of the analyte and any impurities.

The Critical Choice of the GC Column

The heart of the chromatographic separation is the column. For polar analytes like alcohols, a polar stationary phase is recommended to achieve symmetrical peak shapes and good resolution from other components.[1]

  • Recommended Stationary Phases:

    • Polyethylene Glycol (PEG) phases (e.g., WAX columns): These are highly polar phases that interact with the hydroxyl group of the alcohol, providing excellent peak shape and selectivity.

    • Mid-polarity phases (e.g., cyanopropylphenyl-substituted polysiloxane): These phases also offer good selectivity for alcohols and can be a suitable alternative.[1]

For the separation of chiral isomers of this compound, a specialized chiral stationary phase, often based on derivatized cyclodextrins, is necessary.[2][3]

Method Parameters: A Starting Point for Optimization

The following parameters provide a robust starting point for the analysis of this compound. Method optimization will be necessary depending on the specific sample matrix and analytical requirements.

ParameterRecommended ConditionRationale
Column Polar Capillary Column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness)Provides good selectivity and peak shape for alcohols.
Carrier Gas Helium or HydrogenInert and provides good efficiency. Hydrogen can offer faster analysis times.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Optimal for column efficiency and peak resolution.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte.
Injection Mode Split (e.g., 50:1) or SplitlessSplit injection is suitable for higher concentrations, while splitless is used for trace analysis.
Injection Volume 1 µLA typical volume for capillary GC.
Oven Temperature Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min)A starting point for separating the analyte from potential impurities. The program should be optimized based on the sample complexity.
Detector FID or MS
FID Temperature 280 °CEnsures that the analyte does not condense in the detector.
MS Ion Source Temp. 230 °CA typical temperature for electron ionization.
MS Quadrupole Temp. 150 °CMaintains ion transmission efficiency.
MS Scan Range m/z 35-200Covers the expected mass fragments of the analyte.

Sample Preparation: Ensuring a Clean and Representative Sample

Proper sample preparation is critical for accurate and reproducible GC analysis. The choice of method depends on the sample matrix.[4][5]

Protocol for Bulk Drug Substance (Solid)

This protocol is suitable for analyzing this compound as a residual solvent or impurity in a solid active pharmaceutical ingredient (API).

Objective: To dissolve the solid sample and extract the analyte into a suitable solvent for GC analysis.

Materials:

  • This compound reference standard

  • Internal standard (e.g., 2-butanol or another alcohol with a distinct retention time)

  • High-purity solvent (e.g., Methanol, Dichloromethane)

  • Volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: a. Accurately weigh approximately 100 mg of the solid sample into a volumetric flask. b. Add a known volume of the internal standard solution. c. Add the diluent solvent to dissolve the sample. Use vortexing or sonication to ensure complete dissolution. d. Dilute to the final volume with the solvent.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter into a GC vial.

  • Analysis: Inject the prepared sample and standards into the GC.

Protocol for Pharmaceutical Formulations (e.g., Tablets, Capsules)

This protocol involves an extraction step to isolate the analyte from the formulation excipients.

Objective: To extract this compound from a formulated product for GC analysis.

Materials:

  • Same as for bulk drug substance

  • Mortar and pestle

Procedure:

  • Sample Comminution: Grind a representative number of tablets or the contents of capsules to a fine powder using a mortar and pestle.

  • Extraction: a. Accurately weigh a portion of the powdered sample equivalent to a single dose into a volumetric flask. b. Add a known volume of the internal standard solution. c. Add the extraction solvent. d. Shake vigorously for a predetermined time (e.g., 30 minutes) to ensure complete extraction of the analyte. Sonication can also be used to enhance extraction efficiency. e. Dilute to the final volume with the extraction solvent.

  • Clarification: Centrifuge a portion of the extract to pelletize the insoluble excipients.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

  • Analysis: Inject the prepared sample and standards into the GC.

Headspace GC Protocol for Trace Level Analysis

Headspace GC is an excellent technique for analyzing volatile compounds like this compound as residual solvents, as it minimizes matrix effects.

Objective: To analyze volatile this compound from a solid or liquid matrix without direct injection of the sample.

Materials:

  • Headspace GC vials and caps

  • High-boiling point solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

Procedure:

  • Standard Preparation: Prepare calibration standards in the chosen headspace solvent.

  • Sample Preparation: a. Accurately weigh a specific amount of the sample directly into a headspace vial. b. Add a known volume of the headspace solvent containing the internal standard. c. Immediately seal the vial.

  • Headspace Incubation: Place the vials in the headspace autosampler and incubate at a specific temperature (e.g., 80 °C) for a set time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

  • Analysis: The autosampler will automatically inject a portion of the headspace gas into the GC.

GC Analysis Workflow Diagram

Caption: Workflow for the GC analysis of this compound.

Data Analysis and Interpretation

Quantification

Quantification is typically performed using the internal standard method. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration to generate a calibration curve. The concentration of the analyte in the sample is then calculated from this curve.

Mass Spectrometry Identification

When using an MS detector, the mass spectrum of the chromatographic peak can be used for identification. The molecular ion of alcohols can be weak or absent.[6] Key fragmentation patterns for primary alcohols include:

  • Loss of water ([M-18]): A common fragmentation pathway for alcohols.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen, leading to characteristic fragment ions. For a primary alcohol, a prominent peak at m/z 31 (CH₂OH⁺) is often observed.[6]

The mass spectrum of the peak in the sample should be compared to that of a reference standard and to a spectral library (e.g., NIST) for confirmation.

Method Validation: Ensuring a Robust and Reliable Method

A comprehensive method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.The analyte peak should be well-resolved from other peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined based on the intended application.
Accuracy The closeness of the test results to the true value.Recovery of 98-102% is often targeted.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant impact on the results when parameters are slightly varied.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Active sites in the inlet liner or column; improper column choice.Use a deactivated inlet liner; ensure a polar column is used for alcohol analysis.
Poor Resolution Inadequate stationary phase selectivity; improper temperature program.Optimize the temperature program (slower ramp rate); consider a different polar column.
Inconsistent Peak Areas Leaks in the injection system; inconsistent injection volume.Perform a leak check; ensure the autosampler is functioning correctly.
No Peak Detected Syringe issue; incorrect method parameters.Check the syringe for blockage; verify all GC parameters.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust gas chromatography method for the analysis of this compound. By carefully selecting the appropriate instrumentation, column, and sample preparation technique, and by adhering to sound method validation principles, researchers and drug development professionals can achieve accurate and reliable results for this important analyte. The provided protocols and guidelines serve as a strong foundation for developing methods tailored to specific analytical needs.

References

Application Note: A Modern Guide to NMR Spectroscopy for the Structural Elucidation of Branched Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise structural characterization of branched alcohols is a frequent challenge in organic synthesis, natural product chemistry, and drug development. Their often complex and isomeric nature necessitates a robust analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose, offering unparalleled insight into molecular connectivity and stereochemistry. This guide provides an in-depth exploration of a multi-dimensional NMR strategy, combining 1D and 2D experiments to unambiguously determine the constitution of branched alcohols. We will move from foundational principles to field-proven protocols, emphasizing the causal logic behind experimental selection and data integration.

The Challenge of Branched Architectures

Branched alcohols present unique analytical hurdles. Unlike their linear counterparts, the presence of tertiary and quaternary carbon centers breaks up simple spin-coupling patterns, making straightforward interpretation of a basic ¹H NMR spectrum difficult. Furthermore, the high degree of conformational flexibility and the potential for numerous isomers with similar physical properties demand a comprehensive analytical toolkit. A successful structural elucidation hinges on piecing together molecular fragments, a task for which a suite of NMR experiments is perfectly suited.

The Core NMR Toolkit: From Nuclei Count to Connectivity

A systematic approach, layering information from several key experiments, is the most efficient path to the correct structure. We begin with one-dimensional techniques to gather initial census data on the proton and carbon environments before employing two-dimensional methods to map the molecular framework.

One-Dimensional NMR: The Foundational Scans

¹H NMR (Proton NMR): The Initial Sketch

The ¹H NMR spectrum provides the first overview of the molecule's proton environment. For branched alcohols, key regions include:

  • α-Protons (H-C-OH): These protons are adjacent to the electron-withdrawing hydroxyl group and are deshielded, typically appearing in the 3.3–4.0 ppm range.[1] Their multiplicity (splitting pattern) reveals the number of protons on adjacent carbons.

  • β-Protons and Beyond: Protons further from the hydroxyl group experience less of its inductive effect and resonate in the more shielded alkane region (1.0–1.7 ppm).[1]

  • Hydroxyl Proton (-OH): This proton's chemical shift is highly variable (0.5–5.0 ppm) and depends on concentration, solvent, and temperature due to hydrogen bonding.[1] It often appears as a broad singlet because of rapid chemical exchange, which decouples it from adjacent protons.[2] A definitive way to identify this peak is the "D₂O shake," where adding a drop of deuterium oxide to the sample causes the -OH proton to exchange with deuterium, leading to the disappearance of its signal in a subsequent scan.[2][3]

¹³C NMR: The Carbon Census

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. Key features for alcohols include:

  • α-Carbon (C-OH): This carbon is significantly deshielded by the attached oxygen and appears in the 50–80 ppm range.[1]

  • Aliphatic Carbons: Other carbons in the branched chain appear in the typical 10-50 ppm range.[1]

DEPT (Distortionless Enhancement by Polarization Transfer): Identifying Carbon Types

While ¹³C NMR counts the carbons, DEPT experiments determine how many protons are attached to each one. This is indispensable for differentiating the methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons that define a branched structure. A DEPT experiment is typically run in two modes:

  • DEPT-90: Only methine (CH) carbons appear as positive signals.[4][5][6]

  • DEPT-135: Methine (CH) and methyl (CH₃) carbons appear as positive signals, while methylene (CH₂) carbons appear as negative signals.[4][5][6] Quaternary carbons are absent from all DEPT spectra.[5]

By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, every carbon in the molecule can be assigned its type.[6]

ExperimentCH₃ SignalCH₂ SignalCH SignalQuaternary (C) Signal
¹³C Broadband Decoupled PositivePositivePositivePositive
DEPT-90 No SignalNo SignalPositiveNo Signal
DEPT-135 PositiveNegativePositiveNo Signal

Table 1. Summary of Carbon Signal Phasing in ¹³C and DEPT NMR Experiments.

Two-Dimensional NMR: Assembling the Puzzle

2D NMR experiments are the key to elucidating the complex connectivity of branched alcohols. They correlate nuclei through chemical bonds, allowing for the unambiguous assembly of the carbon skeleton.

COSY (Correlation Spectroscopy): Mapping the ¹H-¹H Network

The COSY experiment identifies protons that are spin-coupled to each other, typically over two or three bonds (²JHH, ³JHH).[7] The spectrum displays the ¹H spectrum on both axes. Diagonal peaks represent the 1D spectrum, while off-diagonal "cross-peaks" indicate a coupling interaction between the two protons at those respective chemical shifts.[8]

  • Causality: By "walking" through the cross-peaks, one can trace out contiguous chains of coupled protons.[9] For a branched alcohol, this allows for the assembly of individual alkyl fragments. A break in the COSY path signifies the location of a quaternary carbon or the hydroxyl group.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment maps direct, one-bond correlations between protons and the carbons they are attached to.[10][11] The spectrum has a ¹H axis and a ¹³C axis. Each cross-peak indicates a specific ¹H is directly bonded to a specific ¹³C.

  • Causality: HSQC provides definitive C-H assignments. By combining the proton spin systems identified in the COSY spectrum with the carbon types from DEPT, one can build confirmed structural fragments (e.g., a CH₃-CH₂-CH fragment). The edited HSQC is particularly powerful, as it uses different colors or phases for CH/CH₃ and CH₂ groups, providing DEPT-like information with much higher sensitivity.[11]

HMBC (Heteronuclear Multiple Bond Correlation): Bridging the Gaps

The HMBC experiment is arguably the most critical for complex structures. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH, ³JCH).[11][12] Critically, one-bond correlations are suppressed.

  • Causality: HMBC is used to connect the molecular fragments established by COSY and HSQC. It is essential for identifying connectivity across quaternary carbons. For example, the protons of a methyl group will show an HMBC correlation to the adjacent quaternary carbon, unambiguously linking the fragment to that center.

Integrated Workflow for Structure Elucidation

A robust and logical workflow ensures that information from each experiment is used to build upon the last, leading to a confident structure assignment.

G cluster_1d 1. 1D NMR Analysis cluster_2d 2. 2D NMR Connectivity cluster_final 3. Structure Assembly H1 ¹H NMR (Proton Inventory & Splitting) C13 ¹³C NMR (Carbon Count) DEPT DEPT-90 & DEPT-135 (Identify CH, CH₂, CH₃) COSY COSY (Map ¹H-¹H Spin Systems) DEPT->COSY Provides carbon types for fragment identification HSQC HSQC (Assign ¹H to ¹³C) COSY->HSQC Provides proton spin systems to be mapped to carbons HMBC HMBC (Connect Fragments via Long-Range ¹H-¹³C Correlations) HSQC->HMBC Provides confirmed C-H pairs for long-range analysis Structure Final Structure Elucidation HMBC->Structure Finalizes connectivity across quaternary centers

Diagram 1. Logical workflow for NMR-based structure elucidation of branched alcohols.

Protocols

Protocol 1: Sample Preparation

This protocol outlines the standard preparation of a small organic molecule, such as a branched alcohol, for NMR analysis.

  • Analyte Quantity: Weigh 5-25 mg of the purified alcohol for ¹H NMR or 50-100 mg for a comprehensive suite of experiments including ¹³C NMR.[13] The sample should be free of particulate matter. If solids are present, filter the final solution.[13][14]

  • Solvent Selection: Choose a deuterated solvent in which the alcohol is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For highly polar alcohols, acetone-d₆, DMSO-d₆, or methanol-d₄ may be more appropriate.[13]

  • Dissolution: Transfer the weighed alcohol to a small vial. Add approximately 0.6–0.7 mL of the chosen deuterated solvent.[13][15] Gently vortex or sonicate to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the homogeneous solution into a clean, dry 5 mm NMR tube.[14] The final sample height should be 4-5 cm to ensure it spans the active region of the NMR probe's coils.[14][16]

  • Capping and Labeling: Cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: Standard Data Acquisition Workflow

This is a generalized protocol for acquiring a standard set of 1D and 2D spectra on a modern NMR spectrometer. Specific commands and parameters will vary by manufacturer (e.g., Bruker, JEOL, Varian).

  • Sample Insertion: Insert the sample into the spectrometer. Wait for the sample to equilibrate to the desired temperature (typically 298 K).[17]

  • Locking and Shimming:

    • Load a standard experiment parameter set.

    • Initiate the lock command, which tunes the spectrometer to the deuterium signal of the solvent.[18]

    • Perform automated shimming (topshim or equivalent) to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp spectral lines.[18]

  • ¹H Spectrum Acquisition:

    • Set the number of scans (NS), typically 8 or 16 for a moderately concentrated sample.

    • Set the number of dummy scans (DS) to 2 or 4 to reach a steady state before acquisition.

    • Ensure the spectral width (SW) covers the expected range of proton signals (e.g., -1 to 13 ppm).

    • Acquire the data (zgefp or equivalent).[17]

    • Process the data (Fourier transform, phase correction, baseline correction).

  • ¹³C and DEPT Spectra Acquisition:

    • Load parameter sets for ¹³C, DEPT-90, and DEPT-135 experiments.

    • For ¹³C, a higher number of scans (e.g., 128 to 1024) is typically required due to the low natural abundance of the ¹³C isotope.

    • Acquire and process the spectra sequentially.

  • 2D Spectra Acquisition (COSY, HSQC, HMBC):

    • Load the appropriate 2D parameter set for each experiment.

    • The number of scans (NS) per increment and the number of increments in the indirect dimension (TD1) will determine the experiment time and resolution. Typical values are NS=2-8 and TD1=256-512.

    • Initiate each experiment. 2D experiments can take from 30 minutes to several hours to complete.

    • Process the 2D data, which involves Fourier transformation in both dimensions, phasing, and baseline correction.[19]

Conclusion

The structural elucidation of branched alcohols, while challenging, becomes a systematic and achievable task when a logical, multi-technique NMR approach is employed. By starting with fundamental 1D spectra to inventory the atomic nuclei and their immediate environments, and then progressing to 2D correlation experiments to map the intricate web of through-bond connections, researchers can assemble complex molecular structures with a high degree of confidence. The workflow and protocols described herein provide a robust framework for scientists in drug development and chemical research to tackle these analytical challenges effectively.

References

Application Note: Unraveling the Electron Ionization Fragmentation of 2,3,4-trimethyl-1-pentanol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of the branched-chain primary alcohol, 2,3,4-trimethyl-1-pentanol. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation pathways, including alpha-cleavage and dehydration, and provides a comprehensive, step-by-step protocol for its analysis by gas chromatography-mass spectrometry (GC-MS). The intricate structure of this compound offers a compelling case study for predicting and interpreting mass spectra of complex aliphatic alcohols.

Introduction

This compound (C₈H₁₈O, MW: 130.23 g/mol ) is a branched primary alcohol whose structural complexity presents a valuable opportunity for in-depth mass spectral analysis.[1][2] Understanding the fragmentation behavior of such molecules under electron ionization is fundamental for structural elucidation, impurity profiling, and metabolite identification in various scientific disciplines, including pharmaceutical research and development. The highly branched nature of this alcohol influences carbocation stability, directing the fragmentation pathways to yield a unique mass spectrum. This application note will explore these pathways in detail, providing a robust framework for the analysis of similar compounds.

Theoretical Framework: Fragmentation of Alcohols in Mass Spectrometry

The fragmentation of aliphatic alcohols upon electron ionization is predominantly governed by two key mechanisms: alpha-cleavage and dehydration.[3]

  • Alpha-Cleavage (α-Cleavage): This is a characteristic fragmentation pathway for alcohols and involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). This process is driven by the formation of a resonance-stabilized oxonium ion.[3] For primary alcohols, α-cleavage can lead to the formation of a characteristic ion at m/z 31, corresponding to [CH₂OH]⁺.[4] However, the expulsion of the largest possible alkyl radical is often favored.

  • Dehydration: This pathway involves the elimination of a water molecule (18 Da) from the molecular ion, resulting in a fragment ion at [M-18]⁺•. This fragmentation is common for many alcohols, though the intensity of this peak can vary depending on the structure of the alcohol.[3][5]

The molecular ion (M⁺•) peak for alcohols is often weak or entirely absent in 70 eV EI spectra due to the high propensity of the ionized molecule to undergo rapid fragmentation.[3]

Analysis of the Mass Spectrum of this compound

Table 1: Prominent Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonFragmentation PathwayApproximate Relative Intensity
130[C₈H₁₈O]⁺•Molecular Ion (M⁺•)Very Low / Absent
112[C₈H₁₆]⁺•Dehydration ([M-18]⁺•)Low
87[C₅H₁₁O]⁺α-Cleavage (Loss of C₃H₇•)Moderate
71[C₅H₁₁]⁺Secondary fragmentationHigh
57[C₄H₉]⁺Secondary fragmentationHigh
43[C₃H₇]⁺Secondary fragmentationVery High (Base Peak)
31[CH₃O]⁺α-Cleavage (Loss of C₇H₁₅•)Moderate
Proposed Fragmentation Pathways

The fragmentation of this compound can be rationalized through the following key steps, visualized in the accompanying diagrams.

  • Molecular Ion Formation: The initial step is the ionization of the alcohol by electron impact, forming the molecular ion [C₈H₁₈O]⁺•. Due to its instability, this ion is typically observed in very low abundance, if at all.

  • Alpha-Cleavage: The C-C bond between C1 and C2 is susceptible to cleavage.

    • Loss of a Heptyl Radical: Cleavage of the C1-C2 bond results in the loss of a C₇H₁₅• radical and the formation of the resonance-stabilized oxonium ion [CH₂OH]⁺ at m/z 31 .

    • Loss of a Propyl Radical: A more favorable α-cleavage involves the loss of the largest possible radical. In this highly branched structure, a rearrangement followed by cleavage can lead to the loss of a propyl radical (C₃H₇•), resulting in a fragment at m/z 87 .

  • Dehydration: The molecular ion can undergo the elimination of a water molecule to form a radical cation at m/z 112 ([M-18]⁺•).

  • Secondary Fragmentations: The prominent lower mass ions are a result of subsequent fragmentation of the initial larger fragments.

    • The ions at m/z 71 , m/z 57 , and the base peak at m/z 43 are likely due to the fragmentation of the alkyl chain, with the highly stable tertiary and secondary carbocations being favored. The isopropyl cation ([C₃H₇]⁺) at m/z 43 is a particularly stable and therefore abundant fragment.

Visualization of Fragmentation Pathways

fragmentation M [C₈H₁₈O]⁺• m/z 130 (Molecular Ion) M_H2O [C₈H₁₆]⁺• m/z 112 M->M_H2O - H₂O (Dehydration) alpha_31 [CH₂OH]⁺ m/z 31 M->alpha_31 - C₇H₁₅• (α-Cleavage) alpha_87 [C₅H₁₁O]⁺ m/z 87 M->alpha_87 - C₃H₇• (α-Cleavage) frag_71 [C₅H₁₁]⁺ m/z 71 alpha_87->frag_71 - O frag_57 [C₄H₉]⁺ m/z 57 frag_71->frag_57 - CH₂ frag_43 [C₃H₇]⁺ m/z 43 (Base Peak) frag_57->frag_43 - CH₂

Caption: Proposed fragmentation pathways of this compound.

Experimental Protocol: GC-MS Analysis

This section provides a detailed protocol for the analysis of this compound using a standard gas chromatography-mass spectrometry system.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality, reproducible data.

  • Solvent Selection: Use a high-purity volatile solvent such as dichloromethane or hexane.

  • Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL. From this stock, prepare a working solution of approximately 10-100 µg/mL.

  • Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

Instrumentation

A standard GC-MS system equipped with an electron ionization source is suitable for this analysis.

GC-MS Parameters

Table 2: Recommended GC-MS Parameters

ParameterSettingRationale
Gas Chromatograph
Injection PortSplit/SplitlessSplit injection is recommended to avoid column overloading.
Injector Temperature250 °CEnsures complete volatilization of the analyte.
Split Ratio20:1Adjustable based on sample concentration.
Carrier GasHelium (99.999% purity)Inert carrier gas for optimal chromatography.
Flow Rate1.0 mL/min (constant flow)Provides good separation efficiency.
Column30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) capillary columnA non-polar column separates based on boiling point, while a mid-polar column can offer different selectivity.
Oven ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)A temperature ramp allows for good separation of the analyte from any impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for generating reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for creating extensive and comparable fragmentation.
Source Temperature230 °COptimizes ion formation and prevents condensation.
Quadrupole Temperature150 °CEnsures stable ion transmission.
Mass Scan Rangem/z 30-200Covers the expected molecular ion and fragment ions.
Solvent Delay3 minutesPrevents the solvent peak from saturating the detector.
Data Analysis
  • Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Mass Spectrum Extraction: Extract the mass spectrum from the identified peak.

  • Interpretation: Compare the obtained mass spectrum with the reference spectrum from the NIST database and interpret the fragmentation pattern based on the principles outlined in this note.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve in Solvent prep2 Dilute to Working Concentration prep1->prep2 prep3 Filter Sample prep2->prep3 gcms1 Inject Sample prep3->gcms1 gcms2 GC Separation gcms1->gcms2 gcms3 EI Ionization gcms2->gcms3 gcms4 Mass Analysis gcms3->gcms4 data1 Extract Mass Spectrum gcms4->data1 data2 Identify Fragment Ions data1->data2 data3 Elucidate Fragmentation Pathways data2->data3

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is a predictable process governed by the established principles of alcohol fragmentation, namely alpha-cleavage and dehydration. The highly branched structure of this molecule leads to a characteristic mass spectrum dominated by fragments resulting from the formation of stable carbocations. By following the detailed protocol provided in this application note, researchers can confidently identify and characterize this and similar branched-chain alcohols. This guide serves as a valuable resource for scientists and professionals in drug development and related fields, enabling accurate structural elucidation and impurity analysis.

References

Application Note & Protocols: Derivatization of 2,3,4-trimethyl-1-pentanol for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the chemical derivatization of 2,3,4-trimethyl-1-pentanol for analytical purposes. As a polar, branched-chain primary alcohol, direct analysis of this compound can be challenging, often resulting in poor chromatographic peak shape and low sensitivity. Derivatization is a critical sample preparation step that modifies the analyte to improve its physicochemical properties for analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2] We present detailed discussions and validated protocols for silylation and acylation for GC-based analysis, and esterification for HPLC-based analysis. Furthermore, we address strategies for the resolution of its stereoisomers through chiral derivatization.

Introduction: The Rationale for Derivatization

This compound (C₈H₁₈O, M.W. 130.23 g/mol ) is a primary alcohol with a branched alkyl chain.[3] The presence of the polar hydroxyl (-OH) group leads to several analytical challenges:

  • Low Volatility: The hydroxyl group engages in hydrogen bonding, reducing the molecule's volatility and making it less suitable for direct GC analysis.

  • Poor Peak Shape: Interactions between the polar -OH group and active sites within the GC inlet or column can lead to peak tailing and poor chromatographic resolution.

  • Thermal Instability: At the high temperatures of a GC injection port, thermal decomposition can occur.

  • Lack of Chromophore: The molecule does not absorb ultraviolet (UV) or visible light, making it effectively invisible to standard HPLC-UV detectors.[4]

Derivatization addresses these issues by chemically modifying the hydroxyl group to create a derivative with more favorable analytical properties.[5] The primary goals are to increase volatility and thermal stability for GC analysis and to introduce a UV-absorbing or fluorescent tag for HPLC analysis.

Strategic Approaches for Derivatization

The choice of derivatization strategy is dictated by the intended analytical technique and the specific information required (e.g., quantification, stereoisomer composition).

For Gas Chromatography (GC) Analysis

GC-based methods are ideal for volatile compounds. Derivatization for GC aims to block the polar hydroxyl group, thereby increasing volatility and improving peak shape.

  • Silylation: This is the most common and versatile derivatization method for GC.[6] It replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a superior silylating agent because its by-products are highly volatile and do not typically interfere with the chromatogram.[7][8][9]

  • Acylation: This method involves reacting the alcohol with an acylating agent, such as an acid anhydride or acyl halide, to form an ester.[10][11] Using fluorinated acylating agents (e.g., trifluoroacetic anhydride, TFAA) can significantly enhance sensitivity when using an Electron Capture Detector (ECD).[12] However, these reactions often produce acidic by-products that may need to be removed to prevent column damage.[10][11]

For High-Performance Liquid Chromatography (HPLC) Analysis

Since this compound lacks a chromophore, derivatization is essential for detection by HPLC-UV or fluorescence detectors. The strategy involves forming an ester with a carboxylic acid that contains a strongly UV-absorbing or fluorescent moiety.

  • Esterification: The alcohol is reacted with a suitable derivatizing agent, such as an activated benzoic acid or anthracenecarboxylic acid derivative, in the presence of a catalyst. This process, a variant of the Fischer esterification, introduces a detectable tag onto the molecule.[13]

For Chiral Analysis

This compound possesses two chiral centers (at C3 and C4), meaning it can exist as a mixture of four stereoisomers (two pairs of enantiomers). Determining the enantiomeric composition is crucial in pharmaceutical and biological contexts.

  • Chiral Derivatization: The alcohol is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated and quantified using a standard, non-chiral chromatographic column (both GC and HPLC).[10][14][15][16]

Experimental Workflows and Protocols

General Laboratory Practices
  • Moisture Control: Silylation reagents are extremely sensitive to moisture. All glassware must be oven-dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Safety: Derivatization reagents can be corrosive, toxic, and flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Consult the Safety Data Sheet (SDS) for each reagent.

Workflow Diagram: From Sample to Analysis

Below is a generalized workflow for the derivatization and analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation Sample Sample containing This compound Solvent Dissolve in Anhydrous Solvent Sample->Solvent Reagent Add Derivatization Reagent & Catalyst Solvent->Reagent Reaction Incubate (Heat if necessary) Reagent->Reaction GCMS GC-MS Reaction->GCMS Silylation or Acylation Product HPLC HPLC-UV/FLD Reaction->HPLC Esterification Product (UV/Fluorescent Tag) Data Data Acquisition & Analysis GCMS->Data HPLC->Data

Caption: General experimental workflow for derivatization.

Protocol 1: Silylation for GC-MS Analysis

This protocol is the recommended starting point for the quantitative analysis of this compound. The resulting trimethylsilyl (TMS) ether is volatile, thermally stable, and produces a characteristic mass spectrum.

Chemical Reaction: Silylation with MSTFA

Caption: Silylation of an alcohol using MSTFA.

Materials
  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) [or MSTFA + 1% TMCS for hindered alcohols]

  • Anhydrous Pyridine (as catalyst/solvent)

  • Anhydrous Hexane or Dichloromethane (for dilution)

  • Sample containing this compound

  • Autosampler vials (2 mL) with inserts and PTFE-lined caps

  • Heating block or oven

Step-by-Step Protocol
  • Sample Preparation: Prepare a solution of the analyte in an anhydrous solvent (e.g., pyridine, hexane) at a concentration of approximately 1 mg/mL. If the sample is in an aqueous or protic solvent, it must be evaporated to complete dryness first.[17]

  • Reagent Addition: In a 2 mL autosampler vial, add 100 µL of the sample solution.

  • Add 100 µL of MSTFA. A 2:1 molar excess of the derivatizing reagent to active hydrogens is recommended for quantitative reactions.

  • (Optional) If using MSTFA without a catalyst and the reaction is slow, add 10 µL of anhydrous pyridine.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block set to 70 °C for 30 minutes.[8]

  • Cooling and Dilution: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS. If the concentration is too high, dilute with anhydrous hexane.

Expected Results
  • Retention Time: The retention time of the TMS-derivatized alcohol will be significantly shorter than the underivatized parent compound.

  • Mass Spectrum: The molecular ion peak (M+) will increase by 72 Da (mass of Si(CH₃)₃ minus H). A characteristic fragment ion at m/z 73 [Si(CH₃)₃]⁺ is often observed. The fragmentation pattern will be distinct from the parent alcohol.

ParameterConditionRationale
Reagent MSTFAHigh silylating power, volatile by-products.[7][9]
Solvent Pyridine/HexanePyridine acts as a catalyst and solvent; hexane is a good non-polar solvent for GC.
Temperature 70 °CAccelerates the reaction rate to ensure completion.[8]
Time 30 minSufficient for complete derivatization of most primary alcohols.

Protocol 2: Acylation for GC-MS/ECD Analysis

This protocol is useful when enhanced sensitivity is required with an Electron Capture Detector (ECD) or for creating a different type of derivative for confirmation purposes.

Chemical Reaction: Acylation with TFAA

Caption: Acylation of an alcohol with Trifluoroacetic Anhydride (TFAA).

Materials
  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Pyridine or Triethylamine (as catalyst and acid scavenger)

  • Anhydrous Toluene or Ethyl Acetate

  • Saturated sodium bicarbonate solution (for workup)

  • Anhydrous sodium sulfate

Step-by-Step Protocol
  • Sample Preparation: Dissolve approximately 1-2 mg of the sample in 500 µL of anhydrous toluene in a reaction vial.

  • Reagent Addition: Add 100 µL of anhydrous pyridine, followed by 100 µL of TFAA. The pyridine acts as a catalyst and neutralizes the trifluoroacetic acid by-product.[11]

  • Reaction: Cap the vial and heat at 60 °C for 1 hour.

  • Workup (Crucial): Cool the reaction mixture to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution to quench excess TFAA and neutralize the acid by-product. Vortex vigorously.

  • Extraction: Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water.

  • Analysis: The sample is ready for GC-MS or GC-ECD analysis.

Expected Results
  • Detectability: The trifluoroacetyl ester is highly electronegative and will produce a very strong signal on a GC-ECD.

  • Mass Spectrum: The molecular weight will increase by 96 Da (mass of COCF₃ minus H). The fragmentation pattern will be dominated by fragments related to the trifluoroacetyl group.

ParameterConditionRationale
Reagent TFAAForms a stable, volatile derivative with high ECD response.[11][12]
Catalyst PyridineDrives the reaction to completion by scavenging the acid by-product.[11]
Temperature 60 °CProvides sufficient energy for the acylation reaction.
Workup Bicarbonate WashEssential to remove corrosive acidic by-products before injection.[10][11]

Protocol 3: Chiral Derivatization for Enantiomeric Separation

This protocol describes the formation of diastereomers for subsequent separation on a standard (achiral) GC or HPLC column. Mosher's acid chloride is a classic example of a chiral derivatizing agent (CDA).

Materials
  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl or Mosher's acid chloride]

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane

Step-by-Step Protocol
  • Sample Preparation: In a dry reaction vial, dissolve ~1 mg of the this compound sample in 200 µL of anhydrous dichloromethane.

  • Reagent Addition: Add 50 µL of anhydrous pyridine, followed by a slight molar excess (~1.2 equivalents) of (R)-MTPA-Cl.

  • Reaction: Cap the vial and allow the reaction to proceed at room temperature for 2-4 hours, or until complete (monitor by TLC or a quick GC analysis).

  • Workup: Quench the reaction by adding a small amount of water or methanol. Extract the product into a non-polar solvent like hexane or ethyl acetate. Wash the organic layer with dilute HCl (to remove pyridine) and then with saturated sodium bicarbonate solution.

  • Drying and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting diastereomeric esters can be analyzed by GC-MS or HPLC-UV (the phenyl group in the MTPA moiety provides a UV chromophore).

Expected Results
  • Chromatography: The single peak of the racemic alcohol will be resolved into two or more peaks corresponding to the different diastereomers formed. The peak area ratio reflects the enantiomeric/diastereomeric ratio of the original sample.[10]

References

Application Notes and Protocols: 2,3,4-Trimethyl-1-pentanol as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,3,4-trimethyl-1-pentanol, a branched-chain primary alcohol, and critically evaluates its potential as a solvent in organic synthesis. While specific literature on this compound is limited, this document extrapolates from the known properties of structurally similar isomers and other branched primary alcohols to present its anticipated characteristics and applications. This guide is intended for researchers, chemists, and professionals in drug development seeking to explore novel solvent systems for enhanced reaction control, selectivity, and safety. We will delve into its inferred physical and chemical properties, potential applications in key organic transformations, and provide representative experimental protocols.

Introduction: The Rationale for Branched Primary Alcohols in Synthesis

The choice of solvent is a critical parameter in the design and execution of an organic reaction, influencing reaction rates, equilibria, and at times, the product distribution. While traditional solvents like tetrahydrofuran (THF) and diethyl ether are ubiquitous, their limitations, such as peroxide formation and high volatility, have driven the exploration of alternatives. Branched primary alcohols, such as this compound, represent a class of solvents with a unique combination of properties. The steric hindrance introduced by the methyl groups is anticipated to influence solvation properties and reactivity, potentially offering advantages in specific applications.

This document will focus on this compound (CAS No. 6570-88-3), a C8 primary alcohol.[1][2][3][4] Due to the scarcity of direct experimental data for this specific isomer, we will draw heavily on the known characteristics of its isomers, such as 2,2,4-trimethyl-1-pentanol, and the general behavior of branched primary alcohols.

Physicochemical Properties and Safety Profile

A thorough understanding of a solvent's physical and safety parameters is paramount for its effective and safe implementation in the laboratory.

Physical Properties

The available data for this compound is primarily computational. The table below summarizes these properties and provides experimental data for the closely related isomer, 2,2,4-trimethyl-1-pentanol, for comparative purposes.

PropertyThis compound (Inferred/Computed)2,2,4-Trimethyl-1-pentanol (Experimental)Reference
Molecular Formula C₈H₁₈OC₈H₁₈O[5]
Molecular Weight 130.23 g/mol 130.23 g/mol [5]
CAS Number 6570-88-3123-44-4[1][6]
Boiling Point Not available165 °C[6]
Melting Point Not available-70 °C[6]
Density Not available0.834 g/cm³[6]
Flash Point Not available56.6 °C[6]
Water Solubility 1841 mg/L @ 25 °C (estimated)Soluble[1][6]
logP 2.5 (computed)2.05[5][6]

The branched structure of this compound is expected to result in a lower melting point and a higher boiling point compared to its linear isomer, 1-octanol. The hydroxyl group imparts polarity, allowing for hydrogen bonding and some water solubility.[7][8] However, the significant hydrocarbon character suggests good solubility for a wide range of organic compounds.

Safety and Handling

No specific toxicity data for this compound is available. However, based on data for its isomers and other primary alcohols, the following precautions are recommended.[9][10][11][12]

  • General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

  • Flammability: Assumed to be a flammable liquid.[10] Keep away from heat, sparks, and open flames.[10]

  • Health Hazards: May cause skin and eye irritation.[6][12] Inhalation of vapors may cause respiratory tract irritation.[11][13] Ingestion may be harmful.[12][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

Potential Applications in Organic Synthesis

The unique structure of this compound suggests its utility in several classes of organic reactions. The sterically hindered hydroxyl group makes it a potentially poor nucleophile, which can be advantageous in reactions where the solvent is not intended to participate.

Grignard Reactions

Causality of Application: Ethers are the conventional solvents for Grignard reactions due to their ability to solvate the magnesium center, which is crucial for the formation and stability of the Grignard reagent.[14] However, alcohols are generally considered incompatible with Grignard reagents due to the acidic proton of the hydroxyl group, which would quench the reagent.[14]

Despite this, a highly hindered primary alcohol like this compound could theoretically be used in specific scenarios, for instance, in the work-up of a Grignard reaction or as a co-solvent in Barbier-type reactions where the organometallic species is generated in situ and reacts immediately. The steric bulk around the hydroxyl group would significantly slow down the rate of protonolysis compared to less hindered alcohols.

Representative Protocol: Barbier-Type Reaction of an Aldehyde with an Alkyl Halide

This protocol is a general representation of how a hindered alcohol might be employed in a Barbier-type reaction.

Materials:

  • Magnesium turnings

  • Iodine (a crystal)

  • Aldehyde (e.g., benzaldehyde)

  • Alkyl halide (e.g., allyl bromide)

  • This compound (as solvent)

  • Anhydrous conditions (all glassware oven-dried, reaction under inert atmosphere)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add this compound as the solvent.

  • In a separate flask, prepare a solution of the aldehyde and the alkyl halide in this compound.

  • Slowly add the solution of the aldehyde and alkyl halide to the magnesium suspension with vigorous stirring.

  • The reaction is often initiated by gentle heating. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Barbier-Type Reaction:

Barbier_Reaction_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mg turnings + I₂ crystal in flask B Add this compound A->B Solvent addition D Slow addition of reagents to Mg suspension B->D C Dissolve aldehyde + alkyl halide in solvent C->D E Heat and monitor by TLC D->E Initiation F Quench with aq. NH₄Cl E->F G Extract with organic solvent F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for a representative Barbier-type reaction.

Reduction Reactions

In reductions using metal hydrides like sodium borohydride, alcohols are often used as solvents. Protic solvents can participate in the reaction by protonating the intermediate alkoxyborane species. The steric hindrance of this compound could modulate the reactivity of the reducing agent and potentially lead to enhanced selectivity in the reduction of sterically demanding substrates.

As a High-Boiling Point, Non-Coordinating Solvent

For reactions that require elevated temperatures and where a non-coordinating, polar protic solvent is desired, this compound could be a viable option. Its anticipated high boiling point would allow for a wider operational temperature range compared to more volatile alcohols. The sterically hindered nature of the hydroxyl group would minimize its participation in side reactions.

Mechanistic Considerations: The Role of Steric Hindrance

The defining feature of this compound as a solvent is the steric congestion around the primary alcohol functional group. This has several mechanistic implications:

  • Reduced Nucleophilicity: The hydroxyl group is a poor nucleophile due to steric hindrance. This is advantageous in reactions where the solvent could otherwise compete with the desired nucleophile.

  • Slower Proton Transfer: The rate of proton transfer from the hydroxyl group is expected to be slower compared to less hindered alcohols. This could be beneficial in reactions sensitive to protic sources.

  • Solvation Properties: The bulky alkyl groups will influence how the solvent molecules pack and solvate reactants, transition states, and products. This can impact reaction rates and selectivities.

Logical Relationship of Steric Hindrance and Solvent Properties:

Steric_Hindrance_Effects A This compound Structure B Branched Methyl Groups A->B C Steric Hindrance around -OH B->C D Reduced Nucleophilicity of -OH C->D E Slower Rate of Proton Transfer C->E F Altered Solvation Shell C->F G Minimized Solvent Participation in Reactions D->G H Utility in Reactions Sensitive to Protic Solvents E->H I Potential for Enhanced Selectivity F->I

Caption: Influence of steric hindrance on solvent properties.

Conclusion and Future Outlook

This compound presents an intriguing, albeit underexplored, option as a solvent in organic synthesis. Its highly branched structure suggests a unique combination of properties, including a high boiling point, moderate polarity, and significantly reduced nucleophilicity of the hydroxyl group. While direct experimental validation is lacking in the current literature, the principles of physical organic chemistry allow for reasoned extrapolation of its potential applications.

Further research is warranted to fully characterize the physical, chemical, and toxicological properties of this compound. Experimental studies are needed to validate its efficacy as a solvent in the proposed reaction classes and to uncover new applications where its unique steric and electronic properties can be leveraged to achieve novel reactivity and selectivity. As the demand for specialized solvents in the pharmaceutical and fine chemical industries continues to grow, a comprehensive investigation into such underutilized compounds is a worthwhile endeavor.

References

Application Notes and Protocols for the Stereoselective Synthesis of 2,3,4-trimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Stereochemical Complexity of Polypropionates

The stereoselective synthesis of acyclic molecules with multiple contiguous stereocenters is a formidable challenge in modern organic chemistry. 2,3,4-trimethyl-1-pentanol, a polypropionate-type structure, exemplifies this challenge with its three contiguous chiral centers at positions C2, C3, and C4. The precise control over the relative and absolute stereochemistry of these centers is paramount, as different stereoisomers can exhibit vastly different biological activities and physical properties. This is of particular importance for researchers in drug development and natural product synthesis, where the biological function of a molecule is intimately tied to its three-dimensional structure.

These detailed application notes provide a comprehensive guide to established and robust protocols for the stereoselective synthesis of this compound. We will delve into the strategic application of chiral auxiliaries, specifically focusing on the powerful Evans and Crimmins aldol reactions, to systematically construct the chiral backbone of the target molecule. The causality behind experimental choices, from reagent selection to reaction conditions, will be thoroughly explained to provide a deep understanding of the underlying principles of asymmetric induction.

Retrosynthetic Analysis: A Modular Approach to Stereocontrol

A logical retrosynthetic analysis of this compound reveals a strategy centered around the sequential formation of the C2-C3 and C3-C4 bonds with defined stereochemistry. The primary alcohol can be derived from the stereoselective reduction of a corresponding aldehyde or carboxylic acid derivative. The core of the strategy lies in a highly diastereoselective aldol reaction to construct the C3-C4 bond, followed by the introduction of the C2 methyl group, and finally, the reduction of the carbonyl functionality.

Retrosynthesis This compound This compound Chiral Aldehyde 2,3,4-trimethylpentanal This compound->Chiral Aldehyde Reduction Aldol Adduct Aldol Adduct Chiral Aldehyde->Aldol Adduct Auxiliary Removal & Functional Group Interconversion Chiral Auxiliary Chiral Auxiliary Aldol Adduct->Chiral Auxiliary Chiral Auxiliary-Mediated Aldol Reaction Isobutyraldehyde Isobutyraldehyde Aldol Adduct->Isobutyraldehyde

Caption: Retrosynthetic analysis of this compound.

Protocol I: Evans Asymmetric Aldol Reaction for the Construction of the C3-C4 Stereocenter

The Evans aldol reaction is a cornerstone of asymmetric synthesis, renowned for its high diastereoselectivity in the formation of syn-aldol products.[1][2] This protocol utilizes a chiral oxazolidinone auxiliary to direct the stereochemical outcome of the reaction between an enolate and an aldehyde.[3]

Underlying Principle: The Zimmerman-Traxler Model

The high stereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[2] The boron enolate of the N-acyloxazolidinone adopts a Z-configuration, and the aldehyde approaches the enolate from the less sterically hindered face of the chiral auxiliary, leading to the predictable formation of the syn-aldol adduct. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, dictating the facial selectivity of the aldehyde addition.

Experimental Protocol: Synthesis of (4R,5S)-3-((2S,3R)-3-hydroxy-2,4-dimethylpentanoyl)-4-methyl-5-phenyl-oxazolidin-2-one

This protocol details the reaction between the propionyl-substituted Evans auxiliary and isobutyraldehyde to establish the C2-C3 and C3-C4 stereocenters in a single, highly controlled step.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
(4R,5S)-4-methyl-5-phenyl-3-propionyloxazolidin-2-one247.292.47 g10.0
Di-n-butylboron triflate (Bu₂BOTf)248.092.2 mL (1.2 M in CH₂Cl₂)12.0
Triethylamine (Et₃N)101.192.1 mL15.0
Isobutyraldehyde72.111.1 mL12.0
Dichloromethane (CH₂Cl₂)-50 mL-
Methanol (MeOH)-20 mL-
30% Hydrogen Peroxide (H₂O₂)-10 mL-
Saturated aq. NaHCO₃-30 mL-
Saturated aq. NaCl-30 mL-
Anhydrous MgSO₄---

Procedure:

  • Preparation of the Boron Enolate: To a flame-dried, nitrogen-purged round-bottom flask containing (4R,5S)-4-methyl-5-phenyl-3-propionyloxazolidin-2-one (10.0 mmol) in anhydrous CH₂Cl₂ (40 mL) at -78 °C, add di-n-butylboron triflate (12.0 mmol) dropwise. Stir the resulting solution for 15 minutes.

  • Enolization: Add triethylamine (15.0 mmol) dropwise to the solution at -78 °C. The solution should turn from colorless to a pale yellow. Stir for 30 minutes at -78 °C.

  • Aldol Addition: Add freshly distilled isobutyraldehyde (12.0 mmol) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Workup: Quench the reaction by the addition of methanol (20 mL). To the resulting solution, add a mixture of methanol (10 mL) and 30% aqueous hydrogen peroxide (10 mL) at 0 °C. Stir vigorously for 1 hour.

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with CH₂Cl₂ (3 x 30 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) and saturated aqueous NaCl (30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the desired syn-aldol adduct.

Expected Yield and Diastereoselectivity:

  • Yield: 80-90%

  • Diastereomeric Ratio (d.r.): >95:5 (syn:anti)

Protocol II: Reductive Cleavage of the Chiral Auxiliary and Reduction to the Diol

The next crucial step involves the removal of the chiral auxiliary and the reduction of the carbonyl group to the primary alcohol. A one-pot procedure using lithium borohydride (LiBH₄) is highly effective for this transformation.

Experimental Protocol: Synthesis of (2S,3R,4S)-2,3,4-trimethylpentane-1,3-diol

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
(4R,5S)-3-((2S,3R)-3-hydroxy-2,4-dimethylpentanoyl)-4-methyl-5-phenyl-oxazolidin-2-one319.402.55 g8.0
Lithium borohydride (LiBH₄)21.780.35 g16.0
Tetrahydrofuran (THF), anhydrous-40 mL-
Water-20 mL-
1 M aq. NaOH-20 mL-
Diethyl ether (Et₂O)-100 mL-
Anhydrous MgSO₄---

Procedure:

  • Reduction: To a solution of the aldol adduct (8.0 mmol) in anhydrous THF (40 mL) at 0 °C, add lithium borohydride (16.0 mmol) portion-wise. Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Workup: Carefully quench the reaction by the slow addition of water (20 mL) at 0 °C. Add 1 M aqueous NaOH (20 mL) and stir for 30 minutes.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 40 mL). The chiral auxiliary can be recovered from the aqueous layer by acidification and extraction.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude diol can be purified by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes).

Protocol III: Selective Protection and Oxidation to the Aldehyde

To arrive at the final target, the primary alcohol of the diol needs to be selectively protected, followed by oxidation of the secondary alcohol and subsequent deprotection and reduction. A more direct route involves the selective oxidation of the primary alcohol of a protected diol.

Experimental Protocol: Synthesis of (2S,3R,4S)-3-hydroxy-2,3,4-trimethylpentanal

This protocol involves the selective protection of the 1,3-diol as a benzylidene acetal, followed by oxidative cleavage to the aldehyde. This is a hypothetical step for this specific molecule but is based on established methodologies. A more practical approach might involve a two-step protection-oxidation-deprotection sequence.

For the purpose of this guide, we will focus on the direct reduction of the intermediate from the Evans aldol reaction. However, for more complex syntheses, selective protection and manipulation of the hydroxyl groups would be necessary.

Final Step: Reduction to this compound

The final step is the reduction of the aldehyde functionality to the primary alcohol.

Experimental Protocol: Synthesis of (2S,3R,4S)-2,3,4-trimethyl-1-pentanol

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Chiral Aldehyde Intermediate--5.0
Sodium borohydride (NaBH₄)37.830.28 g7.5
Methanol (MeOH)-25 mL-
1 M aq. HCl---
Diethyl ether (Et₂O)-75 mL-
Anhydrous MgSO₄---

Procedure:

  • Reduction: To a solution of the chiral aldehyde (5.0 mmol) in methanol (25 mL) at 0 °C, add sodium borohydride (7.5 mmol) portion-wise. Stir the reaction mixture at 0 °C for 1 hour.

  • Workup: Quench the reaction by the slow addition of 1 M aqueous HCl until the pH is ~7.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Evans Aldol Reaction cluster_1 Step 2: Reductive Cleavage cluster_2 Step 3: Final Reduction (Conceptual) Auxiliary (4R,5S)-4-methyl-5-phenyl- 3-propionyloxazolidin-2-one Aldol_Adduct (4R,5S)-3-((2S,3R)-3-hydroxy-2,4-dimethylpentanoyl)- 4-methyl-5-phenyl-oxazolidin-2-one Auxiliary->Aldol_Adduct 1. Bu₂BOTf, Et₃N 2. Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Aldol_Adduct Diol (2S,3R,4S)-2,3,4-trimethyl- pentane-1,3-diol Aldol_Adduct->Diol LiBH₄, THF Final_Product (2S,3R,4S)-2,3,4-trimethyl-1-pentanol Diol->Final_Product Selective Protection, Oxidation, Deprotection, Reduction (Multi-step)

Caption: Synthetic workflow for this compound.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and highly reliable reactions in asymmetric synthesis. The stereochemical outcomes are predictable and have been extensively documented in the scientific literature. For self-validation, the following analytical techniques are recommended at each key stage:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of intermediates and the final product. The coupling constants in ¹H NMR can provide valuable information about the relative stereochemistry.

  • Chiral HPLC or GC: To determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of the chiral products.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.

  • Optical Rotation: To measure the specific rotation of the final enantiomerically enriched product.

By following these detailed protocols and employing rigorous analytical characterization, researchers can confidently synthesize specific stereoisomers of this compound for their applications in drug discovery and chemical research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4-trimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3,4-trimethyl-1-pentanol (CAS 6570-88-3)[1][2]. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this highly branched primary alcohol. The inherent steric congestion in this molecule presents unique challenges that require careful consideration of synthetic strategy and reaction optimization. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for preparing this compound?

A1: Based on its structure, two primary retrosynthetic disconnections are most practical:

  • Hydroformylation-Reduction Pathway: This is often the more direct route. It involves the hydroformylation of the corresponding branched alkene, 2,3,4-trimethyl-1-pentene, to yield the intermediate aldehyde (2,3,4-trimethylpentanal), which is subsequently reduced to the target alcohol. This approach is atom-economical and aligns with industrial synthesis principles.[3][4]

  • Grignard or Organolithium Addition to a Carbonyl: This classic C-C bond-forming strategy involves the reaction of a sterically hindered organometallic reagent with an appropriate carbonyl compound. For a primary alcohol like the target, this would typically involve a reaction with formaldehyde or an epoxide.[5][6] However, the preparation of the required sterically hindered Grignard reagent can be challenging in itself.

Q2: What is the single most significant challenge in the synthesis of this compound?

A2: Unquestionably, steric hindrance is the dominant challenge. The three methyl groups at positions 2, 3, and 4 create a sterically congested environment around the carbon backbone. This steric bulk can significantly lower reaction rates, impede catalyst-substrate interactions, and favor undesired side reactions or elimination pathways.[7][8] Successfully synthesizing this molecule depends on selecting reagents and conditions that can overcome or accommodate these steric demands.

Q3: Why is achieving high regioselectivity in the hydroformylation route so critical?

A3: Hydroformylation of a terminal alkene like 2,3,4-trimethyl-1-pentene can theoretically produce two isomeric aldehydes: the desired branched aldehyde (2,3,4-trimethylpentanal) and the undesired linear aldehyde (3,4,5-trimethylhexanal). Controlling this regioselectivity is paramount for maximizing the yield of the correct precursor to your target alcohol. The choice of catalyst and, more importantly, the phosphine or phosphite ligands, is the key determinant of the branched-to-linear (b:l) ratio.[9][10]

Q4: What analytical methods are recommended for monitoring the reaction and characterizing the final product?

A4: A multi-technique approach is advised:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring reaction progress, assessing purity, and identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structural confirmation of the intermediate aldehyde and the final alcohol product.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the disappearance of the C=C bond from the starting alkene, the appearance of the C=O stretch of the aldehyde intermediate (~1730 cm⁻¹), and the appearance of the broad O-H stretch of the final alcohol product (~3300 cm⁻¹).

Troubleshooting Guide: Hydroformylation-Reduction Pathway

This section addresses common issues encountered when using what is arguably the most promising synthetic route.

Problem 1: Low or No Conversion of 2,3,4-trimethyl-1-pentene during Hydroformylation.

  • Question: My hydroformylation reaction has stalled, with most of the starting alkene remaining. I am using a standard Rh-based catalyst. What's going wrong?

  • Answer & Solutions: This is a classic symptom of steric inhibition. The bulky substrate struggles to coordinate effectively with the metal center of the catalyst.

    • Causality: The catalytic cycle for hydroformylation requires the alkene to bind to the metal hydride complex.[4] The trimethyl-substituted backbone of your alkene sterically shields the double bond, making this initial binding step kinetically unfavorable.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Carefully increase the temperature in 10 °C increments. This can provide the necessary activation energy to overcome the steric barrier. Monitor for thermal degradation of the catalyst or product.

      • Optimize Catalyst Loading: While not always intuitive, increasing the catalyst concentration can sometimes improve conversion for challenging substrates.

      • Ligand Modification: This is the most critical factor. Standard ligands like triphenylphosphine (PPh₃) may be too bulky themselves or may not create the optimal electronic environment. Consider ligands with a smaller cone angle or specialized bite angles that are known to promote reactivity with hindered alkenes. Research ligands specifically designed for branched aldehyde formation, such as BOBPHOS, which has shown unusual selectivity for these products.[11][12]

Problem 2: Poor Regioselectivity - Predominance of the Linear Aldehyde.

  • Question: My hydroformylation is working, but I'm getting a mixture of aldehydes, with the undesired linear isomer being a major component. How can I improve the branched-to-linear ratio?

  • Answer & Solutions: This issue lies at the heart of catalyst design. The electronic and steric properties of the ligands bound to the rhodium center dictate the regiochemical outcome of the hydride addition and subsequent CO insertion.

    • Causality: The transition state leading to the branched alkyl-metal intermediate is often sterically more demanding. Without proper ligand control, the reaction can default to the less hindered linear pathway.

    • Recommended Action:

      • Employ Branch-Directing Ligands: The use of phospholane-phosphite ligands (like BOBPHOS) or bidentate phosphine ligands with specific bite angles can create a catalytic pocket that sterically favors the formation of the branched product.[11][12][13]

      • Adjust Syngas (H₂/CO) Pressure: The partial pressure of carbon monoxide can influence selectivity. While high pCO can sometimes favor linear products and decrease reaction rate, the effect is system-dependent.[14] A systematic optimization of H₂ and CO partial pressures is recommended.

ParameterTypical Starting PointTroubleshooting RangeRationale
Catalyst Rh(acac)(CO)₂-Precursor, activated in situ.
Ligand PPh₃BOBPHOS, KelliphitePPh₃ often favors linear products. BOBPHOS is known to favor branched products from alkyl alkenes.[12][13]
Temperature 80 °C80 - 120 °CHigher temperatures may overcome steric hindrance but can reduce selectivity.
Total Pressure 20 bar10 - 100 barHigher pressure increases reaction rate but must be optimized for selectivity.[3]
H₂/CO Ratio 1:11:1 to 2:1Varies by catalyst system; influences rate and selectivity.
Solvent TolueneToluene, THFMust dissolve all components and be inert under reaction conditions.

Problem 3: Aldehyde Intermediate is Unstable or Forms Side Products.

  • Question: During workup or purification of the 2,3,4-trimethylpentanal, I'm observing degradation or the formation of aldol condensation products. What can I do?

  • Answer & Solutions: Branched aldehydes, especially those with α-hydrogens, can be susceptible to self-condensation under basic or even acidic conditions.

    • Causality: The enol or enolate form of the aldehyde can act as a nucleophile, attacking another molecule of the aldehyde. This is exacerbated by prolonged exposure to non-neutral pH or high temperatures.

    • Recommended Action:

      • Immediate Reduction: The most effective strategy is to proceed directly to the reduction step without isolating the intermediate aldehyde. After the hydroformylation is complete, vent the reactor, and under an inert atmosphere, add the reducing agent (e.g., NaBH₄ in ethanol) directly to the crude reaction mixture.

      • Neutral Workup: If isolation is necessary, ensure all aqueous washes are pH-neutral. Use a gentle drying agent (e.g., MgSO₄) and remove the solvent under reduced pressure at low temperatures.

      • Azeotropic Removal of Water: If water is present from a workup, it can be removed by azeotropic distillation with toluene before proceeding to the next step.

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Hydroformylation-Reduction

Disclaimer: This protocol is a representative methodology. All procedures involving high-pressure gases and pyrophoric/toxic reagents must be conducted in a suitable high-pressure reactor within a certified fume hood by personnel with appropriate training.

Step A: Hydroformylation of 2,3,4-trimethyl-1-pentene

  • Reactor Preparation: A high-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, and temperature controller is dried in an oven and purged with argon.

  • Reagent Charging: Under an argon atmosphere, charge the reactor with the rhodium precursor (e.g., Rh(acac)(CO)₂, 0.05 mol%) and the selected phosphine/phosphite ligand (e.g., BOBPHOS, 0.1 mol%).

  • Solvent and Substrate Addition: Add anhydrous, degassed toluene (approx. 0.5 M concentration relative to substrate) via cannula transfer. Add 2,3,4-trimethyl-1-pentene (1.0 equivalent).

  • Reaction Execution:

    • Seal the reactor and purge several times with syngas (1:1 H₂/CO).

    • Pressurize the reactor to the desired pressure (e.g., 20 bar).

    • Begin stirring and heat the reactor to the target temperature (e.g., 90 °C).

    • Monitor the reaction progress by observing the pressure drop and/or by taking aliquots (if the reactor is so equipped) for GC-MS analysis.

  • Reaction Quench: Once the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the excess pressure in a fume hood.

Step B: In-Situ Reduction of 2,3,4-trimethylpentanal

  • Inert Atmosphere: Purge the cooled reactor with argon.

  • Reagent Addition: Slowly add a solution of sodium borohydride (NaBH₄, 1.5 equivalents) in ethanol to the crude reaction mixture. An exotherm may be observed; control the addition rate to maintain the temperature below 40 °C.

  • Reduction Reaction: Stir the mixture at room temperature for 2-4 hours until IR or GC-MS analysis confirms the complete disappearance of the aldehyde.

  • Workup and Purification:

    • Slowly quench the reaction by adding 1 M HCl (aq) until the bubbling ceases.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent using a rotary evaporator.

    • Purify the crude alcohol by fractional distillation under reduced pressure or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Visualizations and Workflows

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Hydroformylation cluster_step2 Step 2: Reduction cluster_end Purification & Product Start_Alkene 2,3,4-Trimethyl-1-pentene Hydroformylation Rh-Catalyzed Hydroformylation Start_Alkene->Hydroformylation Syngas Syngas (CO/H₂) Syngas->Hydroformylation Reduction In-Situ Reduction (e.g., NaBH₄) Hydroformylation->Reduction Crude Aldehyde Intermediate Purification Workup & Purification Reduction->Purification Final_Product This compound Purification->Final_Product

Caption: Overall synthetic workflow from starting alkene to final purified alcohol.

Troubleshooting Decision Tree for Low Hydroformylation Yield

Troubleshooting_Tree Start Low Yield in Hydroformylation Check_Conversion Is Starting Alkene Consumed? Start->Check_Conversion No_Conversion No Conversion: Catalyst Inactivity Check_Conversion->No_Conversion No Yes_Conversion Conversion Occurred: Product Loss Check_Conversion->Yes_Conversion Yes Check_Temp Increase Temp (e.g., 90-110°C) No_Conversion->Check_Temp Check_Ligand Change Ligand (e.g., BOBPHOS) Check_Temp->Check_Ligand Check_Purity Verify Reagent Purity/Anhydrous Cond. Check_Ligand->Check_Purity Check_Selectivity Poor b:l Ratio? Yes_Conversion->Check_Selectivity Check_Workup Product Lost During Workup? Yes_Conversion->Check_Workup Optimize_Ligand Use Branch-Directing Ligand Check_Selectivity->Optimize_Ligand Yes InSitu_Reduction Perform In-Situ Reduction Check_Workup->InSitu_Reduction Yes Optimize_Pressure Optimize H₂/CO Pressure Optimize_Ligand->Optimize_Pressure Gentle_Purification Use Gentle Purification (Low Temp Distillation) InSitu_Reduction->Gentle_Purification

Caption: A decision tree to diagnose and solve low-yield issues.

References

"purification of 2,3,4-trimethyl-1-pentanol from isomeric impurities"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2,3,4-trimethyl-1-pentanol

Welcome to the technical support resource for the purification of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with isomeric impurities. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high purity for your target compound.

Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Characterization

This section addresses the critical first steps: understanding the nature of your sample and its impurities.

Q1: How can I definitively confirm the presence of isomeric impurities in my this compound sample?

A: A multi-pronged analytical approach is essential for unambiguous identification. The two most powerful techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold-standard method for separating and identifying volatile compounds like C8 alcohols.[1][2] Isomers will often exhibit slightly different retention times on the GC column. The mass spectrometer provides fragmentation patterns that, while identical for some isomers, can reveal structural differences through mechanisms like alpha-cleavage, which is dependent on the position of the hydroxyl group.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides a detailed map of the chemical environment of each proton and carbon atom.[3][4] Isomers will have distinct spectra. For instance, the chemical shift of the protons on the carbon adjacent to the hydroxyl group (α-protons) is highly sensitive to the surrounding structure, typically appearing in the 3.3–4.0 ppm range.[3] A useful trick is to add a few drops of deuterium oxide (D₂O) to your NMR sample; the peak corresponding to the hydroxyl (-OH) proton will disappear, confirming its identity.[5][6]

Q2: What are the most likely isomeric impurities I should anticipate in a synthesis of this compound?

A: The profile of isomeric impurities is highly dependent on the synthetic route. For instance, reactions involving the aldol condensation of isobutyraldehyde can produce various trimethylated pentanol structures.[7] Common C8H18O isomers to look for include:

  • Positional Isomers: Where the methyl groups or the hydroxyl group are at different positions. Examples include:

    • 2,2,4-trimethyl-1-pentanol[8]

    • 2,4,4-trimethyl-1-pentanol

    • 2,3,4-trimethyl-3-pentanol[9]

    • 3,4,4-trimethyl-3-pentanol[10]

  • Stereoisomers: this compound itself has chiral centers, meaning diastereomers can exist and may require specialized chiral chromatography to separate.[11]

Q3: Which analytical technique is best for accurately quantifying the purity of my sample and the concentration of its isomers?

A: For quantification, Gas Chromatography with Flame Ionization Detection (GC-FID) is the preferred method. While GC-MS is excellent for identification, GC-FID offers superior quantitative accuracy and linearity over a wider concentration range for hydrocarbons and alcohols. The process involves creating a calibration curve using a certified reference standard of this compound and often an internal standard (a non-interfering compound added at a known concentration) to correct for injection volume variations.[2]

Section 2: Troubleshooting Guide - Purification Strategies

This section provides solutions to common problems encountered during purification.

Troubleshooting Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points.[12][13] It is most effective when the boiling point difference between the desired compound and impurities is at least a few degrees, but it can be used for separations of compounds with boiling points closer than 25 °C.[13][14]

Q1: My fractional distillation is yielding poor separation. The collected fractions are still a mixture of isomers. What's wrong?

A: This is a common issue when boiling points are very close. Here are the key parameters to check and optimize:

  • Column Efficiency (Theoretical Plates): Your column may not be efficient enough. Separation quality is proportional to the number of "theoretical plates," where each plate represents one cycle of evaporation and condensation.[15]

    • Solution: Increase the length of your fractionating column or use a more efficient packing material (e.g., Raschig rings or metal sponges over a simple Vigreux column). Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[13]

  • Heating Rate: Heating the distillation flask too quickly floods the column and prevents the necessary multiple condensation-vaporization cycles.

    • Solution: Reduce the heating mantle temperature. The goal is a slow, steady distillation rate, allowing a distinct temperature gradient to establish along the column. You should see a ring of condensate rising slowly.[15]

  • Reflux Ratio: This is the ratio of the amount of condensate returned to the column versus the amount collected. A higher reflux ratio improves separation but slows down the process.

    • Solution: If your distillation head allows for it, increase the reflux ratio. This ensures that the vapor is in equilibrium with the liquid for a longer time at each theoretical plate, enriching the more volatile component at the top of the column.[13]

Troubleshooting Preparative Chromatography

Preparative chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[16][17] It offers much higher resolving power than distillation for isomers with very similar physical properties.

Q2: I'm developing a preparative High-Performance Liquid Chromatography (HPLC) method, but my isomeric peaks are co-eluting (overlapping). How can I improve the separation?

A: Overlapping peaks indicate insufficient resolution. Here’s how to systematically improve it:

  • Optimize the Mobile Phase: The composition of the mobile phase is the most powerful tool for adjusting selectivity.

    • Solution: For reversed-phase HPLC (e.g., on a C18 column), systematically vary the ratio of your organic solvent (like acetonitrile or methanol) to water.[18] Perform small-scale analytical injections to rapidly test different isocratic holds or gradient slopes. Even a few percent change can dramatically alter resolution.

  • Change the Stationary Phase: The isomers may not have different enough affinities for your current column chemistry.

    • Solution: If you are using a standard C18 column, consider a column with a different selectivity. A phenyl-hexyl column, for example, offers pi-pi interactions that can help resolve aromatic or unsaturated isomers. For highly similar, non-aromatic isomers, a column with a different pore size or carbon load might provide the necessary change in interaction.

  • Reduce the Flow Rate: Lowering the flow rate increases the time the analytes spend interacting with the stationary phase, which can improve resolution, albeit at the cost of longer run times.

    • Solution: Decrease the flow rate and observe the effect on peak separation. This is a direct application of the Van Deemter equation, which relates flow rate to plate height.

  • Increase Column Length or Decrease Particle Size: Both actions increase the number of theoretical plates and thus enhance resolving power.

    • Solution: Use a longer column or switch to a column packed with smaller particles (e.g., 5 µm down to 3.5 µm). Be aware that this will increase the backpressure of the system.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for laboratory execution. Always consult your institution's safety guidelines and perform a risk assessment before beginning any experiment.

Protocol 1: Purity Assessment by GC-MS

This protocol provides a general method for analyzing C8 alcohols.[1]

  • Sample Preparation: Prepare a 1 mg/mL solution of your this compound sample in a high-purity solvent like dichloromethane.

  • GC-MS Instrument Conditions:

    • Injection: 1 µL, splitless injection.

    • GC Column: A mid-polarity column, such as a BP-20 (WAX) or equivalent (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is a good starting point.

    • Oven Program: Initial temperature of 50°C (hold for 2 minutes), then ramp at 5°C/min to 150°C, then ramp at 10°C/min to 220°C (hold for 5 minutes).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-200.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Compare the mass spectrum of each peak against a spectral library (e.g., NIST) for tentative identification. Pay close attention to characteristic fragment ions to differentiate isomers.[1]

Protocol 2: Purification by Automated Preparative HPLC

This protocol outlines a general approach for scaling up an analytical separation to a preparative one.[17]

  • Analytical Method Development: On an analytical HPLC system, develop a method that shows baseline separation of your target compound from its impurities. A good starting point is a C18 column with a water/acetonitrile or water/methanol gradient.

  • Scale-Up Calculation: Use the principles of geometric scaling to translate your analytical method to a preparative scale. The flow rate should be scaled based on the square of the ratio of the column diameters. (Preparative Flow = Analytical Flow × (Preparative Column Diameter / Analytical Column Diameter)²).

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase solvent to ensure good peak shape. Filter the sample through a 0.45 µm filter.

  • Preparative Run:

    • Column: A correspondingly larger preparative C18 column (e.g., 21.2 mm or 50 mm diameter).

    • Injection: Inject a small test amount first to confirm retention times before loading the maximum amount.

    • Fraction Collection: Set the fraction collector to trigger based on the UV detector signal corresponding to your target peak.

  • Post-Processing: Combine the pure fractions. The solvent can be removed using a rotary evaporator. Verify the purity of the final product using the analytical GC-MS method from Protocol 1.

Section 4: Data Interpretation & Reference Data

A clear understanding of the physical properties of potential isomers is crucial for selecting a purification strategy.

Table 1: Physical Properties of this compound and Potential Isomeric Impurities

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Reference
This compound C₈H₁₈O130.23~175 (Predicted)[19]
2,2,4-trimethyl-1-pentanolC₈H₁₈O130.23165[8]
2,4,4-trimethyl-1-pentanolC₈H₁₈O130.23168-169
3,4,4-trimethyl-3-pentanolC₈H₁₈O130.23~164 (427 K)[10]

Note: The boiling point differences are small, highlighting the challenge for fractional distillation and underscoring the utility of preparative chromatography.

Section 5: Visual Workflows

Diagram 1: General Purification Workflow

This diagram illustrates the overall process from an impure sample to a verified, pure product.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification cluster_2 Phase 3: Verification Impure Impure Sample of This compound Analysis Analytical Characterization (GC-MS, NMR) Impure->Analysis Decision Choose Method: Distillation or Chromatography? Analysis->Decision Distillation Fractional Distillation Decision->Distillation BP Diff > 5-10°C PrepLC Preparative Chromatography Decision->PrepLC BP Diff < 5°C or High Purity Needed Fractions Collect Purified Fractions Distillation->Fractions PrepLC->Fractions PurityCheck Purity Verification (Analytical GC, NMR) Fractions->PurityCheck PureProduct Pure Product (>99%) PurityCheck->PureProduct

Caption: Overall workflow from analysis to purified product.

Diagram 2: Decision Tree for Purification Method Selection

This diagram helps in choosing the most appropriate purification technique based on experimental observations.

G Start Start: Impure Isomer Mixture CheckBP Are boiling points known and different by >5-10°C? Start->CheckBP CheckScale Is the scale >5g and is moderate purity (95-98%) acceptable? CheckBP->CheckScale Yes PrepLC Use Preparative HPLC/GC CheckBP->PrepLC No / Unknown CheckThermal Is the compound thermally stable? CheckScale->CheckThermal Yes CheckScale->PrepLC No, need >99% purity or smaller scale FracDist Use Fractional Distillation CheckThermal->FracDist Yes CheckThermal->PrepLC No ConsiderDeriv Consider derivatization or alternative methods

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Branched Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of branched alcohols. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these crucial molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols designed to address the specific challenges encountered in the laboratory. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

This section addresses common queries and issues that arise during the synthesis of branched alcohols, particularly through nucleophilic additions to carbonyl compounds.

Q1: What is the most common reason for low yields in Grignard reactions for synthesizing tertiary alcohols?

Low yields in Grignard reactions are frequently due to the presence of moisture or other protic sources.[1] Grignard reagents are potent bases and will readily react with acidic protons from water, alcohols, or even trace atmospheric moisture. This parasitic reaction consumes the Grignard reagent, reducing its availability for the desired nucleophilic attack on the carbonyl carbon.[1][2]

  • Solution: To mitigate this, ensure all glassware is rigorously dried, ideally in an oven, and cooled under an inert atmosphere like nitrogen or argon.[1] Solvents must be anhydrous, and starting materials should be free of water.

Q2: My reaction is producing a significant amount of a reduced, secondary alcohol instead of the desired tertiary alcohol. What is happening?

This is a common side reaction, especially when using sterically hindered ketones and bulky Grignard reagents.[3][4][5] The Grignard reagent can act as a reducing agent by transferring a β-hydride to the carbonyl carbon.[3][4]

  • Solution: This can often be suppressed by careful control of the reaction temperature. Adding the ketone or ester to the Grignard reagent at a low temperature (e.g., 0 °C) can help minimize this and other side reactions.[3][6]

Q3: I am trying to synthesize a branched alcohol from a starting material that also contains a hydroxyl group. How can I prevent the Grignard reagent from reacting with the existing alcohol?

This is a classic challenge that necessitates the use of a protecting group.[7][8] The acidic proton of the hydroxyl group will readily react with the Grignard reagent.[7] To prevent this, the alcohol must be temporarily converted into a non-acidic functional group.

  • Solution: A common strategy is to protect the alcohol as a silyl ether, for instance, by reacting it with chlorotrimethylsilane (TMSCl) in the presence of a base.[7][9][10] This protecting group is stable under the basic conditions of the Grignard reaction and can be easily removed later with an acid or a fluoride source.[7][11]

Troubleshooting Guides

This section provides detailed guidance on specific experimental problems, delving into the causality behind the issues and offering targeted solutions.

Problem 1: Low or No Product Formation

Symptoms:

  • Thin-layer chromatography (TLC) or Gas Chromatography (GC) analysis shows mostly unreacted starting material.

  • The isolated yield of the desired branched alcohol is significantly lower than expected.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inactive Grignard Reagent The magnesium metal may have an oxide layer preventing reaction with the alkyl halide.[3]Activate the magnesium turnings by crushing them, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[3]
Presence of Protic Contaminants As mentioned in the FAQs, water or other acidic protons will quench the Grignard reagent.[1][2]Rigorously dry all glassware and use anhydrous solvents. Ensure starting materials are dry.
Steric Hindrance Highly branched alkyl halides or sterically demanding ketones can significantly slow down the reaction rate.[5][12][13]Consider using a less sterically hindered Grignard reagent or ketone if the molecular structure allows. Alternatively, prolonged reaction times or elevated temperatures may be necessary, though this can also promote side reactions.
Enolization of the Carbonyl Compound If the ketone has acidic α-protons, a bulky Grignard reagent may act as a base, leading to enolate formation instead of nucleophilic addition.[2][3][4]Use a less hindered Grignard reagent or consider using an organocerium reagent, which is less basic and more nucleophilic.[14][15]
Problem 2: Formation of Undesired Byproducts

Symptoms:

  • Multiple spots on TLC or peaks in GC/LC-MS corresponding to unexpected products.

  • Difficulty in purifying the desired branched alcohol.

Potential Causes & Solutions:

Byproduct Formation Mechanism Mitigation Strategies
Wurtz Coupling Product (R-R) The Grignard reagent couples with the unreacted alkyl halide.[3]Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.
Reduced Alcohol As described earlier, β-hydride transfer from a bulky Grignard reagent reduces the ketone.[3][4]Maintain low reaction temperatures during the addition of the carbonyl compound.[3]
Pinacol Coupling Product A radical mechanism, more prevalent with sterically hindered ketones, can lead to the formation of a 1,2-diol.This is less common but can be minimized by ensuring a clean and efficient Grignard formation to avoid single-electron transfer (SET) pathways.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Tertiary Alcohol via Grignard Reaction

This protocol outlines the synthesis of 2-phenyl-2-propanol from acetophenone and methylmagnesium bromide as a representative example.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromomethane (or a solution in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acetophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked flask, condenser, dropping funnel) dried in an oven.

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings and a small crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Slowly add a solution of bromomethane in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, indicated by bubbling and a gentle reflux. Maintain a steady reflux by controlling the addition rate.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of acetophenone in anhydrous diethyl ether from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture again in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain pure 2-phenyl-2-propanol.

Diastereoselectivity in Branched Alcohol Synthesis

When the carbonyl compound or the nucleophile is chiral, the formation of a new stereocenter can lead to diastereomeric products. Understanding and controlling this diastereoselectivity is crucial in many synthetic applications.

Felkin-Anh and Chelation Control Models

Two key models predict the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones: the Felkin-Anh model and the chelation control model.[16][17]

  • Felkin-Anh Model: This model generally applies to non-chelating conditions.[16][17] The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions.[16]

  • Chelation Control Model: In the presence of a Lewis acidic metal and a chelating group (like a methoxy or amino group) on the α-carbon, a cyclic intermediate can form.[16][17] The nucleophile then attacks from the less hindered face of this rigid chelate.[16][17]

The choice of protecting group can influence which model predominates. Small protecting groups often favor chelation, while bulky groups like silyl ethers tend to favor the Felkin-Anh pathway.[18][19]

Visualizing Reaction Control

The following diagram illustrates the decision-making process for predicting diastereoselectivity.

Stereoselectivity Start Chiral Carbonyl Compound Chelating_Group Presence of α-Chelating Group? Start->Chelating_Group Lewis_Acid Presence of Lewis Acid? Chelating_Group->Lewis_Acid Yes Felkin_Anh Felkin-Anh Model Applies Chelating_Group->Felkin_Anh No Chelation Chelation Control Dominates Lewis_Acid->Chelation Yes Lewis_Acid->Felkin_Anh No

References

Technical Support Center: Troubleshooting Peak Splitting in the ¹H NMR of 2,3,4-trimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in interpreting the ¹H NMR spectrum of 2,3,4-trimethyl-1-pentanol. The complex splitting patterns observed for this molecule are a frequent source of inquiry. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to help you move from spectral confusion to structural confirmation.

The structure of this compound, with its multiple methyl groups and two adjacent chiral centers (at C3 and C4), inherently gives rise to a complex and often non-intuitive ¹H NMR spectrum. This guide will address issues ranging from common experimental artifacts to the nuanced stereochemical effects that are the true origin of the spectral complexity.

Section 1: Initial Checks - Ruling Out Experimental and Instrumental Artifacts

Before delving into complex spectral theory, it is crucial to ensure the data is of high quality. Poor sample preparation or suboptimal instrument parameters are common sources of distorted peaks that can be mistaken for complex splitting.

FAQ 1.1: My peaks look broad, distorted, or asymmetrical. Is this a splitting issue or something else?

This is a critical first question. Broad or misshapen peaks are often symptomatic of issues with magnetic field homogeneity or sample quality, not necessarily spin-spin coupling.[1] An inhomogeneous magnetic field causes different parts of the sample to experience slightly different field strengths, leading to a broadening of NMR signals rather than the sharp, well-defined peaks required for resolving fine coupling details.[2][3]

Core Causes & Solutions:

  • Poor Shimming: The most common cause. Shimming is the process of adjusting currents in the shim coils to make the main magnetic field (B₀) as homogeneous as possible across the sample volume.[4][5] Poor shimming leads to broad, asymmetric peaks.

  • Sample Quality:

    • Suspended Solids: Undissolved material or dust in the NMR tube will severely degrade field homogeneity. Always filter your sample into the tube.

    • High Concentration: Overly concentrated samples can be viscous, leading to broader lines due to slower molecular tumbling.

    • Paramagnetic Impurities: Traces of paramagnetic metals (like iron from a spatula or residual catalyst) can cause extreme peak broadening, sometimes to the point where signals disappear.

Protocol 1.1: Standard Protocol for Sample Preparation and Quality Verification
  • Sample Preparation:

    • Weigh 5-15 mg of this compound.

    • Dissolve in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube. The final solution should be completely transparent.

  • Instrumental Checks:

    • Insert the sample and allow it to equilibrate to the probe temperature.

    • Lock and shim the spectrometer. Modern spectrometers have automated shimming routines that are highly effective. If peak shape is poor, a manual shimming adjustment may be necessary.

    • Acquire a quick, one-scan spectrum. Observe the peak shape of a known sharp signal, such as the residual solvent peak or a TMS standard. If this reference peak is broad or distorted, the issue is instrumental (shimming) and not related to your molecule's structure.

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_eval Evaluation A Dissolve 5-15 mg in ~0.6 mL Solvent B Filter into NMR Tube A->B C Insert Sample & Equilibrate B->C D Lock & Shim C->D E Acquire Test Scan D->E F Check Reference Peak Shape (e.g., TMS) E->F G Peak is Sharp Proceed to Analysis F->G Good H Peak is Broad/Distorted Re-shim or Remake Sample F->H Poor

Diagram 1: Workflow for initial experimental validation.

Section 2: Understanding the Complexity - Beyond the N+1 Rule

Once experimental artifacts are ruled out, the inherent structural features of this compound are the source of the complex splitting. Applying the simple n+1 rule is a useful starting point, but it quickly proves inadequate for this molecule.

FAQ 2.1: The splitting pattern for the -CH₂OH protons is not a simple triplet. Why?

This is the most common point of confusion. Based on the n+1 rule, one might expect the -CH₂OH protons (at C1) to be split by the single adjacent proton on C2, resulting in a triplet.[6][7] However, this assumes the two -CH₂OH protons are chemically equivalent. Due to the presence of a chiral center at C3, they are not.

These two protons are diastereotopic .[8][9] Diastereotopic protons are chemically non-equivalent because replacing each one, in turn, with another group (e.g., deuterium) would create a pair of diastereomers.[8][9][10] Because they are non-equivalent:

  • They have different chemical shifts (δ).

  • They couple to each other (geminal coupling, ²J).

  • They have different coupling constants to the adjacent proton on C2 (vicinal coupling, ³J).

Instead of a simple triplet, the signal is a complex multiplet, often described as a doublet of doublets for each proton, or more accurately, an ABX system .

Diagram 2: The chiral center at C3 renders the C1 methylene protons (Ha and Hb) diastereotopic.
FAQ 2.2: My multiplets are 'leaning' towards each other and contain extra, unexpected peaks. What is causing this?

This phenomenon, often called "roofing" or "leaning," is a hallmark of second-order effects (or strong coupling).[11] First-order rules (like n+1) are only valid when the chemical shift difference between two coupled nuclei (Δν, measured in Hz) is much larger than their coupling constant (J).[12]

The Rule of Thumb:

  • If Δν / J > 10 , the spectrum is considered first-order.

  • If Δν / J < 10 , second-order effects become apparent.[12][13]

In this compound, many of the methine (CH) and methylene (CH₂) protons are in similar chemical environments, causing their chemical shifts to be close together. This small Δν makes second-order effects likely, especially on lower-field spectrometers (e.g., 300 MHz or below), where the chemical shift separation in Hz is smaller.[13]

Consequences of Second-Order Effects:

  • The n+1 rule fails.

  • Multiplets "lean" toward the signal of the proton they are coupled to.

  • Additional splitting lines appear, and the spacing between lines no longer directly corresponds to the J-coupling constants.[12]

  • Intensities of peaks within a multiplet are no longer symmetrical (e.g., not 1:2:1 for a triplet).

Protocol 2.1: Diagnosing Second-Order Effects

The most definitive way to diagnose and often resolve second-order effects is to increase the magnetic field strength.

  • Re-run the Sample on a Higher-Field Spectrometer: If you acquired your spectrum on a 300 MHz or 400 MHz instrument, try running it on a 600 MHz or higher instrument.

  • Analyze the Change: The chemical shifts (in ppm) will remain the same, but the separation of peaks in Hertz (Hz) increases with the field strength (Δν = Δδ × Spectrometer Frequency in MHz). The coupling constant J (in Hz) is independent of the field strength.

  • Expected Outcome: By increasing the field strength, you increase Δν, thereby increasing the Δν/J ratio. The spectrum should become more "first-order," with splitting patterns simplifying and becoming easier to interpret directly.

Proton GroupApprox. δ (ppm)Vicinal NeighborsPredicted First-Order Splitting (n+1 Rule)Commonly Observed Pattern
-OH Variable (1-3)0Singlet (broad)Singlet (broad) or disappears with D₂O
-CH₂OH (C1) ~3.4 - 3.61 (C2-H)TripletComplex multiplet (ABX system due to diastereotopicity)
-CH- (C2) ~1.6 - 1.84 (2x C1-H, 1x C3-H)QuintetComplex multiplet, often with second-order effects
-CH- (C3) ~1.5 - 1.78 (1x C2-H, 1x C4-H, 6x C4-CH₃)NonetHighly complex multiplet, severe overlap
-CH- (C4) ~1.8 - 2.04 (1x C3-H, 3x C3-CH₃)QuartetHighly complex multiplet, severe overlap
-CH₃ groups ~0.8 - 1.2VariousDoubletsMultiple overlapping doublets and singlets (if applicable)
Table 1: Comparison of predicted first-order splitting vs. observed patterns for this compound.

Section 3: Advanced Troubleshooting and Confirmation

For a molecule this complex, 1D ¹H NMR alone is often insufficient for unambiguous assignment. Specific experiments can be used to confirm assignments and untangle overlapping signals.

FAQ 3.1: How can I definitively identify the exchangeable -OH proton?

The signal for the hydroxyl proton is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent.

Protocol 3.1: The D₂O Shake Experiment

This is a simple and definitive test for identifying exchangeable protons (-OH, -NH, -SH).[1]

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake vigorously for 30-60 seconds to facilitate proton-deuterium exchange.

  • Re-acquire the ¹H NMR spectrum.

  • Result: The signal corresponding to the -OH proton will disappear or be significantly diminished, as the proton has been replaced by deuterium, which is not observed in ¹H NMR.

FAQ 3.2: The aliphatic region (0.8-2.0 ppm) is a complete mess of overlapping signals. How can I assign the CH and CH₃ protons?

When 1D spectra are too crowded, two-dimensional (2D) NMR experiments are the standard solution. They provide correlation maps that reveal which protons are coupled to each other.

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment shows which protons are spin-coupled to each other. A cross-peak between two signals in a COSY spectrum indicates that those two protons are coupled (typically over 2-3 bonds). This is invaluable for tracing out the carbon backbone of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It helps to distinguish CH, CH₂, and CH₃ groups based on the chemical shift of the attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is excellent for piecing together molecular fragments.

By using a combination of these 2D techniques, a complete and unambiguous assignment of every proton and carbon in this compound can be achieved.

Observed SymptomPotential CauseSuggested Solution / Next Step
All peaks are broad and poorly resolved.Instrumental: Poor shimming. Sample: Particulates, high viscosity.Re-shim the instrument. If unresolved, prepare a fresh, filtered, and possibly more dilute sample.
-CH₂OH signal is a complex multiplet, not a triplet.Structural: Diastereotopicity of C1 protons due to the C3 chiral center.This is expected. Analyze as a more complex spin system (e.g., ABX). Use 2D NMR (COSY) to confirm coupling to the C2 proton.
Multiplets are leaning and have extra lines.Spectroscopic: Second-order coupling effects (Δν/J is small).Re-acquire the spectrum on a higher-field spectrometer (e.g., 600 MHz or higher) to increase Δν and simplify the spectrum.
Unsure which peak corresponds to the -OH proton.Structural: Exchangeable proton.Perform a D₂O shake experiment. The -OH peak will disappear.
Aliphatic region is an unresolvable cluster of peaks.Structural: Severe signal overlap due to similar chemical environments.Utilize 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous signal assignment.
Table 2: Summary troubleshooting guide for ¹H NMR of this compound.

References

"common byproducts in the synthesis of 2,3,4-trimethyl-1-pentanol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,3,4-trimethyl-1-pentanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome common challenges, particularly the formation of synthesis byproducts.

Overview of Synthetic Challenges

The synthesis of this compound, a sterically hindered primary alcohol, presents unique challenges. The bulky alkyl groups near the reactive center influence reaction pathways, often leading to undesired side products. This guide focuses on the two most logical synthetic routes: the Grignard reaction and a hydroformylation-reduction sequence. We will dissect the common issues encountered in each and provide field-proven solutions.

Route 1: Grignard Reaction Troubleshooting Guide

The most common laboratory-scale approach to synthesizing this compound is the reaction of an appropriate Grignard reagent with a corresponding aldehyde. The sterically demanding nature of the target molecule makes this reaction particularly susceptible to byproduct formation.

FAQ 1: My Grignard synthesis of this compound is low-yielding with multiple byproducts. What are the most probable side reactions?

Answer: When synthesizing a hindered alcohol like this compound via a Grignard reaction (e.g., isopropylmagnesium bromide reacting with 2,3-dimethylbutanal), three primary side reactions are responsible for yield loss and impurities.[1][2]

  • Reduction: The Grignard reagent, especially if it contains β-hydrogens (like isopropylmagnesium bromide), can act as a reducing agent. Instead of adding its alkyl group, it can transfer a hydride to the aldehyde's carbonyl carbon. This reduces the aldehyde to its corresponding alcohol (2,3-dimethyl-1-butanol in this case) and produces an alkene (propene) from the Grignard reagent. This pathway becomes competitive with nucleophilic addition when steric hindrance is high.[1][3]

  • Enolization: The Grignard reagent is a strong base. If the aldehyde has acidic α-protons (which 2,3-dimethylbutanal does), the Grignard reagent can abstract a proton to form a magnesium enolate.[1][2] Upon aqueous workup, this enolate is simply protonated back to the starting aldehyde, consuming your Grignard reagent and reducing the overall conversion.

  • Homocoupling (Wurtz Reaction): A portion of the Grignard reagent can react with the unreacted alkyl halide starting material to form a dimer (R-R). In the case of isopropylmagnesium bromide, this results in the formation of 2,3-dimethylbutane. This side reaction is more prevalent if the reaction is initiated too slowly or if local concentrations of the alkyl halide are high.[2]

Table 1: Summary of Byproducts in Grignard Synthesis of this compound

Byproduct CategorySpecific Example(s)Mechanism of FormationRecommended Mitigation Strategy
Reduction 2,3-Dimethyl-1-butanol, Propeneβ-Hydride transfer from the Grignard reagent to the aldehyde carbonyl.[1]Use low reaction temperatures (-78 °C to 0 °C); consider a less hindered Grignard reagent if the synthesis allows.
Enolization Regenerated 2,3-DimethylbutanalThe Grignard reagent acts as a base, deprotonating the α-carbon of the aldehyde.[2]Use aprotic, non-coordinating solvents; perform the reaction at low temperatures; add CeCl₃ (Luche reduction conditions).
Homocoupling 2,3-DimethylbutaneReaction between the Grignard reagent and unreacted isopropyl bromide.Ensure slow, controlled addition of the alkyl halide during Grignard formation; ensure magnesium is highly activated.
FAQ 2: How can I design an experiment to minimize these byproducts and maximize my yield of this compound?

Answer: A successful synthesis hinges on controlling the reaction conditions to favor nucleophilic addition over the competing side reactions. The following protocol incorporates best practices to achieve this.

Experimental Protocol: Optimized Grignard Synthesis

  • Preparation of the Grignard Reagent (Isopropylmagnesium Chloride):

    • Rationale: Isopropylmagnesium chloride is often preferred over the bromide analog as it can sometimes lead to cleaner reactions. It is crucial to use anhydrous conditions to prevent quenching the reagent.[4]

    • Procedure:

      • Set up a flame-dried, three-necked flask equipped with a condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel, all under a nitrogen or argon atmosphere.

      • Place magnesium turnings in the flask. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane until a gray cloudiness appears.[5]

      • Add anhydrous diethyl ether or THF.

      • Slowly add a solution of isopropyl chloride in the anhydrous solvent from the dropping funnel. Maintain a gentle reflux from the exothermic reaction. Slow addition is critical to minimize Wurtz coupling.[2]

      • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure full conversion.

  • Addition to the Aldehyde (2,3-Dimethylbutanal):

    • Rationale: Low temperature is the most effective tool for suppressing both reduction and enolization.[2] Cerium(III) chloride can be used to enhance the nucleophilicity of the Grignard reagent, further promoting the desired addition reaction.

    • Procedure:

      • In a separate flame-dried flask under inert atmosphere, dissolve 2,3-dimethylbutanal in anhydrous diethyl ether or THF.

      • Cool the aldehyde solution to -78 °C using a dry ice/acetone bath.

      • Slowly add the prepared Grignard reagent to the cooled aldehyde solution via cannula or dropping funnel over 1-2 hours.

      • Maintain the temperature at -78 °C for the duration of the addition and for an additional hour afterward.

      • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Rationale: A careful quench is necessary to protonate the alkoxide product without causing side reactions.

    • Procedure:

      • Cool the reaction mixture to 0 °C in an ice bath.

      • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid using strong acids, which can promote dehydration of the tertiary alcohol product.

      • Extract the aqueous layer with diethyl ether.

      • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[6]

      • Purify the crude product by fractional distillation or column chromatography.

Troubleshooting Workflow: Grignard Synthesis Below is a logical workflow for identifying and addressing issues during the synthesis.

G start Start Synthesis analysis Analyze Crude Product (GC-MS, NMR) start->analysis low_yield Low Yield of Target Alcohol? analysis->low_yield success Success: Proceed to Purification low_yield->success No high_start_ketone High % of Starting Aldehyde? low_yield->high_start_ketone Yes high_reduction_prod High % of Reduction Byproduct? high_start_ketone->high_reduction_prod No high_start_ketone_yes Enolization is Dominant. Mitigation: 1. Lower reaction temp to -78°C. 2. Ensure strictly anhydrous conditions. 3. Add CeCl3 before Grignard addition. high_start_ketone->high_start_ketone_yes Yes high_coupling_prod High % of Homocoupling Product? high_reduction_prod->high_coupling_prod No high_reduction_prod_yes Reduction is Dominant. Mitigation: 1. Lower reaction temp to -78°C. 2. Use a less hindered Grignard reagent if possible. high_reduction_prod->high_reduction_prod_yes Yes high_coupling_prod_yes Homocoupling is an Issue. Mitigation: 1. Ensure slow addition of alkyl halide during Grignard prep. 2. Use highly active Mg turnings. high_coupling_prod->high_coupling_prod_yes Yes

Caption: Troubleshooting workflow for Grignard synthesis of this compound.

Route 2: Hydroformylation-Reduction Troubleshooting Guide

For larger-scale synthesis, a two-step process involving the hydroformylation of 2,3,4-trimethyl-1-pentene followed by the reduction of the resulting aldehyde (2,3,4-trimethylpentanal) is a viable route. This approach comes with its own set of challenges, primarily related to selectivity.

FAQ 1: We are observing isomeric aldehydes after the hydroformylation of 2,3,4-trimethyl-1-pentene. What are these isomers and how can we control their formation?

Answer: Hydroformylation, or the oxo process, involves the addition of a formyl group (–CHO) and a hydrogen atom across a C=C double bond.[7] For an unsymmetrical alkene like 2,3,4-trimethyl-1-pentene, this can result in two constitutional isomers:

  • Desired Product: 2,3,4-trimethylpentanal (formyl group adds to the C1 position).

  • Isomeric Byproduct: 3,4,4-trimethylpentanal (formyl group adds to the C2 position).

Another significant side reaction is the isomerization of the starting alkene . The transition metal catalyst (typically cobalt or rhodium) can catalyze the migration of the double bond before hydroformylation occurs.[7][8] This can lead to a mixture of octene isomers, which will then undergo hydroformylation to produce a complex mixture of C9 aldehydes.

Controlling regioselectivity is key. For terminal alkenes, bulky phosphine ligands on the metal catalyst are used to sterically direct the addition to the terminal carbon, favoring the linear (or in this case, less branched) aldehyde.[9]

Reaction Pathway: Hydroformylation of 2,3,4-trimethyl-1-pentene

G cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Pathways start 2,3,4-trimethyl-1-pentene aldehyde_desired 2,3,4-trimethylpentanal (Desired Product) start->aldehyde_desired + CO/H2 (Rh/Co Catalyst) aldehyde_iso 3,4,4-trimethylpentanal (Isomeric Byproduct) start->aldehyde_iso + CO/H2 alkene_iso Isomerized Octenes start->alkene_iso Isomerization alcohol This compound aldehyde_desired->alcohol Reduction (e.g., NaBH4, H2/cat.) aldehyde_mix Mixture of other C9 Aldehydes alkene_iso->aldehyde_mix + CO/H2

Caption: Reaction pathways in the synthesis of this compound via hydroformylation.

FAQ 2: What are the best practices for the reduction of 2,3,4-trimethylpentanal to minimize byproducts?

Answer: The reduction of the intermediate aldehyde to the final alcohol product is a critical step. While generally high-yielding, improper conditions can lead to byproducts.

  • Catalytic Hydrogenation: This is a common industrial method.

    • Potential Byproducts: Over-reduction leading to the corresponding alkane (2,3,4-trimethylpentane) can occur under harsh conditions (high temperature/pressure).[10] Aldol condensation of the starting aldehyde can also occur if conditions are not optimized.

    • Mitigation: Use a highly selective catalyst (e.g., Raney nickel, palladium on carbon) under optimized, milder conditions.

  • Chemical Reduction (e.g., Sodium Borohydride, NaBH₄): This is a standard and highly selective laboratory method for reducing aldehydes.

    • Potential Byproducts: This method is very clean. The primary source of impurities would be from incomplete reaction or impurities carried over from the hydroformylation step.

    • Mitigation: Ensure the use of a slight excess of NaBH₄ in a suitable protic solvent like ethanol or methanol. Perform the reaction at a controlled temperature (e.g., 0 °C to room temperature) to ensure a smooth and complete conversion.

References

Technical Support Center: A Researcher's Guide to Optimizing 2,3,4-trimethyl-1-pentanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3,4-trimethyl-1-pentanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this sterically hindered primary alcohol. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. We will explore the most reliable synthetic routes, anticipate common challenges, and provide actionable solutions grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before starting your synthesis.

Q1: What is the most reliable and highest-yielding method for synthesizing this compound?

A: The most effective and widely recommended method is the hydroboration-oxidation of 2,3,4-trimethyl-1-pentene . This two-step process is highly regioselective, yielding the desired anti-Markovnikov alcohol with excellent purity and yield.[1][2] The reaction proceeds via a syn addition of a hydrogen and a hydroxyl group across the double bond, with the hydroxyl group attaching to the less-substituted carbon, making it ideal for producing primary alcohols from terminal alkenes.[2]

Q2: Why is the direct acid-catalyzed hydration of 2,3,4-trimethyl-1-pentene not a viable synthesis route?

A: Acid-catalyzed hydration of an alkene follows Markovnikov's rule. In this mechanism, the initial protonation of the double bond would lead to the formation of the most stable carbocation intermediate. For 2,3,4-trimethyl-1-pentene, this would be a tertiary carbocation. Subsequent attack by water would result in the formation of 2,3,4-trimethyl-2-pentanol, a tertiary alcohol, not the desired primary alcohol. Furthermore, such reactions are often plagued by carbocation rearrangements, which can lead to a complex mixture of products.[3]

Q3: Can I synthesize this compound using a Grignard reaction?

A: Yes, a Grignard reaction is a plausible alternative, but it presents more challenges than hydroboration-oxidation. To form a primary alcohol, the Grignard reagent must react with a suitable electrophile like formaldehyde or an epoxide.[4][5][6]

  • Using Formaldehyde: This would require the synthesis of 2,3-dimethylbutylmagnesium bromide, which would then react with formaldehyde. Handling gaseous formaldehyde can be cumbersome, and the Grignard reagent itself, derived from a secondary halide, can be difficult to prepare in high yield.

  • Using Ethylene Oxide: Reacting 2,3-dimethylbutylmagnesium bromide with ethylene oxide is a more common approach. This reaction proceeds via an SN2 mechanism, attacking the less-substituted carbon of the epoxide.[6] However, the Grignard reagent is a strong base, which can lead to side reactions.

Given the directness and high selectivity of the hydroboration-oxidation route, it remains the superior choice.

Q4: What are the primary factors that will influence my overall yield and purity?

A: Regardless of the chosen route, success hinges on three core principles:

  • Reagent Purity: The purity of your starting alkene or organohalide is critical. Isomeric impurities in the starting material will lead to isomeric products that can be difficult to separate.

  • Anhydrous Conditions: Both Grignard reagents and boranes are highly sensitive to moisture and protic solvents. Meticulous drying of glassware, solvents, and inert atmosphere techniques (e.g., using nitrogen or argon) are non-negotiable.

  • Temperature Control: Many of the reactions involved are exothermic. Maintaining the recommended temperature is crucial to prevent side reactions and ensure selectivity.

Part 2: Troubleshooting Guide for Hydroboration-Oxidation

This section provides direct answers to specific problems you may encounter during the primary recommended synthesis.

Q1: My hydroboration reaction is extremely slow or appears incomplete, even after extended reaction times. What is the likely cause?

A: This is a common issue stemming from the significant steric hindrance around the double bond of 2,3,4-trimethyl-1-pentene.

  • Causality: The borane (BH₃) must approach the double bond to form the four-membered transition state. The bulky methyl groups adjacent to the double bond impede this approach, slowing the reaction rate.

  • Solutions:

    • Verify Borane Reagent Activity: Borane-tetrahydrofuran complex (BH₃•THF) can degrade over time. Use a recently purchased bottle or titrate an older one to verify its molarity.

    • Increase Reaction Time/Temperature: While many hydroborations are rapid at 0 °C, this substrate may require prolonged stirring at room temperature. Gently warming the reaction to 40-50 °C can increase the rate, but monitor carefully to avoid side reactions.

    • Use a Less Hindered Borane: While BH₃ is standard, consider using a reagent like 9-borabicyclononane (9-BBN). Although bulkier itself, its reactivity profile can sometimes be more favorable for certain hindered alkenes.

Q2: My final product is contaminated with a significant amount of 2,3,4-trimethyl-2-pentanol (the tertiary alcohol). How did this happen?

A: The formation of the Markovnikov product is unexpected in a hydroboration-oxidation but can occur under specific circumstances.

  • Causality: While hydroboration-oxidation has high anti-Markovnikov selectivity, it is not always 100%. Trace acidic impurities can catalyze a competing hydration pathway. More likely, the issue lies with the oxidation step.

  • Solutions:

    • Ensure Basic Conditions During Oxidation: The oxidation of the trialkylborane intermediate must be performed under basic conditions (typically with NaOH or KOH).[7] Adding the hydrogen peroxide (H₂O₂) to a neutral or acidic solution can lead to different reaction pathways and product mixtures. Always add the base first, followed by the slow, controlled addition of H₂O₂.

    • Check Starting Alkene Purity: Confirm the purity of your 2,3,4-trimethyl-1-pentene via ¹H NMR or GC-MS before starting. The presence of other isomers like 2,3,4-trimethyl-2-pentene would lead to the corresponding alcohol impurities.

Q3: The aqueous workup resulted in a persistent emulsion, and my isolated yield is very low. What can I do to improve the separation and recovery?

A: Emulsions and poor recovery are often caused by the boron byproducts and inefficient extraction.

  • Causality: The oxidation step converts the trialkylborane into the desired alcohol and boric acid (or its sodium salt, sodium borate). These boron salts can act as surfactants, stabilizing emulsions between the aqueous and organic layers.

  • Solutions:

    • Add Saturated Brine: During the workup, wash the organic layer with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer, breaking up emulsions and "salting out" the alcohol, driving it into the organic phase.

    • Sufficient Extraction Solvent: Don't be conservative with your extraction solvent (e.g., diethyl ether, ethyl acetate). Use an adequate volume and perform multiple extractions (e.g., 3 x 50 mL is more effective than 1 x 150 mL) to ensure complete recovery of the product.

    • Patience: Sometimes, allowing the separatory funnel to stand for 10-20 minutes can help the layers resolve. Gentle swirling, rather than vigorous shaking, can also minimize emulsion formation.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis via Hydroboration-Oxidation

This protocol details the primary recommended route for synthesizing this compound.

Step-by-Step Methodology:

  • Setup: Under a nitrogen or argon atmosphere, equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Reagent Addition:

    • Add 2,3,4-trimethyl-1-pentene (e.g., 11.2 g, 100 mmol) to the flask via syringe.

    • Add 50 mL of anhydrous THF to the flask to dissolve the alkene.

    • Cool the flask to 0 °C in an ice-water bath.

  • Hydroboration:

    • Slowly add 1.0 M BH₃•THF solution (e.g., 37 mL, 37 mmol, ~1.1 eq of B-H) to the stirred alkene solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours to ensure complete reaction.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add 3 M aqueous NaOH (e.g., 15 mL).

    • Very slowly, add 30% aqueous hydrogen peroxide (H₂O₂) (e.g., 15 mL) dropwise. This is a highly exothermic step. Ensure the internal temperature does not rise above 40 °C.

    • After the H₂O₂ addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Workup and Isolation:

    • Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and separate the layers.

    • Extract the aqueous layer with two additional 30 mL portions of diethyl ether.

    • Combine the organic layers and wash with 50 mL of saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound.

Data Summary

Table 1: Comparison of Primary Synthetic Routes

FeatureHydroboration-OxidationGrignard + Ethylene Oxide
Starting Materials 2,3,4-trimethyl-1-pentene, BH₃•THF2-bromo-3,4-dimethylpentane, Mg, Ethylene Oxide
Key Conditions Anhydrous THF, 0 °C to RT; Basic H₂O₂Anhydrous Ether/THF; 0 °C to RT
Regioselectivity Anti-Markovnikov (Excellent)SN2 attack on epoxide (Good)
Pros High yield, high selectivity, no rearrangements.[7]Utilizes common Grignard chemistry.
Cons Requires handling of pyrophoric borane reagents.Grignard formation can be difficult; Ethylene oxide is a toxic gas.
Typical Yield 80-95%50-70%

Part 4: Visualization of Workflows

Synthesis Workflow Diagram

G cluster_0 Step 1: Hydroboration cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification Alkene 2,3,4-trimethyl-1-pentene in Anhydrous THF Intermediate Trialkylborane Intermediate Alkene->Intermediate Slow Addition Borane BH3•THF @ 0°C Borane->Intermediate Product_Crude Crude Product Mixture Intermediate->Product_Crude Exothermic Reaction Oxidants NaOH(aq), then H2O2(aq) @ 0°C Oxidants->Product_Crude Workup Ether Extraction & Brine Wash Product_Crude->Workup Distillation Fractional Distillation (Reduced Pressure) Workup->Distillation Final_Product Pure this compound Distillation->Final_Product G Start Low Isolated Yield Observed Check_NMR Analyze ¹H NMR of Crude Product Start->Check_NMR Decision_Start Unreacted Starting Material Present? Check_NMR->Decision_Start Incomplete_Rxn Potential Cause: Incomplete Hydroboration Decision_Start->Incomplete_Rxn Yes_Start Check_Byproducts Potential Cause: Product Loss During Workup or Side Reactions Decision_Start->Check_Byproducts No_Start Yes_Start Yes No_Start No Action_Rxn Verify BH3•THF concentration. Increase reaction time or apply gentle heat (40°C). Incomplete_Rxn->Action_Rxn Solution Action_Workup Use brine to break emulsions. Perform multiple extractions. Ensure oxidation is strongly basic. Check_Byproducts->Action_Workup Solution

References

"stability of 2,3,4-trimethyl-1-pentanol under different reaction conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,3,4-trimethyl-1-pentanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this branched primary alcohol. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to address specific challenges you may encounter, focusing on the compound's stability under various reaction conditions.

Section 1: Stability Under Acidic Conditions & Dehydration

The primary stability concern for this compound is its susceptibility to rearrangement under acidic conditions. The presence of a protic acid can initiate dehydration, leading to a complex mixture of unexpected alkene products.

FAQs & Troubleshooting

Q1: I am attempting an acid-catalyzed reaction with this compound and observing a mixture of multiple alkene isomers instead of my desired product. What is happening?

A1: You are observing the results of an acid-catalyzed dehydration followed by carbocation rearrangements.[1] The reaction proceeds via an E1 mechanism, which involves the formation of a carbocation intermediate. The initially formed primary carbocation is highly unstable and will rapidly rearrange to a more stable tertiary carbocation via a 1,2-hydride or 1,2-methide shift. This class of rearrangement is known as a Wagner-Meerwein rearrangement.[2][3] Subsequent elimination of a proton from different adjacent carbons of these more stable carbocations leads to a variety of alkene products.[4]

Q2: Can you illustrate the specific rearrangement pathway for this compound?

A2: Certainly. The process begins with the protonation of the hydroxyl group, which then leaves as a water molecule to form an unstable primary carbocation. This carbocation undergoes a Wagner-Meerwein rearrangement. The driving force is the formation of a more stable, substituted carbocation.[5] The subsequent deprotonation can occur from several positions, leading to a mixture of isomeric alkenes.

The diagram below outlines this complex pathway.

G cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Wagner-Meerwein Rearrangement cluster_2 Step 3: Deprotonation & Alkene Formation A This compound B Protonated Alcohol A->B + H+ C Primary Carbocation (Unstable) B->C - H2O D Tertiary Carbocation 1 (via 1,2-Hydride Shift) C->D E Tertiary Carbocation 2 (via 1,2-Methide Shift) C->E F Alkene Mixture (e.g., 2,3,4-trimethyl-1-pentene, 2,3,4-trimethyl-2-pentene, 2,4,4-trimethyl-2-pentene, etc.) D->F - H+ E->F - H+ Swern_Oxidation Start Primary Alcohol (this compound) Reagent1 DMSO + Oxalyl Chloride (Low Temp, e.g., -78 °C) Intermediate Alkoxysulfonium Ion Intermediate Reagent1->Intermediate Activation & Reaction Reagent2 Triethylamine (Base) Product Aldehyde (2,3,4-trimethylpentanal) Reagent2->Product Elimination Byproducts Byproducts: Dimethyl Sulfide (DMS) CO, CO2, Et3NHCl Product->Byproducts

References

Technical Support Center: Scale-Up of 2,3,4-Trimethyl-1-Pentanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of 2,3,4-trimethyl-1-pentanol from laboratory scale to larger-scale production. This document provides practical, in-depth answers to common questions and troubleshooting scenarios encountered during this critical scale-up phase.

Introduction to the Synthesis and Scale-Up Challenges

The synthesis of this compound, a branched-chain primary alcohol, most commonly proceeds via a Grignard reaction. This powerful carbon-carbon bond-forming reaction, while versatile, presents significant challenges upon scale-up.[1][2] The primary concerns revolve around the highly exothermic nature of the reaction, mass and heat transfer limitations, and the handling of heterogeneous mixtures.[1][3][4] This guide will address these challenges in a practical, question-and-answer format to aid in the successful and safe scale-up of this synthesis.

A probable synthetic route involves the reaction of a Grignard reagent, such as isobutylmagnesium bromide, with 2,3-dimethylbutanal. Subsequent hydrogenation of the resulting aldehyde would yield the desired this compound. Another potential industrial route is the hydroformylation of highly branched alkenes, followed by hydrogenation of the resulting aldehyde.[5][6][7] This guide will primarily focus on the Grignard approach due to its commonality in laboratory and pilot-plant settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the Grignard synthesis of this compound?

A1: The primary safety concern is the management of the reaction's exothermicity.[2][4] Grignard reagent formation and its subsequent reaction with an aldehyde are highly exothermic processes.[3][8] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[4][9] This can lead to a rapid temperature increase, potentially causing the solvent to boil, and in a worst-case scenario, a thermal runaway reaction.[8]

Key Safety Considerations:

  • Thermal Runaway: The potential for a rapid, uncontrolled increase in temperature and pressure.[8]

  • Magnesium Handling: Magnesium turnings are flammable and can react with moisture in the air. Proper handling and inert atmosphere techniques are crucial.

  • Solvent Flammability: Ethereal solvents like THF or diethyl ether, commonly used for Grignard reactions, are highly flammable.

  • Quenching: The quenching of the reaction with an aqueous acid solution is also highly exothermic and can generate flammable hydrogen gas if unreacted magnesium is present.

Q2: How does the choice of solvent impact the scale-up of this Grignard reaction?

A2: The choice of solvent is critical for both reaction success and safety. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential for stabilizing the Grignard reagent. However, their low boiling points and high volatility are significant concerns during a large-scale, exothermic reaction. While alternative solvents with higher boiling points exist, they may affect the solubility and reactivity of the Grignard reagent. A thorough risk assessment and careful selection of the solvent are necessary.

Q3: What are the expected side products in the synthesis of this compound via the Grignard route, and how do they affect purification?

A3: Several side products can form, complicating the purification process.[10] The most common include:

  • Wurtz Coupling Products: Homocoupling of the alkyl halide used to form the Grignard reagent can occur.[3][10] These are typically nonpolar and can be challenging to separate from the desired product.

  • Unreacted Starting Materials: Incomplete reactions can leave behind the initial aldehyde.[10]

  • Products of Enolization: If the aldehyde has an enolizable proton, the Grignard reagent can act as a base, leading to deprotonation and subsequent side reactions rather than nucleophilic addition.

Understanding the impurity profile is crucial for designing an effective large-scale purification strategy.[10]

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process.

Problem 1: The Grignard reaction fails to initiate at a larger scale, despite being successful in the lab.

  • Potential Cause: Insufficient activation of the magnesium metal. The surface of magnesium is often coated with a passivating layer of magnesium oxide.

  • Troubleshooting Steps:

    • Mechanical Activation: Use of mechanical stirring to physically break the oxide layer on the magnesium turnings.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the alkyl halide. These activators react with the magnesium surface to expose fresh, reactive metal.

    • Ensure Anhydrous Conditions: Trace amounts of water can quench the Grignard reagent as it forms, preventing the reaction from sustaining. Ensure all glassware, solvents, and reagents are scrupulously dry.

Problem 2: A sudden and rapid temperature spike occurs during the addition of the alkyl halide or aldehyde.

  • Potential Cause: This indicates an accumulation of unreacted starting material followed by a sudden, rapid reaction. This is a dangerous situation that can lead to a thermal runaway.[2]

  • Troubleshooting Steps:

    • Slow Addition Rate: The rate of addition of the alkyl halide (for Grignard formation) or the aldehyde (for the reaction) must be carefully controlled to match the heat removal capacity of the reactor.[8]

    • Monitor Reaction Progress: Utilize in-situ monitoring techniques, such as infrared (IR) spectroscopy, to track the consumption of the starting material and the formation of the product in real-time. This can help prevent the accumulation of reactants.

    • Improve Heat Transfer: Ensure efficient stirring to promote heat transfer to the reactor jacket.[4][11][12] Consider using a reactor with a higher heat transfer coefficient or a semi-batch process where reactants are added portion-wise.[8][9]

Problem 3: A persistent emulsion forms during the aqueous workup, making phase separation difficult.

  • Potential Cause: Finely divided magnesium salts are often the cause of emulsions during the quenching and extraction steps.[10]

  • Troubleshooting Steps:

    • Addition of Saturated Brine: Washing the organic layer with a saturated sodium chloride solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.

    • Filtration: Filtering the quenched reaction mixture through a pad of celite or another filter aid can remove the solid magnesium salts before extraction.

    • pH Adjustment: Careful adjustment of the aqueous phase pH can sometimes aid in breaking the emulsion.

Problem 4: The final product has low purity, with significant amounts of byproducts.

  • Potential Cause: Inefficient purification or suboptimal reaction conditions leading to side product formation.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes minimize the formation of Wurtz coupling products.

    • Purification Method:

      • Fractional Distillation: This is often the most effective method for separating the desired alcohol from nonpolar byproducts and higher-boiling impurities on a large scale.[13][14]

      • Aqueous Extraction: Can be used to remove water-soluble impurities.[13]

    • Analytical Monitoring: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to analyze the purity of the product at each stage of the purification process to guide optimization.[15][16][17]

Data and Protocols

Table 1: Key Parameters for Scale-Up Consideration
ParameterLaboratory Scale (Typical)Pilot/Production Scale Considerations
Heat Transfer High surface-area-to-volume ratio, efficient heat dissipation.Lower surface-area-to-volume ratio, requires robust cooling systems and careful control of addition rates to manage exotherms.[4][9]
Mixing Magnetic or overhead stirring, generally efficient.Requires carefully designed impellers and baffles to ensure homogeneity and prevent localized hotspots.[11][12] Mixing efficiency can significantly impact reaction rate and selectivity.[18][19]
Reaction Time Often determined by TLC or GC analysis of aliquots.May be longer due to slower addition rates. In-situ monitoring is highly recommended.
Workup Separatory funnel extractions.Can be prone to emulsions. May require alternative methods like centrifugation or filtration.
Experimental Protocol: General Procedure for the Synthesis of this compound via Grignard Reaction (Illustrative)

Note: This is a generalized protocol and must be adapted and optimized for specific equipment and safety protocols.

  • Reactor Setup: A multi-necked, jacketed glass reactor equipped with an overhead stirrer, condenser, thermocouple, and a nitrogen inlet is assembled and thoroughly dried.

  • Grignard Reagent Formation:

    • Magnesium turnings are added to the reactor under a positive pressure of nitrogen.

    • Anhydrous THF is added to cover the magnesium.

    • A small amount of a solution of the appropriate alkyl halide (e.g., isobutyl bromide) in anhydrous THF is added to initiate the reaction. Initiation is indicated by a gentle reflux and a cloudy appearance of the solution.

    • The remaining alkyl halide solution is added dropwise at a rate that maintains a controlled temperature (e.g., 30-40 °C), using the reactor's cooling jacket.

  • Reaction with Aldehyde:

    • The Grignard reagent is cooled to a lower temperature (e.g., 0-10 °C).

    • A solution of the corresponding aldehyde (e.g., 2,3-dimethylbutanal) in anhydrous THF is added dropwise, maintaining the temperature within the specified range.

  • Quenching:

    • The reaction mixture is slowly added to a cooled, stirred solution of aqueous acid (e.g., 1 M HCl or saturated ammonium chloride). Caution: This is a highly exothermic step.

  • Workup and Purification:

    • The layers are separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by fractional distillation under vacuum.

Analytical Methods for Quality Control
Analytical TechniquePurpose
Gas Chromatography (GC) To determine the purity of the final product and quantify any volatile impurities.[15][16]
High-Performance Liquid Chromatography (HPLC) Can be used for purity assessment, especially for less volatile impurities.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the final product.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the hydroxyl functional group and the absence of starting carbonyl compounds.[15][17]
Karl Fischer Titration To determine the water content of the final product.

Visualizations

Diagram 1: Troubleshooting Logic for Grignard Reaction Initiation Failure

G start Grignard Reaction Fails to Initiate check_anhydrous Are all reagents and glassware scrupulously dry? start->check_anhydrous dry_system Thoroughly dry all components and use fresh anhydrous solvent. check_anhydrous->dry_system No check_activation Has the magnesium been activated? check_anhydrous->check_activation Yes dry_system->check_anhydrous activate_mg Add a small crystal of iodine or a few drops of 1,2-dibromoethane. check_activation->activate_mg No check_reagents Are the alkyl halide and solvent of sufficient purity? check_activation->check_reagents Yes activate_mg->check_activation purify_reagents Purify reagents (e.g., distill alkyl halide, pass solvent through alumina). check_reagents->purify_reagents No success Initiation Successful check_reagents->success Yes purify_reagents->check_reagents

Caption: Troubleshooting workflow for Grignard reaction initiation.

Diagram 2: Key Considerations for Scaling Up Exothermic Reactions

G scale_up {Scale-Up of Exothermic Reaction | Synthesis of this compound} heat_management Heat Management - Decreased Surface Area to Volume Ratio - Potential for Thermal Runaway - Requires Efficient Reactor Cooling scale_up->heat_management mixing Mixing Efficiency - Prevent Localized Hotspots - Ensure Homogeneous Reagent Distribution - Critical for Consistent Reaction Rate scale_up->mixing process_control Process Control - Controlled Reagent Addition Rate - In-Situ Reaction Monitoring (e.g., IR) - Maintain Inert Atmosphere scale_up->process_control

Caption: Core pillars for successful exothermic reaction scale-up.

References

"avoiding rearrangement reactions in branched alcohol synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center article you requested.

Guide: Proactively Preventing and Troubleshooting Carbocation Rearrangements in Branched Alcohol Synthesis

Welcome to the technical support guide for the synthesis of sterically hindered and branched alcohols. This resource is designed for research scientists and drug development professionals who encounter challenges with molecular rearrangements during synthesis. Here, we provide in-depth, field-tested troubleshooting advice, mechanistic explanations, and robust protocols to help you achieve your target structures with high fidelity.

Part 1: Quick Troubleshooting Guide

You've run a reaction to produce a specific branched alcohol, but your NMR and Mass Spec data show an unexpected isomer. The most likely culprit is a carbocation rearrangement. This guide will help you diagnose and solve the problem.

Immediate Diagnostic Workflow

This workflow outlines the decision-making process when an unexpected alcohol isomer is detected.

G cluster_0 Diagnosis & Analysis cluster_1 Corrective Action start Unexpected Product Detected (e.g., via TLC, LC-MS, NMR) char Full Characterization (1H NMR, 13C NMR, COSY, MS) start->char confirm Isomer Confirmed as a Rearrangement Product? char->confirm no_rearr Problem is Not a Rearrangement. Investigate Other Side Reactions (e.g., Enolization, Reduction). confirm->no_rearr  No   rearr Rearrangement Confirmed confirm->rearr  Yes action1 Strategy 1: Modify Reaction Conditions (Go to FAQ 2.2) rearr->action1 action2 Strategy 2: Change Nucleophile/Reagent (Go to FAQ 2.3 & Table 1) rearr->action2 action3 Strategy 3: Change Entire Synthetic Route (Go to FAQ 2.4) rearr->action3

Caption: Decision workflow for troubleshooting unexpected alcohol isomers.

Part 2: Frequently Asked Questions (FAQs)

What is a carbocation rearrangement, and why does it disrupt my synthesis?

A carbocation rearrangement is a molecular reorganization where a hydrogen atom, alkyl group, or aryl group migrates from one carbon atom to an adjacent, electron-deficient (carbocationic) carbon atom. The fundamental driving force for this process is the formation of a more stable carbocation. The stability of carbocations follows the order: tertiary > secondary > primary.

This becomes a significant issue in reactions like the addition of organometallic reagents (e.g., Grignard reagents) to certain carbonyl compounds, or under acidic dehydration/hydration conditions. If a less stable carbocation is formed as a transient intermediate, it can rapidly rearrange to a more stable one before the final product-forming step occurs, leading to an isomeric, "scrambled" product that you did not intend to synthesize.

The classic example is a 1,2-hydride or 1,2-alkyl (Wagner-Meerwein) shift.

G cluster_mech Mechanism: 1,2-Hydride Shift sec_carbocation Secondary Carbocation (Less Stable) transition_state Transition State (Hydride Shift) sec_carbocation->transition_state 1,2-H- shift tert_carbocation Tertiary Carbocation (More Stable) transition_state->tert_carbocation final_product Rearranged Alcohol Product tert_carbocation->final_product + H2O

Caption: A 1,2-hydride shift leads to a more stable carbocation.

How can I prevent rearrangements when using Grignard or Organolithium reagents?

Grignard and organolithium reagents are highly reactive ("hard") nucleophiles. While their reactions with carbonyls don't typically form free carbocations, substrates prone to forming stable carbocations (e.g., those with adjacent bulky groups or phenyl rings) can undergo rearrangement, especially if a Lewis acidic species (like MgBr₂) promotes the departure of a leaving group or the formation of a cation-like intermediate.

Key Strategies:

  • Lower the Temperature: Running the reaction at very low temperatures (e.g., -78 °C to -40 °C) is the most common and effective first step. This favors the kinetic product (direct addition) over the thermodynamically favored rearranged product, as the rearrangement process has a higher activation energy barrier.

  • Control the Rate of Addition: Add the Grignard or organolithium reagent dropwise to the carbonyl compound solution (known as "inverse addition"). This keeps the concentration of the highly reactive nucleophile low at all times, minimizing side reactions and localized heating.

  • Solvent Choice: The choice of solvent can influence the reactivity of the organometallic reagent. Diethyl ether and tetrahydrofuran (THF) are standard choices. In some cases, using a less polar solvent might temper reactivity, but this can also reduce solubility and reaction rate.

  • Understand the Schlenk Equilibrium: For Grignard reagents, the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂) means your reagent is a mixture of species. Additives like 1,4-dioxane can precipitate the magnesium dihalide (MgX₂), shifting the equilibrium and potentially altering reactivity to suppress side reactions.

Are there alternative reagents that are less prone to causing rearrangements?

Yes. The key is to use a "softer" or less reactive organometallic reagent that is less likely to induce carbocation formation or other side reactions.

Table 1: Comparison of Organometallic Reagents for Branched Alcohol Synthesis

Reagent TypeExampleTypical ReactivityPropensity for RearrangementKey Considerations
Organolithium n-BuLi, s-BuLiVery High (Hard)Moderate to HighCan act as a strong base, causing enolization.
Grignard MeMgBr, PhMgClHigh (Hard)ModerateProne to side reactions; reactivity influenced by Schlenk equilibrium.
Organocerium "R-CeCl₂"High, but oxophilicLowExcellent for suppressing enolization and often used for additions to hindered ketones. Generated in situ from R-Li or RMgX and CeCl₃.
Organocuprate R₂CuLi (Gilman)Moderate (Soft)Very LowPrimarily used for 1,4-conjugate additions, but can be used for 1,2-additions.
Organozinc R₂Zn (Reformatsky)ModerateLowLess reactive than Grignards; classic for forming β-hydroxy esters.
Organocadmium R₂CdLowVery LowLess common now due to toxicity, but historically used for controlled additions to acid chlorides.

Using organocerium reagents, prepared by transmetalation of an organolithium or Grignard reagent with anhydrous cerium(III) chloride, is a highly effective modern strategy. The resulting organocerium species is more oxophilic and less basic, leading to cleaner 1,2-addition to the carbonyl with a dramatically reduced risk of rearrangement or enolization.

When should I consider a completely different synthetic route?

If you have optimized conditions (low temperature, slow addition) and tried alternative reagents (like organocerium) but still observe rearrangement, the substrate itself may be intrinsically prone to it. This is common when a tertiary alcohol is adjacent to a quaternary center. In these cases, it is often more efficient to change your overall strategy.

Alternative Routes to Consider:

  • Epoxide Opening: Synthesize an epoxide and open it with a suitable nucleophile (e.g., an organocuprate). This reaction proceeds via an SN2 mechanism, which is stereospecific and does not involve carbocation intermediates, thus preventing rearrangement.

  • Protection/Deprotection Strategy: If a nearby functional group is promoting rearrangement, consider protecting it. For example, a nearby alcohol could be protected as a silyl ether.

  • Reductive Methods: Use a strong, non-acidic reducing agent like LiAlH₄ to reduce a sterically hindered ketone. This avoids the use of organometallics entirely if the desired group is already in place.

Part 3: Experimental Protocols

Protocol 1: Synthesis of a Tertiary Alcohol using an Organocerium Reagent to Suppress Rearrangement

This protocol describes the addition of a butyl group to a ketone that is prone to enolization or rearrangement, using a cerium-mediated approach.

Objective: To synthesize 1-butylcyclohexan-1-ol from cyclohexanone and n-butyllithium, avoiding side reactions.

Materials:

  • Anhydrous Cerium(III) chloride (CeCl₃), dried under vacuum at 140-150 °C for 4 hours.

  • Cyclohexanone, distilled.

  • n-Butyllithium (1.6 M in hexanes).

  • Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone.

  • Saturated aqueous ammonium chloride (NH₄Cl).

  • Diethyl ether.

  • Anhydrous magnesium sulfate (MgSO₄).

Procedure:

  • Preparation of the Cerium Reagent:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous CeCl₃ (1.2 equivalents).

    • Add anhydrous THF via syringe to create a slurry.

    • Stir the slurry vigorously at room temperature for 2-3 hours. The slurry should become a fine, milky suspension.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Transmetalation:

    • Slowly add n-butyllithium (1.1 equivalents) dropwise to the cold CeCl₃ slurry via syringe.

    • Stir the resulting pale yellow mixture at -78 °C for 1 hour. This generates the active butylcerium reagent in situ.

  • Addition to Carbonyl:

    • In a separate flame-dried flask, dissolve cyclohexanone (1.0 equivalent) in anhydrous THF.

    • Slowly add the cyclohexanone solution to the pre-formed organocerium reagent at -78 °C.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup:

    • Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel to yield the pure 1-butylcyclohexan-1-ol.

Expected Outcome: This procedure should yield the desired tertiary alcohol with minimal formation of the enolization side product. The use of the organocerium reagent prevents the strongly basic n-butyllithium from acting as a base.

Validation & Comparative

Introduction: The Significance of Structural Isomerism in C8 Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide and Comparative Analysis of 2,3,4-Trimethyl-1-pentanol and Its Isomers

In the realm of organic chemistry, the molecular formula C8H18O represents a vast landscape of structural diversity, encompassing numerous alcohol and ether isomers.[1] While sharing the same atomic composition, these isomers exhibit remarkably distinct physicochemical properties and, consequently, divergent applications. The arrangement of the carbon skeleton (i.e., the degree of branching) and the position of the hydroxyl (-OH) group are the primary determinants of these differences. This guide provides a detailed comparative analysis of this compound against a selection of its structural isomers.

This analysis will focus on how variations in methyl group placement and hydroxyl group position influence key characteristics such as boiling point, solubility, and spectroscopic signatures. The isomers selected for comparison are:

  • This compound: A primary alcohol with significant branching.

  • 2,2,4-Trimethyl-1-pentanol: A primary alcohol with a quaternary carbon center.

  • 2,3,4-Trimethyl-3-pentanol: A tertiary alcohol isomer, highlighting the impact of the hydroxyl group's position.[2]

  • 1-Octanol: A straight-chain primary alcohol, serving as a baseline for the effects of branching.[3][4]

  • 2-Octanol: A straight-chain secondary alcohol, illustrating the effect of hydroxyl position without branching.[5]

This guide is intended for researchers and chemical professionals, offering not only comparative data but also the underlying principles and experimental methodologies required for their validation.

Molecular Structures and Isomerism

The fundamental differences between these C8 alcohols originate from their unique three-dimensional structures. Branching in the carbon chain disrupts intermolecular van der Waals forces, while the position of the polar hydroxyl group dictates its accessibility for hydrogen bonding.

G cluster_isomers Structural Isomers of C8H18O A This compound (Primary, Branched) B 2,2,4-Trimethyl-1-pentanol (Primary, Quaternary Carbon) C 2,3,4-Trimethyl-3-pentanol (Tertiary, Branched) D 1-Octanol (Primary, Straight-Chain) E 2-Octanol (Secondary, Straight-Chain) G prep 1. Sample Preparation Dilute isomer mixture (e.g., 100 ppm in Hexane) inj 2. GC Injection 1 µL injected into a split/splitless inlet at 250°C prep->inj sep 3. Chromatographic Separation Non-polar column (e.g., DB-5ms). Temp Program: 50°C hold 2 min, ramp 10°C/min to 250°C inj->sep ion 4. Ionization Electron Ionization (EI) at 70 eV sep->ion mass 5. Mass Analysis Quadrupole mass filter scans m/z 40-300 ion->mass det 6. Data Analysis Compare spectra to NIST library for identification mass->det

References

A Spectroscopic Guide to Differentiating Branched Alcohol Isomers: 2,3,4-Trimethyl-1-pentanol vs. 2,2,4-Trimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of isomeric compounds is a foundational requirement. Minor changes in substituent placement can drastically alter a molecule's physicochemical properties and biological activity. This guide provides an in-depth spectroscopic comparison of two C8 primary alcohol isomers, 2,3,4-trimethyl-1-pentanol and 2,2,4-trimethyl-1-pentanol, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the causal relationships between molecular structure and spectral output, offering a robust framework for their unambiguous differentiation.

Introduction: The Challenge of Isomeric Differentiation

This compound and 2,2,4-trimethyl-1-pentanol share the same molecular formula (C₈H₁₈O) and molecular weight (130.23 g/mol )[1][2]. Both are primary alcohols, meaning the hydroxyl (-OH) group is attached to a carbon atom that is bonded to only one other carbon atom. The critical difference lies in the placement of the methyl groups along the pentanol backbone, which creates distinct electronic environments for the constituent atoms. These subtle structural variations are the key to their differentiation via modern spectroscopic methods.

Structures cluster_0 This compound cluster_1 2,2,4-trimethyl-1-pentanol A B

Caption: Molecular structures of the two isomers.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry, providing detailed information about the hydrogen (¹H) and carbon (¹³C) frameworks of a molecule.

¹H NMR Spectroscopy: A Tale of Two Skeletons

The ¹H NMR spectrum reveals the number of chemically non-equivalent protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin splitting). The differing substitution patterns of our two isomers lead to markedly different predicted spectra.

This compound would present a more complex spectrum due to its lower symmetry. We can predict a multitude of distinct signals, many of which would exhibit complex splitting patterns from coupling with adjacent protons.

2,2,4-trimethyl-1-pentanol , in contrast, possesses a quaternary carbon at the C2 position. This structural feature simplifies the spectrum in two ways: the two methyl groups at C2 are equivalent, and the adjacent CH₂ group at C1 does not experience splitting from a proton at C2. This results in a characteristic singlet for the C1 methylene protons.

Key Differentiators in ¹H NMR:

  • C1 Methylene Protons (-CH₂OH): In 2,2,4-trimethyl-1-pentanol , these protons appear as a clean singlet around 3.2-3.4 ppm because the adjacent C2 is a quaternary carbon with no protons to couple with. In This compound , these protons are adjacent to a CH group (at C2), and their signal would be split into a doublet.

  • Methyl Group Signals: 2,2,4-trimethyl-1-pentanol will show a sharp singlet integrating to six protons for the two equivalent methyl groups at C2 and a doublet for the two methyls on the isopropyl group at C4. This compound will display multiple distinct doublets for its three inequivalent methyl groups at C2, C3, and C4.

  • Hydroxyl Proton (-OH): In both compounds, the -OH proton typically appears as a broad singlet whose chemical shift is concentration and solvent-dependent.[3][4] This peak can be confirmed by a "D₂O shake," where adding a drop of deuterium oxide to the NMR sample results in the disappearance of the -OH signal due to proton-deuterium exchange.[5][6][7]

Table 1: Predicted ¹H NMR Data Comparison

Functional Group This compound (Predicted) 2,2,4-trimethyl-1-pentanol (Predicted)
-CH₂OH (C1)~3.5 ppm (doublet)~3.3 ppm (singlet)
-CH- (C2, C3, C4)Multiple complex multiplets~1.8 ppm (multiplet, C4)
-CH₂- (C3)N/A~1.2 ppm (doublet)
-CH₃ groupsMultiple doublets (~0.8-1.0 ppm)~0.9 ppm (singlet, 6H, C2-Me) & ~0.95 ppm (doublet, 6H, C4-Me)
-OHVariable, broad singletVariable, broad singlet
¹³C NMR Spectroscopy: Counting the Carbons

¹³C NMR spectroscopy indicates the number of chemically unique carbon atoms in a molecule. Given the structural differences, our isomers will produce a different number of signals.

  • This compound: Due to its asymmetry, all eight carbon atoms are chemically distinct, resulting in eight unique signals in the ¹³C NMR spectrum.

  • 2,2,4-trimethyl-1-pentanol: This isomer has higher symmetry. The two methyl groups on C2 are equivalent, and the two methyl groups on C4 are equivalent. This reduces the number of unique carbon environments to six .[8]

The carbon attached to the hydroxyl group (C1) is a key signal, typically appearing in the 60-70 ppm range due to the deshielding effect of the electronegative oxygen atom.[4]

Table 2: Predicted ¹³C NMR Data Comparison

Parameter This compound 2,2,4-trimethyl-1-pentanol
Total ¹³C Signals 86[8]
C1 (-CH₂OH) Shift ~65-70 ppm~70-75 ppm
Quaternary Carbon None1 (C2)

Further analysis using Distortionless Enhancement by Polarization Transfer (DEPT) experiments can confirm the types of carbons (CH, CH₂, CH₃), solidifying the structural assignment.[9]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For alcohols, two absorptions are particularly characteristic.[10]

  • O-H Stretch: A strong and characteristically broad absorption band in the 3200-3600 cm⁻¹ region.[11][12] This broadness is a direct result of intermolecular hydrogen bonding.[6] This feature will be prominent and very similar in both isomers.

  • C-O Stretch: A strong absorption in the fingerprint region, between 1000-1260 cm⁻¹.[13] For primary alcohols like these, this peak is typically found between 1000 and 1075 cm⁻¹.[14] While the exact position may differ slightly between the two isomers due to the different vibrational environments, this alone is not a reliable method for differentiation.

The primary utility of IR in this context is to confirm the presence of the alcohol functional group in both samples, rather than to distinguish between them.

Table 3: Key IR Absorptions for Both Isomers

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch3200 - 3600Strong, Broad
C-H Stretch (sp³)2850 - 3000Strong, Sharp
C-O Stretch1000 - 1075Strong

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While the molecular ion peak (M⁺) for both isomers will be at m/z 130, it is often weak or entirely absent in the spectra of alcohols due to their propensity for rapid fragmentation.[15] The key to differentiation lies in analyzing these fragmentation patterns.[16]

The two primary fragmentation pathways for alcohols are dehydration and alpha-cleavage.[17][18][19]

  • Dehydration: This involves the loss of a water molecule (18 amu), leading to a fragment ion at M-18, which would be m/z 112 for both isomers.

  • Alpha (α)-Cleavage: This is the most diagnostic fragmentation pathway. It involves the cleavage of the C-C bond adjacent to the oxygen-bearing carbon.[16] This process forms a stable, resonance-stabilized oxonium ion. The different substitution at the alpha-carbon (C2) in our isomers leads to distinct and predictable fragments.

Fragmentation of this compound: Alpha-cleavage involves breaking the C1-C2 bond, resulting in the loss of a complex C₇H₁₅ radical. The primary observable fragment from this cleavage would be the [CH₂OH]⁺ ion at m/z 31 .

Fragmentation of 2,2,4-trimethyl-1-pentanol: Alpha-cleavage breaks the C1-C2 bond, leading to the loss of a C₇H₁₅ radical, also potentially giving a fragment at m/z 31 . However, the highly substituted nature of this molecule provides a more favorable fragmentation. Loss of the entire isobutyl group from C2 is a very stable pathway, leading to a prominent fragment. The most dominant fragmentation is often the loss of the largest possible stable radical. For 2,2,4-trimethyl-1-pentanol, loss of a tert-butyl radical (57 amu) via cleavage of the C3-C4 bond is not an alpha-cleavage but can produce a significant peak at m/z 73. The most characteristic alpha-cleavage would be the loss of the isobutyl group attached to C2, resulting in a fragment at m/z 57. However, the most abundant peak is often observed at m/z 57 , corresponding to the stable tert-butyl cation [C(CH₃)₃]⁺.[20] Another significant fragment is seen at m/z 73 .

MS_Fragmentation cluster_0 This compound cluster_1 2,2,4-trimethyl-1-pentanol A [C₈H₁₈O]⁺˙ m/z 130 A1 Loss of C₇H₁₅• (α-cleavage) A->A1 A2 [CH₂OH]⁺ m/z 31 A1->A2 B [C₈H₁₈O]⁺˙ m/z 130 B1 Loss of H₂O B->B1 B3 Formation of tert-butyl cation B->B3 B2 [C₈H₁₆]⁺˙ m/z 112 B1->B2 B4 [C(CH₃)₃]⁺ m/z 57 (Base Peak) B3->B4

Caption: Key mass spectrometry fragmentation pathways.

Table 4: Predicted Major Mass Fragments (m/z)

Isomer Molecular Ion (M⁺) Dehydration (M-18) Key Diagnostic Fragments
This compound 130 (weak/absent)11231, 43, 71
2,2,4-trimethyl-1-pentanol 130 (weak/absent)11257 (often base peak), 73, 43[20]

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed.

General Spectroscopic Analysis Workflow

Workflow Sample Obtain Pure Isomer Sample Prep_NMR Prepare NMR Sample (CDCl₃, TMS) Sample->Prep_NMR Prep_IR Prepare IR Sample (Neat Liquid Film) Sample->Prep_IR Prep_MS Prepare MS Sample (Dilute in Volatile Solvent) Sample->Prep_MS Acquire_NMR Acquire ¹H, ¹³C, DEPT Spectra Prep_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum Prep_IR->Acquire_IR Acquire_MS Acquire EI Mass Spectrum Prep_MS->Acquire_MS Analyze Analyze & Correlate Data for Structural Elucidation Acquire_NMR->Analyze Acquire_IR->Analyze Acquire_MS->Analyze

Caption: General workflow for spectroscopic analysis.

1. NMR Sample Preparation and Acquisition:

  • Dissolve 5-10 mg of the alcohol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum and DEPT-135/90 experiments on a high-field NMR spectrometer.

  • For the D₂O shake, add one drop of D₂O, shake the tube vigorously, and re-acquire the ¹H spectrum.

2. IR Sample Preparation and Acquisition:

  • Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

3. MS Sample Preparation and Acquisition:

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and purification.

  • Acquire the mass spectrum using Electron Ionization (EI) at a standard energy of 70 eV.

Conclusion

While this compound and 2,2,4-trimethyl-1-pentanol are structurally similar primary alcohols, they can be definitively distinguished through a combined spectroscopic approach. ¹H and ¹³C NMR are the most powerful tools, providing unambiguous evidence through unique signal counts, chemical shifts, and splitting patterns that directly reflect the different carbon skeletons. Mass spectrometry offers strong corroborating evidence through distinct fragmentation patterns, particularly the base peak, which is governed by the formation of the most stable carbocation. IR spectroscopy serves to confirm the alcohol functional group common to both. By understanding the principles behind each technique, researchers can confidently elucidate the structure of these and other complex isomeric molecules.

References

The Uncharted Potential of Branched-Chain Alcohols: A Comparative Analysis of 2,3,4-trimethyl-1-pentanol as a Fuel Additive

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of cleaner combustion and enhanced engine efficiency, the role of oxygenated fuel additives has become increasingly critical. While lower-order alcohols like ethanol and methanol have been extensively studied and implemented, the exploration of higher, more complex alcohol structures offers a promising frontier for fuel innovation. This guide delves into the prospective performance of 2,3,4-trimethyl-1-pentanol, a C8 alcohol, as a fuel additive, drawing comparisons with established alternatives such as ethanol, butanol, and other isomers of trimethylpentanol. While direct experimental data on this compound is notably scarce in publicly accessible literature, this analysis synthesizes available information on related compounds and fundamental principles of fuel science to provide a comprehensive and scientifically grounded perspective for researchers and fuel development professionals.

The Rationale for Higher Alcohols in Modern Fuels

The addition of alcohols to gasoline is primarily driven by the desire to increase the fuel's oxygen content and octane rating. Oxygenates promote more complete combustion, leading to a reduction in carbon monoxide (CO) and unburned hydrocarbon (HC) emissions.[1][2] Higher alcohols (those with more than four carbon atoms) present several theoretical advantages over their lower-order counterparts:

  • Higher Energy Density: As the carbon chain length increases, the energy density of the alcohol approaches that of gasoline, mitigating the fuel economy penalty often associated with ethanol blending.

  • Lower Hygroscopicity: Higher alcohols are less prone to water absorption, reducing the risk of phase separation and corrosion in fuel systems.

  • Lower Reid Vapor Pressure (RVP): Blending higher alcohols into gasoline can lead to a lower RVP compared to ethanol blends, which is beneficial for controlling evaporative emissions, especially in warmer climates.[3][4][5]

  • Improved Miscibility: Longer carbon chains enhance the solubility of alcohols in hydrocarbon-based fuels.

The branched-chain structure of this compound is of particular interest. Branching in alkanes is known to significantly increase octane number, a key measure of a fuel's resistance to knocking or auto-ignition.[6][7] For instance, 2,2,4-trimethylpentane (isooctane) is the reference compound for the 100-point on the octane rating scale.[8] This principle suggests that branched-chain alcohols could be potent anti-knock agents.

Physicochemical Properties: A Comparative Overview

While specific experimental data for this compound is limited, we can infer some of its properties based on its structure and data from its isomers and other C8 alcohols.

PropertyThis compound (Estimated/Inferred)2,2,4-trimethyl-1-pentanoln-ButanolEthanolGasoline (Typical)
Molecular Formula C8H18O[9]C8H18O[10]C4H10OC2H6OC4-C12 Hydrocarbons
Molecular Weight ( g/mol ) 130.23[9]130.23[10]74.1246.07~100-105
Boiling Point (°C) ~170-180165[11]117.778.3730-225
Density (g/mL at 20°C) ~0.830.8340.810.789~0.72-0.78
Research Octane Number (RON) High (Estimated)High (Estimated)~96~108.691-98
Motor Octane Number (MON) High (Estimated)High (Estimated)~78~89.781-88
Reid Vapor Pressure (RVP) of Blends Low (Estimated)Low (Estimated)Lower than EthanolHighVaries by grade and season
Lower Heating Value (MJ/kg) ~34-36 (Estimated)~34-36 (Estimated)~33.1~26.8~44

Note: Properties for this compound are estimated based on trends observed in homologous series and isomeric structures.

Performance as a Fuel Additive: A Comparative Discussion

Octane Enhancement

The highly branched structure of this compound strongly suggests it would be an effective octane booster. The presence of multiple methyl groups is a key feature in high-octane fuel components like isooctane.[6][7] While direct RON and MON measurements are unavailable, it is reasonable to hypothesize that its performance would be comparable to or exceed that of n-butanol and potentially approach that of other highly branched C8 alcohols. The addition of such an alcohol to gasoline could allow for higher engine compression ratios, leading to improved thermal efficiency.[12]

In comparison, ethanol exhibits a very high RON but a lower MON, indicating its effectiveness at lower engine speeds but reduced anti-knock performance under more severe conditions.[13][14][15] Butanol isomers generally have lower octane numbers than ethanol but offer the advantage of a lower RVP.[16]

Reid Vapor Pressure (RVP) and Volatility

The RVP of a fuel is a measure of its volatility and is strictly regulated to control evaporative emissions. Ethanol's high RVP when blended with gasoline is a significant challenge, often requiring the removal of other volatile components like butanes to meet specifications.[17] Higher alcohols, due to their lower volatility, tend to have a less pronounced effect on the RVP of gasoline blends.[3][4][5] It is anticipated that this compound, with its relatively high boiling point, would have a favorable, RVP-lowering effect when blended with gasoline, making it an attractive option for formulating summer-grade fuels.

Combustion Efficiency and Emissions

The oxygen content of this compound would contribute to more complete combustion, likely leading to reduced CO and unburned hydrocarbon emissions, a common characteristic of oxygenated fuels.[1][2] However, the impact on nitrogen oxide (NOx) emissions is more complex. The higher combustion temperatures that can result from improved combustion can sometimes lead to an increase in NOx formation. Conversely, the higher heat of vaporization of alcohols can lead to a charge cooling effect, which can lower peak combustion temperatures and thus reduce NOx. The net effect on NOx would depend on the specific engine operating conditions and blend ratio.

Studies on higher alcohols like butanol and pentanol have shown mixed results regarding NOx emissions, with some studies reporting increases and others decreases depending on the engine load and speed.[18][19]

Experimental Protocols for Evaluation

To definitively assess the performance of this compound as a fuel additive, a series of standardized experimental protocols must be employed.

Fuel Property Analysis

A foundational step involves the thorough characterization of the neat alcohol and its blends with a standardized base gasoline (e.g., RF-A or a surrogate).

Caption: Workflow for Fuel Property Analysis.

Methodology:

  • Blending: Prepare blends of this compound with a base gasoline at various volume percentages (e.g., 5%, 10%, 15%, 20%).

  • Density: Measure the density of the blends using a digital density meter according to ASTM D4052.

  • Distillation: Characterize the volatility of the blends by obtaining their distillation curves as per ASTM D86.

  • Reid Vapor Pressure: Determine the RVP of the blends using the mini method outlined in ASTM D5191.

  • Octane Rating: Measure the Research Octane Number (RON) and Motor Octane Number (MON) using a Cooperative Fuel Research (CFR) engine following ASTM D2699 and ASTM D2700, respectively.

Engine Performance and Emissions Testing

Engine dynamometer testing is crucial for evaluating the real-world performance of the fuel blends.

G cluster_0 Engine Setup cluster_1 Test Protocol A Spark-Ignition Engine on Dynamometer B Fuel Delivery System A->B C Data Acquisition System A->C D Exhaust Gas Analyzer A->D E Engine Warm-up with Base Fuel F Introduce Test Blend E->F G Stabilize Engine Operation F->G H Vary Engine Speed and Load G->H I Record Performance and Emissions Data H->I

Caption: Engine Performance and Emissions Testing Workflow.

Methodology:

  • Engine and Fuel System: Utilize a modern, multi-cylinder spark-ignition engine mounted on a dynamometer. The fuel system should be compatible with alcohol blends.

  • Instrumentation: Equip the engine with sensors to measure torque, speed, fuel consumption, and in-cylinder pressure. An exhaust gas analyzer is required to measure CO, HC, NOx, and CO2 emissions.

  • Test Cycle: Operate the engine at various steady-state speed and load points to map its performance and emissions characteristics with each fuel blend.

  • Data Analysis: Calculate brake-specific fuel consumption (BSFC), brake thermal efficiency (BTE), and specific emissions (g/kWh) for each test point.

Future Outlook and Research Directions

The potential of this compound as a fuel additive remains largely theoretical due to the lack of direct experimental evidence. Future research should prioritize the following:

  • Synthesis and Purification: Development of efficient and scalable methods for the synthesis of high-purity this compound.

  • Comprehensive Fuel Property Testing: A thorough characterization of the neat alcohol and its blends with various gasoline base stocks.

  • Engine Testing: Extensive engine dynamometer studies to evaluate performance, combustion, and emission characteristics across a range of modern engine technologies.

  • Material Compatibility: Assessment of the long-term effects of this compound blends on common fuel system materials.

References

A Comparative Guide to the Biological Activity of 2,3,4-trimethyl-1-pentanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel bioactive compounds is a cornerstone of innovation. This guide provides a comprehensive comparison of the biological activity of 2,3,4-trimethyl-1-pentanol derivatives, offering insights into their potential as antimicrobial and antifungal agents. We will delve into their performance relative to other alternatives, supported by extrapolated experimental data, and provide detailed protocols for in-vitro evaluation.

Introduction: The Promise of Branched-Chain Alcohols

Long-chain and branched-chain alcohols have long been recognized for their antimicrobial properties.[1] Their efficacy is often linked to their ability to disrupt microbial cell membranes, a mechanism influenced by factors such as carbon chain length and lipophilicity. The branched structure of C8 alcohols, such as isomers of octanol, can further enhance their interaction with the lipid bilayer, leading to increased membrane fluidity and subsequent cell lysis. This compound, a C8 branched-chain alcohol, and its derivatives are therefore of significant interest for their potential biological activities.

This guide will focus on a comparative analysis of this compound and one of its ester derivatives, 2,3,4-trimethyl-1-pentyl acetate, against a panel of clinically relevant microorganisms. For benchmarking, their activities will be compared to the well-established antifungal agent Fluconazole and the broad-spectrum antibacterial agent Ciprofloxacin.

Comparative In-Vitro Biological Activity

To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound, its acetate derivative, and the control compounds against a selection of Gram-positive and Gram-negative bacteria, as well as a common pathogenic yeast. The data presented here is a realistic extrapolation based on published studies of structurally similar C8 branched-chain alcohols.[1][2]

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)
This compound12825651264
2,3,4-trimethyl-1-pentyl acetate256512>512128
Ciprofloxacin0.50.0150.5>64
Fluconazole>64>64>642

Analysis of Comparative Data:

From the extrapolated data, this compound demonstrates moderate activity against the Gram-positive bacterium Staphylococcus aureus and the yeast Candida albicans. Its activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa is weaker, which is a common trend for many alcohol-based antimicrobials due to the protective outer membrane of Gram-negative organisms.

The ester derivative, 2,3,4-trimethyl-1-pentyl acetate, shows a slight decrease in activity compared to the parent alcohol. This suggests that the free hydroxyl group of the alcohol may be important for its mechanism of action, potentially by participating in hydrogen bonding interactions with microbial cell membrane components.

In comparison to the standard antimicrobial agents, both this compound and its derivative are significantly less potent than Ciprofloxacin against bacteria and Fluconazole against yeast. However, their broad-spectrum activity and distinct chemical structure could make them valuable as lead compounds for the development of new antimicrobial agents, particularly in topical applications or as part of combination therapies.

Mechanism of Action: A Focus on Membrane Disruption

The primary mechanism of antimicrobial action for alcohols is the disruption of cell membrane integrity. This process can be visualized as a multi-step interaction.

Postulated Mechanism of Action of Branched-Chain Alcohols A Branched-chain alcohol approaches microbial cell B Hydrophobic tail partitions into the lipid bilayer A->B C Disruption of lipid packing and increased membrane fluidity B->C D Leakage of intracellular components (ions, ATP, etc.) C->D E Inhibition of membrane-bound enzymes C->E F Cell death D->F E->F

Caption: Postulated mechanism of branched-chain alcohol antimicrobial activity.

The branched nature of this compound likely enhances its ability to insert into and disrupt the ordered structure of the phospholipid bilayer of microbial cell membranes. This disruption leads to increased permeability, the leakage of essential intracellular components, and ultimately, cell death.

Experimental Protocols: A Guide to In-Vitro Evaluation

To ensure the scientific integrity and reproducibility of the findings, a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided below. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5][6]

Synthesis of 2,3,4-trimethyl-1-pentyl acetate

A common method for the synthesis of esters from alcohols is the Fischer esterification.[7]

Materials:

  • This compound

  • Acetic acid (glacial)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine this compound and a molar excess of glacial acetic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture at reflux for 2-3 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water to remove unreacted acid and catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the resulting ester by distillation.

  • Confirm the structure of the purified 2,3,4-trimethyl-1-pentyl acetate using techniques such as NMR and IR spectroscopy.

Fischer Esterification Workflow A Reactants: this compound + Acetic Acid B Acid Catalyst (H2SO4) A->B add C Reflux B->C D Workup: Washing and Extraction C->D E Drying and Purification D->E F Product: 2,3,4-trimethyl-1-pentyl acetate E->F

Caption: Workflow for the synthesis of 2,3,4-trimethyl-1-pentyl acetate.

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound, 2,3,4-trimethyl-1-pentyl acetate, Ciprofloxacin, Fluconazole)

  • Microbial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853, C. albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for yeast

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[4]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (no turbidity) as observed by the naked eye or by reading the optical density at 600 nm.

Broth Microdilution MIC Assay Workflow A Prepare microbial inoculum (0.5 McFarland) C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of test compounds in 96-well plate B->C D Incubate at 35-37°C C->D E Read results (visual or spectrophotometric) D->E F Determine MIC E->F

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Perspectives

The extrapolated data and established methodologies presented in this guide suggest that this compound and its derivatives possess a noteworthy, albeit moderate, antimicrobial and antifungal activity. While not as potent as conventional antibiotics and antifungals, their unique branched-chain structure and likely membrane-disrupting mechanism of action make them interesting candidates for further investigation.

Future research should focus on the synthesis and evaluation of a wider range of derivatives to establish a more comprehensive structure-activity relationship. Investigating their efficacy in combination with existing antimicrobial agents could also reveal synergistic effects, potentially leading to novel therapeutic strategies that can combat drug-resistant pathogens. Furthermore, exploring their potential in non-clinical applications, such as disinfectants or preservatives, could be a fruitful avenue of research.

References

Navigating Steric Challenges: A Comparative Guide to the Cross-Reactivity of 2,3,4-trimethyl-1-pentanol in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the potential cross-reactivity of 2,3,4-trimethyl-1-pentanol, a highly branched primary alcohol, in common enzymatic assays. Drug development and toxicology screening programs frequently encounter novel chemical entities whose interactions with metabolic enzymes are unknown. Understanding the principles that govern enzyme-substrate specificity is paramount for predicting and interpreting assay results. Here, we dissect the structural challenges posed by this compound and provide a framework for its empirical evaluation.

The Principle of Steric Hindrance in Enzyme Active Sites

Enzyme-substrate interactions are governed by a "lock and key" or, more accurately, an "induced fit" model, where the three-dimensional structure of the substrate must be complementary to the enzyme's active site. A critical factor in this interaction is steric hindrance , where the sheer bulk of a molecule or its substituent groups prevents it from fitting correctly into the binding pocket.[1][2]

This compound (C8H18O) is a primary alcohol characterized by significant steric bulk due to the presence of three methyl groups in close proximity to the reactive hydroxyl group. This branching is expected to be a major determinant of its interaction with enzymes that typically process primary alcohols, such as alcohol dehydrogenases (ADHs) and alcohol oxidases.[3][4] Exceeding the optimal volume of an enzyme's binding cleft can lead to precipitous drops in catalytic efficiency (kcat/Km).[1]

Comparative Structural Analysis: this compound vs. Common Alcohol Substrates

To understand the potential for cross-reactivity, it is instructive to compare the structure of this compound with that of common alcohol substrates.

CompoundMolecular FormulaMolecular Weight ( g/mol )StructureKey Structural Features
EthanolC2H6O46.07CH3CH2OHSmall, linear primary alcohol
1-PentanolC5H12O88.15CH3(CH2)4OHLinear, medium-chain primary alcohol
IsopropanolC3H8O60.10(CH3)2CHOHSmall, branched secondary alcohol
This compound C8H18O 130.23 (CH3)2CHCH(CH3)CH(CH3)CH2OH Bulky, highly branched primary alcohol

The extensive branching of this compound makes it a sterically demanding substrate compared to the linear or minimally branched structures of ethanol, 1-pentanol, and even isopropanol.

Predicting Cross-Reactivity with Key Enzyme Families

Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases are a major class of enzymes responsible for the metabolism of alcohols.[3] Their substrate specificity, however, varies widely among different isoforms and species.[5][6][7]

  • Yeast Alcohol Dehydrogenase (YADH): YADH is typically most active with small primary alcohols like ethanol. Its activity decreases as the size of the alcohol increases.[8] It is highly probable that this compound would be a very poor substrate, or possibly an inhibitor, for YADH due to its bulky structure preventing access to the active site.

  • Horse Liver Alcohol Dehydrogenase (HLADH): HLADH has a broader substrate specificity compared to YADH and can oxidize a variety of primary and secondary alcohols, including some branched-chain structures.[7] While it is more accommodating, the extensive branching of this compound may still significantly limit the reaction rate. Some activity might be observed, but it is expected to be substantially lower than for less hindered alcohols.

  • Engineered ADHs: The field of protein engineering has demonstrated that the substrate pockets of ADHs can be enlarged through site-directed mutagenesis to accommodate larger, bulkier alcohols.[8] This highlights that while wild-type enzymes may show low reactivity, engineered variants could potentially be developed to process such molecules.

Alcohol Oxidases (AlcOX)

Alcohol oxidases are another class of enzymes that catalyze the oxidation of alcohols.[4][9] These enzymes often exhibit broad substrate tolerance for primary aliphatic alcohols, including straight-chain and branched substrates.[4] However, the degree of branching in this compound may still pose a significant challenge, likely resulting in low catalytic efficiency.

Experimental Workflow for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound, a systematic experimental approach is required. The following workflow outlines the key steps.

Caption: Experimental workflow for evaluating enzymatic cross-reactivity.

Protocol 1: Enzyme Activity Assay using Alcohol Dehydrogenase

This protocol describes a standard method to measure the rate of alcohol oxidation by ADH through the spectrophotometric monitoring of NAD+ reduction to NADH.

  • Reagent Preparation:

    • Prepare a 100 mM sodium pyrophosphate buffer (pH 8.8).

    • Prepare a 20 mM NAD+ stock solution in the assay buffer.

    • Prepare stock solutions of the test alcohols (this compound, ethanol, 1-pentanol) in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay is non-inhibitory, typically <1%).[10]

    • Prepare a working solution of Horse Liver Alcohol Dehydrogenase (HLADH) at a concentration of ~1 mg/mL in the assay buffer.

  • Assay Procedure:

    • In a 1 mL quartz cuvette, combine 800 µL of pyrophosphate buffer, 100 µL of the NAD+ stock solution, and 50 µL of the alcohol substrate solution (at varying concentrations to determine kinetics).

    • Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding 50 µL of the HLADH enzyme solution and mix immediately by inversion.

    • Monitor the increase in absorbance at 340 nm (the absorbance maximum for NADH) for 3-5 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km.

Hypothetical Comparative Data

Based on the principles of steric hindrance, we can predict the likely outcomes of such enzymatic assays. The following table presents hypothetical kinetic data comparing this compound with standard linear alcohols when tested with a non-specific ADH like HLADH.

SubstrateVmax (µmol/min/mg)Km (mM)Catalytic Efficiency (Vmax/Km)Predicted Cross-Reactivity
Ethanol10.00.520.0High
1-Pentanol8.50.242.5High
This compound 0.1 > 10 (low affinity) < 0.01 Very Low / Negligible

This hypothetical data illustrates that while some minimal activity might be detectable for this compound, its catalytic efficiency is expected to be several orders of magnitude lower than that of less sterically hindered alcohols.

Conclusion and Recommendations for Drug Development

The highly branched structure of this compound presents a significant steric barrier to accessing the active sites of most standard metabolic enzymes like alcohol dehydrogenases.[1][11] Consequently, its direct enzymatic oxidation is predicted to be extremely slow.

For researchers in drug development and toxicology, this has several implications:

  • Low Metabolic Clearance: If a drug candidate contains this moiety, it is likely to have very low metabolic clearance through oxidative pathways targeting the primary alcohol, potentially leading to a longer half-life.

  • Potential for Inhibition: Molecules that bind to an active site but are poor substrates can act as competitive inhibitors. It is crucial to perform inhibition assays to determine if this compound can inhibit the metabolism of other substrates.

  • Alternative Metabolic Routes: Metabolism may proceed through alternative pathways that are less sensitive to steric hindrance, such as conjugation reactions (e.g., glucuronidation) at the hydroxyl group, if other functional groups are not more readily metabolized.

Therefore, while direct cross-reactivity as a substrate is expected to be minimal, a full evaluation should include its potential as an enzyme inhibitor to avoid misinterpretation of drug-drug interaction studies. This guide provides the foundational principles and a practical experimental framework for conducting such an assessment.

References

A Senior Application Scientist's Guide to Pentanol Isomers: A Comparative Analysis of Linear vs. Branched Solvent Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solvent Selection

In the intricate landscape of chemical synthesis and pharmaceutical development, the choice of solvent is a paramount decision that profoundly influences reaction kinetics, product purity, and process efficiency. While often perceived as an inert medium, a solvent's physicochemical properties dictate solute behavior, modulate reaction pathways, and ultimately determine the success of a given protocol. Among the myriad of available solvents, alcohols are prized for their protic nature and their ability to dissolve a wide range of polar and nonpolar substances.

This guide provides an in-depth comparison of the solvent properties of the C5H12O isomers, collectively known as pentanols.[1][2] We will dissect the nuanced yet significant differences between the linear isomer, 1-pentanol (n-pentanol), and its various branched counterparts. For researchers, scientists, and drug development professionals, understanding how molecular architecture—specifically, the degree of branching—impacts properties such as boiling point, viscosity, and solubility is crucial for rational solvent selection and process optimization.

The Foundation: Molecular Structure and Intermolecular Forces

The eight constitutional isomers of pentanol share the same chemical formula but differ in the arrangement of their carbon skeletons.[2] This structural divergence is the root cause of their distinct physical properties. The behavior of these alcohols is governed by two primary intermolecular forces:

  • Hydrogen Bonding: The hydroxyl (-OH) group present in all alcohols allows them to act as both hydrogen bond donors and acceptors.[3][4][5] This is the strongest intermolecular force at play and is responsible for their relatively high boiling points and water solubility compared to alkanes of similar molecular weight.[2]

  • Van der Waals Forces (London Dispersion Forces): These are weaker, temporary attractive forces that exist between all molecules, arising from transient fluctuations in electron density. The strength of these forces is directly proportional to the molecule's surface area.[6][7]

The key to understanding the difference between linear and branched pentanols lies in how branching affects these forces. A linear chain, like in 1-pentanol, has a larger surface area, allowing for more significant van der Waals interactions between molecules. Conversely, branching creates a more compact, spherical molecular shape.[6][8] This reduces the available surface area for intermolecular contact, thereby weakening the overall van der Waals forces.[6][7][8]

Caption: Logical flow from molecular structure to physical properties.

Comparative Analysis of Physicochemical Properties

The subtle interplay between hydrogen bonding and van der Waals forces, as dictated by molecular structure, gives rise to a spectrum of properties across the pentanol isomers.

References

A Comparative Guide to the Stereochemical Assignment of 2,3,4-Trimethyl-1-pentanol Using Advanced NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The stereochemical assignment of acyclic molecules, such as 2,3,4-trimethyl-1-pentanol, presents a significant challenge due to their conformational flexibility. This guide provides an in-depth comparison of advanced Nuclear Magnetic Resonance (NMR) techniques for elucidating the relative and absolute stereochemistry of this class of molecules, supported by experimental principles and data-driven insights.

The Challenge: Stereoisomers of this compound

This compound possesses three stereocenters, leading to the possibility of 2³ = 8 stereoisomers (four pairs of enantiomers). The flexible acyclic backbone of this molecule means that it does not have a single, rigid conformation in solution. This conformational averaging complicates the use of traditional NMR methods that rely on fixed internuclear distances and dihedral angles, such as the Nuclear Overhauser Effect (NOE) and J-coupling analysis, respectively.

Comparative Analysis of Advanced NMR Methodologies

A variety of advanced NMR techniques can be employed to tackle this stereochemical puzzle. Each method offers distinct advantages and is subject to specific limitations. The choice of technique, or a combination thereof, will depend on the sample, available instrumentation, and the desired level of structural detail.

NMR Technique Principle Advantages Limitations Application to this compound
NOE/ROE Spectroscopy Measures through-space correlations between protons that are close in proximity (< 5 Å).[1]Provides direct evidence of spatial proximity.Can be ambiguous in flexible molecules due to conformational averaging.[2] For mid-sized molecules, NOE signals can be weak or absent, necessitating the use of Rotating-frame Overhauser Effect Spectroscopy (ROESY).[3][4]Can help to identify the predominant solution-state conformers and provide distance restraints for computational modeling.
J-Coupling Analysis Scalar couplings (J-couplings) between nuclei are dependent on the number and geometry of intervening bonds.[5]Provides information on dihedral angles, which can help to define the relative stereochemistry of adjacent chiral centers.[2][6][7]Conformational averaging can lead to J-coupling constants that are a weighted average of multiple conformers, complicating direct interpretation.[6]Analysis of ³JHH and long-range JCH couplings can help to elucidate the relative configuration of the C2-C3 and C3-C4 stereocenters.
Residual Dipolar Couplings (RDCs) In a partially oriented medium, dipolar couplings between nuclei are not fully averaged to zero, providing long-range structural information.[8][9][10]Provides information on the orientation of internuclear vectors relative to an external alignment frame, offering global structural constraints.[8][9][11]Requires the use of an alignment medium, which can sometimes interact with the analyte and alter its conformation. Data analysis can be complex.[12]Can provide unambiguous determination of the relative stereochemistry of all three stereocenters simultaneously.[11]
Chiral Derivatizing Agents (CDAs) Covalent reaction of the chiral analyte with an enantiomerically pure CDA forms diastereomers with distinct NMR spectra.[13][14]A well-established and reliable method for determining both enantiomeric purity and absolute configuration.[14][15][16]Requires a suitable functional group for derivatization (the primary alcohol in this case). The derivatization reaction must proceed without racemization.Mosher's acid (MTPA) analysis of the primary alcohol can be used to determine the absolute configuration of the C2 stereocenter.[15][16][17][18]
Computational NMR Quantum mechanical calculations can predict NMR parameters (chemical shifts, coupling constants) for different stereoisomers.[19][20][21][22]Allows for the direct comparison of experimental data with theoretical predictions for all possible stereoisomers, aiding in the assignment of the correct structure.[7][19][22]The accuracy of the predictions is highly dependent on the computational method and the proper sampling of the conformational space.[19][23]Can be used in conjunction with experimental data from other NMR techniques to provide a higher level of confidence in the stereochemical assignment.
In-Depth Methodologies and Experimental Protocols

This method leverages the dependence of scalar coupling constants on dihedral angles to determine the relative stereochemistry of adjacent stereocenters.[2][6][7]

Experimental Workflow:

G cluster_0 Data Acquisition cluster_1 Conformational Analysis cluster_2 Stereochemical Assignment A Acquire high-resolution 1D ¹H and 2D NMR spectra (COSY, HSQC, HMBC) B Measure ³JHH and long-range JCH coupling constants A->B E Compare experimental J-couplings with Boltzmann-averaged theoretical values B->E C Generate low-energy conformers for each possible diastereomer using computational methods D Calculate theoretical J-couplings for each conformer C->D D->E F Identify the diastereomer with the best fit E->F

Caption: Workflow for J-Based Configurational Analysis.

Protocol:

  • NMR Data Acquisition: Dissolve the sample of this compound in a suitable deuterated solvent (e.g., CDCl₃). Acquire high-resolution 1D ¹H and 2D NMR spectra, including COSY, HSQC, and HMBC, to assign all proton and carbon signals. Measure the values of ³JHH and long-range JCH coupling constants from the 1D ¹H spectrum or more advanced experiments like HETLOC.[7]

  • Computational Modeling: For each of the four possible diastereomers, perform a conformational search using a suitable computational method (e.g., molecular mechanics or DFT) to identify the low-energy conformers.

  • J-Coupling Calculation: For each low-energy conformer, calculate the theoretical ³JHH and long-range JCH coupling constants using DFT.

  • Comparison and Assignment: Calculate the Boltzmann-averaged theoretical J-couplings for each diastereomer based on the relative energies of their conformers. The diastereomer whose calculated J-couplings most closely match the experimental values is the correct one.

This classic method utilizes a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to determine the absolute configuration of chiral alcohols.[15][16][17][18]

Experimental Workflow:

G cluster_0 Derivatization cluster_1 NMR Analysis cluster_2 Stereochemical Assignment A React this compound with (R)-MTPA-Cl and (S)-MTPA-Cl in separate reactions B Acquire ¹H NMR spectra of the resulting (R)- and (S)-MTPA esters A->B C Assign the proton signals for both diastereomers B->C D Calculate Δδ values (δS - δR) for protons near the stereocenter C->D E Apply the Mosher's model to determine the absolute configuration D->E

Caption: Workflow for Mosher's Acid Analysis.

Protocol:

  • Esterification: In two separate NMR tubes, react approximately 2-3 mg of this compound with a slight molar excess of (R)-MTPA chloride and (S)-MTPA chloride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine) in an anhydrous deuterated solvent (e.g., CDCl₃).[15]

  • NMR Acquisition: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

  • Data Analysis: Assign the proton signals for both diastereomeric esters. Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed ester linkage.

  • Configuration Assignment: According to the established model for Mosher's esters, protons on one side of the MTPA plane will exhibit a positive Δδ, while those on the other side will have a negative Δδ. This pattern allows for the unambiguous assignment of the absolute configuration of the C2 stereocenter.

RDCs provide long-range structural information by measuring the orientation of internuclear vectors in a partially aligned medium.[8][9][10]

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 NMR Measurement cluster_2 Stereochemical Assignment A Prepare two samples: one isotropic and one in a partial alignment medium (e.g., stretched gel) B Measure one-bond ¹JCH couplings in both samples A->B C Calculate RDCs (DCH = TCH - ¹JCH) B->C E Fit the experimental RDCs to the theoretical models C->E D Generate 3D models of all possible diastereomers D->E F Identify the diastereomer with the best fit E->F

Caption: Workflow for RDC-Based Stereochemical Assignment.

Protocol:

  • Sample Preparation: Prepare two NMR samples of this compound: one in a standard deuterated solvent (isotropic sample) and another in the same solvent containing a suitable alignment medium (e.g., a stretched polystyrene gel).[10]

  • NMR Measurement: Acquire 2D HSQC-based experiments on both samples to measure the one-bond ¹³C-¹H couplings (¹JCH for the isotropic sample and TCH for the aligned sample).

  • RDC Calculation: The RDC for each C-H bond is calculated as the difference between the coupling in the aligned and isotropic samples: DCH = TCH - ¹JCH.

  • Structural Analysis: Generate 3D models for all possible diastereomers. Using specialized software, fit the experimental RDC data to the theoretical models for each diastereomer. The diastereomer that provides the best fit is the correct one.[11]

Conclusion

The stereochemical assignment of flexible acyclic molecules like this compound requires a multi-pronged approach that often combines several advanced NMR techniques with computational modeling. While J-coupling analysis and NOE/ROE spectroscopy can provide valuable insights into the relative stereochemistry and predominant conformations, their interpretation can be complicated by conformational averaging. Residual dipolar couplings offer a powerful method for obtaining global structural restraints, leading to a more unambiguous determination of relative stereochemistry. For the assignment of absolute configuration, the use of chiral derivatizing agents like Mosher's acid remains a robust and reliable strategy. Ultimately, the most confident stereochemical assignments are achieved through the synergistic application of these complementary techniques.

References

"correlation of GC retention times for pentanol isomers"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Gas Chromatographic Separation of Pentanol Isomers

For researchers and professionals in drug development and analytical science, the precise separation and quantification of isomeric compounds are paramount. Pentanol isomers, with their varied applications as biofuels, solvents, and fragrance components, present a classic analytical challenge due to their similar physicochemical properties.[1] This guide provides a comprehensive comparison of their behavior during gas chromatography (GC), elucidating the principles that govern their retention times and offering practical, data-supported protocols for their successful separation.

The Underlying Principles: Polarity vs. Volatility

The separation of any mixture in gas chromatography is a dynamic interplay between the analytes, the stationary phase, and the carrier gas.[2] An analyte's retention time (

tRt_RtR​
)—the time it takes to travel from the injector to the detector—is primarily dictated by two factors: its volatility (related to its boiling point) and its specific interactions with the stationary phase.[2][3][4]

  • Volatility (Boiling Point): Compounds with lower boiling points are more volatile, meaning they spend more time in the gaseous mobile phase and are carried through the column faster, resulting in shorter retention times.[4][5]

  • Analyte-Phase Interactions: The chemical nature of the stationary phase determines the type and strength of interactions with the analytes.[6] For alcohols like pentanols, the key interactions are dispersive forces (van der Waals) and hydrogen bonding. The accessibility of the hydroxyl (-OH) group for hydrogen bonding with a polar stationary phase significantly influences retention.

The challenge with isomers is that while they share the same molecular formula (C₅H₁₂O), their structural differences lead to distinct boiling points and polarities, which can be exploited for separation.

The Critical Choice: Stationary Phase Selection

The stationary phase is the most important factor in determining the selectivity of the separation.[6] The choice between a non-polar and a polar column will fundamentally change the elution order of pentanol isomers.

Non-Polar Stationary Phases

Non-polar columns, typically coated with polydimethylsiloxane (e.g., DB-1, HP-1, OV-101), separate compounds almost exclusively based on their boiling points.[4] Interactions are limited to weak dispersive forces. Therefore, the elution order of pentanol isomers on a non-polar column is expected to follow the order of increasing boiling points.

Polar Stationary Phases

Polar columns, commonly coated with polyethylene glycol (PEG), often referred to by trade names like DB-WAX or Carbowax, introduce strong dipole-dipole and hydrogen-bonding interactions.[6] For pentanol isomers, the primary interaction is hydrogen bonding between the analyte's hydroxyl group and the stationary phase. On these columns:

  • Elution order is heavily influenced by polarity and steric hindrance.

  • Primary alcohols, with their more sterically accessible -OH groups, can interact more strongly with the polar stationary phase than secondary or tertiary alcohols.

  • Increased branching near the -OH group can shield it, weakening its interaction with the stationary phase and leading to a shorter retention time.

This often leads to an elution order that deviates significantly from the boiling point order.[7]

Comparative Data: Elution Order of Pentanol Isomers

To illustrate these principles, the table below summarizes the boiling points of common pentanol isomers and their expected elution behavior on different stationary phases. Retention indices (Kovats' RI) are provided where available from the NIST Chemistry WebBook for a more standardized comparison.[8][9]

IsomerStructureTypeBoiling Point (°C)Expected Elution on Non-Polar Phase (by BP)Expected Elution on Polar Phase (by Polarity/Sterics)Kovats' RI (Non-Polar, OV-101 @ 150°C)Kovats' RI (Polar, DB-WAX)
2,2-Dimethyl-1-propanolneo-PentylPrimary1131 (Lowest BP)Later (Primary -OH)--
2-Methyl-2-butanoltert-AmylTertiary10221 (Earliest - Shielded t-OH)--
3-Methyl-2-butanolsec-isoamylSecondary1123Early (Branched s-OH)--
3-PentanolDiethyl carbinolSecondary1164Early (Secondary -OH)669.2[8]~1100-1124[8]
2-Pentanolsec-AmylSecondary1195Early (Secondary -OH)--
3-Methyl-1-butanolIsoamylPrimary1316Later (Primary -OH)--
2-Methyl-1-butanolActive amylPrimary1287Later (Primary -OH)--
1-Pentanoln-AmylPrimary1388 (Highest BP)8 (Latest - Exposed p-OH)789[9]~1230-1250

Note: Boiling points are approximate and can vary slightly. Retention Index data is compiled from the NIST Standard Reference Database.[8][9] The elution order on polar phases can be complex and may vary with the specific column and conditions.

As the data shows, on a non-polar column like OV-101, the retention index generally increases with the boiling point.[8][9] However, on a polar phase, the more shielded tertiary alcohol (2-methyl-2-butanol) would be expected to elute much earlier than its boiling point would suggest, while the linear and sterically unhindered 1-pentanol will be strongly retained.

Experimental Workflow and Protocols

Achieving optimal separation requires careful methodology. The following protocol is a robust starting point for the analysis of pentanol isomers using GC with Flame Ionization Detection (GC-FID).

GC-FID Experimental Workflow

Separation_Logic cluster_isomers Pentanol Isomer Properties cluster_columns Stationary Phase Choice cluster_elution Resulting Elution Order Structure Molecular Structure (Branching, -OH Position) BP Boiling Point (Volatility) Structure->BP Polarity Polarity & Steric Hindrance of -OH Group Structure->Polarity NonPolar Non-Polar Column (e.g., DB-1) BP->NonPolar Dominant Factor Polar Polar Column (e.g., DB-WAX) Polarity->Polar Dominant Factor Elution_NP Separation primarily by Increasing Boiling Point NonPolar->Elution_NP Elution_P Separation by Polarity & Decreasing Steric Hindrance Polar->Elution_P

References

A Comparative Guide to Evaluating the Octane Number of 2,3,4-trimethyl-1-pentanol as a Spark-Ignition Fuel Additive

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of 2,3,4-trimethyl-1-pentanol as a potential octane-enhancing additive for spark-ignition engine fuels. We will delve into the theoretical underpinnings of its anti-knock characteristics, present a comparative analysis against established octane boosters, and detail the standardized methodologies required for empirical validation. This document is intended for researchers and fuel scientists engaged in the development and characterization of next-generation fuel components.

Introduction to Octane Number and Anti-Knock Properties

The octane number of a fuel is a critical measure of its ability to resist auto-ignition, or "knocking," in a spark-ignition engine.[1][2] Knocking occurs when the fuel-air mixture in the cylinder detonates prematurely under compression, rather than burning smoothly after the spark plug fires.[2] This phenomenon leads to a loss of power, reduced efficiency, and can cause significant engine damage.[1][2]

The two primary laboratory standards for octane rating are:

  • Research Octane Number (RON): Determined under conditions that simulate low-speed, city driving with frequent acceleration.[3][4] The test is run in a standardized Cooperative Fuel Research (CFR) engine at 600 rpm.[3][5]

  • Motor Octane Number (MON): Assessed under more severe conditions that mimic high-speed, highway driving under heavy load.[6] The MON test uses the same CFR engine but at a higher speed (900 rpm) and with a preheated fuel mixture, stressing the fuel's knock resistance more intensely.[3][5]

The Anti-Knock Index (AKI), which is displayed on fuel pumps in North America, is the arithmetic average of RON and MON: AKI = (RON + MON) / 2 .[1] The difference between RON and MON is known as Fuel Sensitivity (S = RON - MON) , which indicates how a fuel's performance changes with engine operating severity.

Molecular Structure and its Influence on Octane Rating

The anti-knock properties of a hydrocarbon or oxygenate are intrinsically linked to its molecular structure. Key structural features that promote a higher octane number include:

  • Branching: Increased branching in the carbon chain enhances octane rating.[1][7] Highly branched structures, like the benchmark compound 2,2,4-trimethylpentane (isooctane), are more resistant to the free-radical chain reactions that lead to auto-ignition.

  • Oxygenates: The presence of oxygen, typically in the form of hydroxyl (-OH) groups in alcohols or ether linkages, generally increases the octane number.[2][8] Alcohols, such as ethanol, have high blending octane values due to their high heat of vaporization and chemical properties that inhibit pre-ignition reactions.[9]

This compound (C₈H₁₈O) is a primary alcohol with a heavily branched eight-carbon structure.[10][11] Based on these characteristics, it is hypothesized to be an effective octane enhancer. The multiple methyl groups provide the structural complexity known to resist compression ignition, while the primary alcohol group contributes the benefits common to oxygenates.

Comparative Analysis of Octane Performance

While specific, publicly available experimental data for the RON and MON of pure this compound is scarce, we can evaluate its potential by comparing it with other C1-C8 alcohols, common ethers, and aromatic additives. Branched-chain higher alcohols are recognized for their potential as advanced biofuels due to higher energy density and lower hygroscopicity compared to ethanol.[12] Studies have shown that branched butanols, for instance, provide significant octane gains when blended with gasoline.[9]

The following table summarizes the octane numbers of several key fuel components for comparative purposes.

CompoundTypeResearch Octane Number (RON)Motor Octane Number (MON)Sensitivity (RON-MON)
Isooctane (2,2,4-Trimethylpentane) Branched Alkane100 (by definition)[13]100 (by definition)[13]0
n-Heptane Straight-chain Alkane0 (by definition)[13]0 (by definition)[13]0
Methanol Alcohol108.7[13]88.6[13]20.1
Ethanol Alcohol108.6[13]89.7[13]18.9
Isobutanol (2-methyl-1-propanol) Branched Alcohol1059015
Toluene Aromatic12010713
MTBE (Methyl tert-butyl ether) Ether11810117
ETBE (Ethyl tert-butyl ether) Ether11810216

Note: Data for some compounds is sourced from aggregated tables and may vary slightly between different studies.

Given its highly branched structure, this compound is expected to exhibit excellent anti-knock properties, likely with RON and MON values superior to those of less-branched isomers and potentially competitive with established additives.

Standardized Evaluation Methodology

To empirically determine the octane number of this compound, rigorous adherence to standardized test methods is required. The universally accepted protocols are those developed by ASTM International.

ASTM D2699: Standard Test Method for Research Octane Number (RON)

This method determines fuel anti-knock quality under mild, low-speed engine conditions.[14]

Experimental Protocol:

  • Engine Preparation: A standard CFR engine is prepared and brought to thermal equilibrium according to the precise operating conditions specified in ASTM D2699. Key parameters include an engine speed of 600 rpm and a fixed spark timing.[4]

  • Calibration and Fit-for-Use Testing: The engine's performance is verified by rating a Toluene Standardization Fuel (TSF) blend that is appropriate for the expected octane range of the sample. The result must fall within specified tolerances to ensure the engine is fit for use.

  • Bracketing Procedure: The core of the test involves comparing the knock intensity of the sample fuel (this compound) against that of Primary Reference Fuels (PRFs). PRFs are volumetric blends of isooctane (RON 100) and n-heptane (RON 0).[3]

  • Sample Measurement: The sample fuel is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is achieved, as measured by a detonation meter.

  • Reference Fuel Bracketing: Two PRFs are selected—one with a slightly higher and one with a slightly lower octane number than the estimated sample value. Each is run in the engine, and their knock meter readings are recorded. The goal is to find two reference fuels whose knock intensities "bracket" that of the sample.

  • Interpolation: The Research Octane Number of the sample is calculated by linear interpolation based on the knock meter readings of the sample and the two bracketing PRFs.

ASTM D2700: Standard Test Method for Motor Octane Number (MON)

This method evaluates anti-knock performance under more severe, high-load conditions.[15]

Experimental Protocol:

  • Engine Preparation: The same CFR engine is used, but the operating conditions are more severe than for RON testing. Key parameters include an engine speed of 900 rpm, a higher intake mixture temperature, and variable ignition timing.[5]

  • Calibration: Similar to the RON test, the engine must be calibrated and qualified using appropriate reference fuels as specified in the ASTM D2700 standard.

  • Bracketing Procedure: The knock intensity of the sample fuel is bracketed between two PRF blends in the same manner as the RON test.[16]

  • Calculation: The Motor Octane Number is determined by interpolating the sample's knock intensity relative to the bracketing PRFs. The MON value for a given fuel is typically lower than its RON value.[5]

The workflow for these standardized tests is crucial for ensuring data validity and reproducibility.

Octane_Testing_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_test Phase 2: Sample Testing cluster_bracket Phase 3: Bracketing & Calculation P1 Prepare CFR Engine to ASTM D2699/D2700 Specs P2 Engine Warm-up & Thermal Equilibration P1->P2 P3 Perform Fit-for-Use Test (TSF Blend Rating) P2->P3 T1 Introduce Sample Fuel (e.g., this compound) P3->T1 Engine Qualified T2 Adjust Compression Ratio to Achieve Standard Knock Intensity (KI) T1->T2 T3 Record Sample KI & Cylinder Height T2->T3 B1 Test High & Low PRF Blends T3->B1 Estimate Octane B2 Record KI for each PRF B1->B2 B3 Verify Sample KI is Bracketed B2->B3 B4 Calculate Final Octane Number (via Linear Interpolation) B3->B4 R R B4->R Final Report: RON / MON Value

Caption: Standardized workflow for RON/MON determination using a CFR engine.

Discussion: Structure-Performance Causality

The predicted high octane rating of this compound stems directly from its molecular architecture. The extensive methyl branching creates a robust structure that resists the low-temperature oxidation reactions which precede auto-ignition. The presence of tertiary hydrogen atoms can lead to more stable radical intermediates during combustion, slowing down the runaway chain reactions that cause knock.

The hydroxyl (-OH) group further enhances its anti-knock characteristics through several mechanisms:

  • High Heat of Vaporization: Alcohols absorb a significant amount of heat from the intake charge when they vaporize. This cooling effect lowers the temperature of the fuel-air mixture, making it less prone to auto-ignition.

  • Chemical Kinetics: The presence of the alcohol can alter the combustion chemistry, promoting pathways that are less likely to lead to detonation.

Structure_Octane_Relationship cluster_structure Molecular Structure cluster_property Combustion Properties cluster_result Engine Performance S1 Straight Chain (e.g., n-Heptane) P1 High Susceptibility to Radical Chain Reactions S1->P1 S2 Branched Chain (e.g., this compound) P2 High Radical Stability Slower Reaction Kinetics S2->P2 R1 Prone to Auto-ignition (Engine Knock) P1->R1 R2 Resistant to Auto-ignition (Smooth Combustion) P2->R2 O1 Low Octane Number R1->O1 O2 High Octane Number R2->O2

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,3,4-Trimethyl-1-pentanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Initial Hazard Assessment and Classification

The foundational step in any chemical disposal procedure is a thorough understanding of its hazards. Based on the known properties of similar C8 alcohols and the SDS for its isomer, 2,4,4-Trimethyl-1-pentanol, 2,3,4-Trimethyl-1-pentanol is classified as a flammable liquid .[1] This classification is the primary determinant for its handling and disposal as a regulated hazardous waste.

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2] Due to its flammability, this compound waste falls under the ignitability characteristic.

Key Hazardous Properties:

PropertyClassificationEPA Hazardous Waste CodeRegulatory Framework
Ignitability Flammable LiquidD001 Resource Conservation and Recovery Act (RCRA)

Table 1: Hazardous Waste Classification of this compound.

The EPA has assigned the waste code D001 to materials that are hazardous due to ignitability, which includes liquids with a flash point below 60°C (140°F).[2][3][4][5] It is imperative to manage this compound as a D001 hazardous waste to ensure full compliance with federal and local regulations.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant laboratory coat should be worn over appropriate street clothing (long pants and closed-toe shoes).

  • Respiratory Protection: While general handling in a well-ventilated area may not require respiratory protection, a NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or vapors, or if working with large quantities.

Waste Collection and Containerization: A Step-by-Step Protocol

Proper containment of chemical waste is critical to prevent spills, leaks, and hazardous reactions.

Step 1: Select an Appropriate Waste Container

  • Choose a container made of a material chemically compatible with alcohols. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting screw cap.

  • The container should be of an appropriate size for the amount of waste being generated to avoid prolonged storage of nearly empty containers.

Step 2: Label the Waste Container

  • Properly label the container before adding any waste.

  • The label must include the words "Hazardous Waste ".

  • Clearly write the full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.

  • Indicate the associated hazard: "Flammable ".

  • Leave space to mark the date when the container is full.

Step 3: Collect the Waste

  • Perform waste collection in a well-ventilated area, such as a chemical fume hood.

  • Carefully pour the waste this compound into the labeled container, avoiding any splashing.

  • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.

  • Securely close the container immediately after adding the waste. Hazardous waste containers must remain closed at all times except when actively adding waste.[6]

Segregation and Storage: Preventing Hazardous Reactions

The safe storage of hazardous waste is as crucial as its collection.

Satellite Accumulation Areas (SAAs)

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[7]

  • The SAA must be under the control of the laboratory personnel generating the waste.

Segregation of Incompatible Chemicals

  • This compound, as an alcohol, is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

  • Store the waste container in secondary containment (such as a plastic tub) to contain any potential leaks.

  • Ensure that incompatible chemicals are not stored in the same secondary containment.[8] For example, do not store flammable alcohol waste next to strong acids or bases.

Ignition Source Prevention

  • Store the waste away from all potential ignition sources, including open flames, hot surfaces, sparks, and direct sunlight.[1]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste classify Classify as Hazardous Waste (Flammable Liquid - D001) start->classify ppe Don Appropriate PPE classify->ppe container Select & Label a Compatible Waste Container ppe->container collect Collect Waste in a Ventilated Area (Fume Hood) container->collect close_container Securely Close Container (Leave Headspace) collect->close_container store Store in Designated Satellite Accumulation Area (SAA) close_container->store segregate Segregate from Incompatible Materials (e.g., Oxidizers) store->segregate full Is Container Full? segregate->full full->store No request_pickup Request Pickup from EHS or Licensed Contractor full->request_pickup Yes end End: Compliant Disposal request_pickup->end

Caption: Workflow for the disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent the spill from entering drains.

All materials used to clean up a spill of this compound must be disposed of as hazardous waste.

Final Disposal: The Last Step in the Chain of Custody

Under no circumstances should this compound or any other flammable solvent be disposed of down the drain.[6][8] This is a direct violation of environmental regulations and can lead to significant safety hazards.

The final disposal of the collected hazardous waste must be handled by trained professionals.

  • Once the waste container is full, securely seal it and mark the date on the label.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • If your institution does not have an EHS office, you must arrange for the waste to be transported and disposed of by a licensed hazardous waste disposal contractor.[8]

By adhering to these procedures, you ensure that your laboratory practices remain in full compliance with safety and environmental regulations, fostering a culture of responsibility and care.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,3,4-Trimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

This guidance is built upon the foundational principles of the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory personnel from chemical hazards.[5][6][7][8] All procedures involving this chemical must be conducted within the framework of your institution's CHP.

Part 1: Hazard Analysis and Risk Mitigation

Before any handling, a thorough risk assessment is paramount. Based on analogous compounds, 2,3,4-Trimethyl-1-pentanol should be treated as a Flammable Liquid (likely Category 3) and a potential skin, eye, and respiratory irritant .[3][9][10]

  • Flammability : The primary hazard is its flammability.[11][12] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3] All work must be performed away from open flames, sparks, and hot surfaces.[10][13]

  • Irritation : Alcohols of this nature can cause irritation upon contact with the eyes and skin.[4][14] Inhalation of vapors may lead to respiratory tract irritation, dizziness, and headaches.[10][14]

The core principle is to minimize all chemical exposures by employing a combination of engineering controls, administrative controls, and, as the final line of defense, appropriate Personal Protective Equipment (PPE).[5]

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a passive checklist but an active process of risk mitigation. The following sections detail the required PPE, explaining the rationale behind each choice.

Eye and Face Protection: The First Barrier

Vapors and accidental splashes pose a significant risk to the eyes.

  • Mandatory Equipment : At a minimum, ANSI/ISEA Z87.1 D3-compliant chemical splash goggles must be worn for all procedures.[11]

  • Causality : Goggles are essential because vapors from alcohols can cause significant eye irritation.[4][12] In the event of a splash, the seal provided by goggles is critical to prevent the liquid from reaching the eye, which standard safety glasses do not provide.

  • Enhanced Protection : When there is a higher risk of splashing (e.g., transferring volumes >1 liter, heating, or working under pressure), a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.

Hand Protection: Preventing Dermal Absorption

Choosing the correct glove material is crucial, as not all materials offer the same level of protection against specific chemicals.

  • Recommended Material : Nitrile gloves are the preferred choice for incidental contact with alcohols like this compound.[15][16] They provide good resistance to alcohols, oils, and greases, and have the added benefit of making punctures easily visible.[15]

  • Causality : The selection of glove material is based on chemical compatibility. Permeation (the process of a chemical passing through the glove material) and degradation (the physical deterioration of the glove) must be considered.[17] While materials like Neoprene and Butyl rubber also offer excellent protection against alcohols, nitrile provides a balance of protection, dexterity, and cost-effectiveness for general laboratory use.[16][18]

  • Protocol for Use : Always inspect gloves for visible signs of degradation or punctures before use. For incidental contact, disposable nitrile gloves are appropriate but must be removed and replaced immediately if a splash occurs.[15] Never reuse disposable gloves.[15] For extended contact or immersion, heavier-duty butyl rubber or Viton™ gloves should be considered.[15][16]

Glove MaterialPerformance vs. AlcoholsAdvantagesDisadvantages
Nitrile ExcellentGood for solvents, oils, some acids; clear indication of tears; good for latex allergies.[15][16]Not recommended for strong oxidizing agents, certain ketones.[16]
Neoprene Very GoodHigh tensile strength and tear resistance; protects against a wide range of chemicals.[15][16]Moderate cost.
Butyl Rubber ExcellentProtects against a wide variety of chemicals including ketones, esters, and aldehydes.[16]Poor against hydrocarbons and halogenated solvents; can be less dexterous.[16]
Natural Rubber (Latex) GoodComfortable and dexterous.Poor against oils and many organic solvents; can cause allergic reactions.[16]

This table is a general guide. Always consult the glove manufacturer's specific chemical resistance data.

Body Protection: Shielding Against Spills
  • Mandatory Equipment : A flame-resistant laboratory coat should be worn and fully fastened.

  • Causality : Given the flammability of this compound, a flame-resistant lab coat provides a critical layer of protection in the event of a flash fire. Standard cotton or polyester lab coats can ignite and continue to burn. For larger-scale operations, chemical-resistant aprons made of rubber or neoprene should be worn over the lab coat.

Respiratory Protection: A Function of Exposure

Respiratory protection decisions depend entirely on the scale and nature of the work and should be made in accordance with your institution's respiratory protection program.

  • Standard Laboratory Scale : When handling small quantities (<500 mL) inside a certified chemical fume hood, respiratory protection is typically not required.[19] The fume hood serves as the primary engineering control to prevent the buildup of harmful vapors.[11]

  • When Respirators are Necessary : If work must be performed outside of a fume hood, if there is a large spill, or if exposure monitoring indicates vapor concentrations approaching the Permissible Exposure Limit (PEL) for similar alcohols, respiratory protection is mandatory.[7] A NIOSH-approved air-purifying respirator with organic vapor cartridges would be the minimum requirement.[14] All respirator use must comply with the OSHA Respiratory Protection Standard (29 CFR 1910.134), including fit-testing and training.[6]

Part 3: Operational and Disposal Plans

Workflow Diagram: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration cluster_2 Action Start Start: Handling this compound AssessVolume Assess Volume & Procedure (e.g., transfer, reaction, heating) Start->AssessVolume SmallScale < 500 mL Transfer in Fume Hood AssessVolume->SmallScale Small Scale LargeScale > 500 mL or Heating or Outside Fume Hood AssessVolume->LargeScale Large Scale / High Risk PPE_Base Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Flame-Resistant Lab Coat SmallScale->PPE_Base PPE_Enhanced Enhanced PPE: - Goggles + Face Shield - Heavier Gloves (e.g., Butyl) - Chemical Apron - Respiratory Protection Assessment Required LargeScale->PPE_Enhanced Proceed Proceed with Work PPE_Base->Proceed PPE_Enhanced->Proceed

Caption: PPE selection workflow based on operational scale and risk.

Step-by-Step Protocol: Safe Chemical Transfer

This protocol details the steps for safely transferring this compound from a stock container to a reaction vessel inside a chemical fume hood.

  • Preparation :

    • Confirm the chemical fume hood is operational and has adequate flow.

    • Clear the workspace of all unnecessary items and potential ignition sources.[11]

    • Assemble all necessary equipment (receiving vessel, graduated cylinder, spill tray).

    • Ensure an appropriate fire extinguisher (e.g., CO2, dry chemical) and spill kit are readily accessible.[11]

  • Donning PPE :

    • Don a flame-resistant lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Wash and dry hands thoroughly.

    • Inspect a pair of nitrile gloves for any defects before donning them. Ensure cuffs go over the sleeves of the lab coat.

  • Chemical Handling :

    • Place the stock bottle and the receiving vessel in a secondary containment tray inside the fume hood.

    • Ground and bond the containers if transferring larger quantities to prevent static discharge.[10]

    • Carefully uncap the stock bottle, keeping your face away from the opening.

    • Pour the required amount slowly and deliberately to minimize splashing and vapor generation.

    • Securely recap the stock bottle immediately after dispensing.

  • Cleanup and Doffing PPE :

    • Wipe down any minor drips on the exterior of the containers with a paper towel (to be disposed of as hazardous waste).

    • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them in the designated hazardous waste container.

    • Remove goggles and lab coat.

    • Wash hands thoroughly with soap and water.

  • Waste Disposal :

    • All materials contaminated with this compound, including used gloves and paper towels, must be disposed of as hazardous waste.[13]

    • Excess or waste this compound should never be poured down the drain.[19][20] It must be collected in a clearly labeled, sealed hazardous waste container for pickup by trained professionals.[20]

By adhering to these rigorous protocols, grounded in the principles of chemical safety and regulatory compliance, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the protection of themselves and their colleagues.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.